Setoclavine
Description
structure in first source
Properties
IUPAC Name |
(6aR,9S)-7,9-dimethyl-4,6,6a,8-tetrahydroindolo[4,3-fg]quinolin-9-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-16(19)7-12-11-4-3-5-13-15(11)10(8-17-13)6-14(12)18(2)9-16/h3-5,7-8,14,17,19H,6,9H2,1-2H3/t14-,16+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGVUWLLRNRBDAY-ZBFHGGJFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CN([C@@H]2CC3=CNC4=CC=CC(=C34)C2=C1)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301256140 | |
| Record name | (8alpha)-9,10-Didehydro-6,8-dimethylergolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301256140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
519-12-0 | |
| Record name | (8α)-9,10-Didehydro-6,8-dimethylergolin-8-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=519-12-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Setoclavine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000519120 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (8alpha)-9,10-Didehydro-6,8-dimethylergolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301256140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SETOCLAVINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UE9HT9P885 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Biosynthetic Pathway of Setoclavine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Setoclavine is a clavine-type ergot alkaloid, a class of fungal secondary metabolites with a broad spectrum of biological activities and significant pharmaceutical interest. As a derivative of the ergoline (B1233604) ring system, the biosynthesis of this compound is intricately linked to the general ergot alkaloid pathway, diverging at a late-stage intermediate. This technical guide provides a detailed overview of the biosynthetic pathway of this compound, with a focus on the core enzymatic steps, quantitative data, experimental methodologies, and the logical flow of the synthesis.
The Core Biosynthetic Pathway
The formation of this compound is a branch of the main ergot alkaloid biosynthetic pathway. The initial steps are shared with the synthesis of other major ergot alkaloids, such as lysergic acid. The biosynthesis commences with the prenylation of L-tryptophan with dimethylallyl pyrophosphate (DMAPP) and proceeds through a series of enzymatic reactions to the key intermediate, chanoclavine-I-aldehyde.[1][2] At this juncture, the pathway diverges. In most fungi of the Clavicipitaceae family, the enzyme EasA, acting as an isomerase, facilitates the conversion of chanoclavine-I-aldehyde to agroclavine (B1664434).[2]
This compound, along with its isomer isothis compound (B12673713), is then formed from the direct oxidation of agroclavine.[3] This terminal step is catalyzed by peroxidases, which can be of either fungal or plant origin.[3] The conversion of agroclavine to this compound represents a "spur" on the main biosynthetic pathway, where an intermediate is shunted to a final product.
Key Enzymes in the Pathway to this compound
| Enzyme/Enzyme Class | Abbreviation | Function |
| Dimethylallyltryptophan synthase | DmaW | Catalyzes the first committed step: the prenylation of L-tryptophan. |
| FAD-dependent oxidoreductase | EasF | Involved in the early steps of ergoline ring formation. |
| Catalase | EasC | Participates in the oxidative cyclization reactions. |
| Acyl-CoA synthetase-like enzyme | EasE | Contributes to the formation of the tricyclic chanoclavine-I intermediate. |
| Short-chain dehydrogenase/reductase | EasD | Oxidizes chanoclavine-I to chanoclavine-I-aldehyde. |
| Old Yellow Enzyme homolog | EasA | Isomerizes chanoclavine-I-aldehyde, leading to the formation of agroclavine. |
| Agroclavine synthase | EasG | Catalyzes the conversion of chanoclavine-I aldehyde to agroclavine.[4] |
| Peroxidases | - | Catalyze the final oxidation of agroclavine to this compound and isothis compound. |
Quantitative Data
Quantitative data on the biosynthesis of this compound is limited in the available literature. However, early studies using cell-free extracts of Claviceps sp. SD 58 have provided some key metrics on the conversion of agroclavine.
| Precursor | Product(s) | Conversion System | Conversion Rate (%) | Product Ratio (this compound:Isothis compound) | Reference |
| Agroclavine | This compound & Isothis compound | Cell-free extract from Claviceps sp. SD 58 | - | 0.95 | [5] |
| Agroclavine | This compound & Isothis compound | Thioglycolate-iron (II) system | 45.5 | - | [5] |
Experimental Protocols
The elucidation of the this compound biosynthetic pathway has been made possible through a combination of genetic and biochemical techniques. Below are detailed methodologies for key experiments.
Protocol 1: Gene Knockout for Functional Analysis of Biosynthetic Genes
This protocol describes a general workflow for gene knockout in a filamentous fungus, such as Aspergillus fumigatus, to study the function of genes in the ergot alkaloid pathway.
1. Vector Construction:
- A deletion cassette is constructed containing a selectable marker (e.g., hygromycin resistance gene, hph) flanked by approximately 1-2 kb of the 5' and 3' untranslated regions (UTRs) of the target gene.
- The flanking regions are amplified by PCR from the fungal genomic DNA.
- The fragments are cloned into a suitable vector.
2. Fungal Transformation:
- Protoplasts are generated from young fungal mycelia by enzymatic digestion (e.g., with a mixture of lysing enzymes and driselase).
- The protoplasts are transformed with the deletion cassette using a polyethylene (B3416737) glycol (PEG)-mediated method.
- Transformed protoplasts are plated on a selective regeneration medium containing the appropriate antibiotic (e.g., hygromycin).
3. Screening of Transformants:
- Genomic DNA is extracted from putative transformants.
- Successful homologous recombination and gene replacement are confirmed by PCR and Southern blot analysis.
4. Metabolite Analysis:
- The wild-type and knockout mutant strains are cultured under conditions conducive to ergot alkaloid production.
- The fungal mycelia and culture broth are extracted with an appropriate organic solvent (e.g., a mixture of acetonitrile (B52724) and water).
- The extracts are analyzed by high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) to compare the alkaloid profiles of the wild-type and mutant strains. The absence of a specific intermediate or final product in the mutant strain indicates the function of the knocked-out gene.
Protocol 2: Heterologous Expression of Biosynthetic Enzymes
This protocol outlines the heterologous expression of a fungal enzyme, for example a peroxidase, in a host organism like Saccharomyces cerevisiae or Escherichia coli for in vitro characterization.
1. Gene Cloning and Expression Vector Construction:
- The open reading frame (ORF) of the target gene is amplified from fungal cDNA.
- The PCR product is cloned into an appropriate expression vector under the control of a strong, inducible promoter (e.g., GAL1 promoter for yeast, T7 promoter for E. coli).
- A tag (e.g., His6-tag) can be added to facilitate protein purification.
2. Host Transformation and Protein Expression:
- The expression vector is transformed into the host organism.
- The transformed cells are grown in a suitable medium to a desired cell density.
- Protein expression is induced by adding the appropriate inducer (e.g., galactose for yeast, IPTG for E. coli).
3. Protein Purification:
- The cells are harvested and lysed.
- The tagged protein is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA agarose (B213101) for His6-tagged proteins).
- The purity of the protein is assessed by SDS-PAGE.
4. Enzyme Assay:
- The activity of the purified enzyme is assayed using a suitable substrate. For a peroxidase, a colorimetric assay using a substrate like pyrogallol (B1678534) or o-dianisidine in the presence of hydrogen peroxide can be used.
- The reaction mixture typically contains a buffer, the substrate, hydrogen peroxide, and the purified enzyme.
- The rate of the reaction is monitored by measuring the change in absorbance at a specific wavelength over time using a spectrophotometer.
- Kinetic parameters (Km and Vmax) can be determined by measuring the initial reaction rates at varying substrate concentrations.
Protocol 3: In Vitro Conversion of Agroclavine to this compound
This protocol is adapted from the work of Kim et al. (1975) and describes a cell-free system for the conversion of agroclavine.
1. Preparation of Cell-Free Extract:
- A culture of a this compound-producing fungus (e.g., Claviceps sp.) is grown to the appropriate stage.
- The mycelia are harvested, washed, and then disrupted by methods such as grinding with alumina (B75360) or sonication in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0).
- The homogenate is centrifuged at high speed to remove cell debris, yielding a crude cell-free extract.
2. In Vitro Reaction:
- The reaction mixture contains the cell-free extract, agroclavine as the substrate, and any necessary cofactors.
- A non-enzymatic conversion can also be performed in a thioglycolate-iron (II) system. The reaction mixture would contain agroclavine, thioglycolate, and a source of Fe(II) ions in a suitable buffer.
- The reaction is incubated at a controlled temperature (e.g., 40°C) for a specific duration (e.g., 5 hours).
3. Product Analysis:
- The reaction is stopped, and the products are extracted with an organic solvent.
- The extracted alkaloids are separated and identified using techniques such as thin-layer chromatography (TLC) or HPLC.
- The identity of this compound and isothis compound can be confirmed by comparison with authentic standards and by mass spectrometry.
- The conversion rate can be quantified by measuring the amount of substrate consumed and products formed.
Visualizations
Caption: Biosynthetic pathway of this compound from primary metabolites.
Caption: Experimental workflow for gene knockout functional analysis.
Regulation of this compound Biosynthesis
The regulation of ergot alkaloid biosynthesis is complex and occurs at multiple levels. While specific regulatory mechanisms for the final step of this compound formation are not well-elucidated, general principles of ergot alkaloid regulation likely apply.
-
Gene Clustering: The genes for ergot alkaloid biosynthesis are typically located in a gene cluster, which facilitates their co-regulation.
-
Transcriptional Regulation: The expression of the biosynthetic genes is often controlled by specific transcription factors. For instance, in some fungi, a transcription factor designated easR has been shown to be required for the expression of the ergot alkaloid synthesis genes.
-
Feedback Inhibition: The biosynthesis of ergot alkaloids is subject to feedback inhibition, where the end products of the pathway can inhibit the activity of early enzymes. For example, agroclavine and elymoclavine (B1202758) have been shown to inhibit the first enzyme of the pathway, DmaW.[6] This mechanism helps to control the overall flux through the pathway.
-
Environmental Factors: The production of ergot alkaloids, including clavines, is influenced by various environmental factors such as nutrient availability (e.g., tryptophan levels), pH, and temperature.
Conclusion
The biosynthetic pathway of this compound is a fascinating example of the metabolic diversity found in fungi. While the core pathway from primary metabolites to agroclavine is well-established, the final enzymatic conversion to this compound, catalyzed by peroxidases, offers an area for further research, particularly in identifying the specific enzymes involved and their kinetic properties. The ability to manipulate this pathway through genetic engineering holds promise for the targeted production of specific ergot alkaloids for pharmaceutical applications. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers aiming to further unravel the complexities of this compound biosynthesis and harness its potential.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Total Synthesis, Biosynthesis and Biological Profiles of Clavine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New insights into ergot alkaloid biosynthesis in Claviceps purpurea: An agroclavine synthase EasG catalyses, via a non-enzymatic adduct with reduced glutathione, the conversion of chanoclavine-I aldehyde to agroclavine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Conversion of agroclavine to this compound and isothis compound in cell-free extracts from Claviceps sp. SD 58 and in a thioglycolate-iron (II) system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Discovery and Isolation of Setoclavine from Fungal Sources: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Setoclavine is a tetracyclic ergot alkaloid belonging to the clavine group of natural products. First identified as a metabolite of various fungal species, it has garnered interest within the scientific community for its unique chemical structure and potential biological activities. As with many ergot alkaloids, the journey from its initial discovery in fungal cultures to its isolation as a pure compound involves a multi-step process of fermentation, extraction, and chromatographic purification. This technical guide provides an in-depth overview of the discovery and isolation of this compound, with a focus on the experimental methodologies and data essential for its characterization.
Discovery and Fungal Origin
This compound, along with its isomer isothis compound, was identified as a naturally occurring ergot alkaloid produced by fungi of the genus Claviceps. Historically, the pioneering work of Stoll and Hofmann laid the foundation for the isolation and characterization of numerous ergot alkaloids.[1][2][3][4][5] this compound is also produced by other fungal genera, including Penicillium and Aspergillus, which are known sources of a diverse array of secondary metabolites.
The biosynthesis of this compound is intrinsically linked to the ergot alkaloid pathway. It is derived from the precursor agroclavine (B1664434) through an oxidation reaction catalyzed by fungal peroxidases. This enzymatic conversion is a key step in the diversification of clavine alkaloids within producing fungi.
Chemical and Physical Properties
This compound is a crystalline solid with a defined molecular structure and specific physicochemical properties. A summary of its key characteristics is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₈N₂O | |
| Molecular Weight | 254.33 g/mol | |
| Appearance | Prisms | |
| Melting Point | 229-234 °C | |
| CAS Number | 519-12-0 | |
| IUPAC Name | (6aR,9S)-7,9-dimethyl-4,6,6a,7,8,9-hexahydroindolo[4,3-fg]quinolin-9-ol |
Experimental Protocols: Isolation and Purification of this compound
The following is a representative protocol for the isolation and purification of this compound from a fungal culture, based on established methods for ergot alkaloid extraction.
Fungal Fermentation
A pure culture of a this compound-producing fungal strain (e.g., Penicillium species) is cultivated in a suitable fermentation medium.
-
Medium: A typical production medium may consist of sucrose, yeast extract, and various mineral salts to support fungal growth and secondary metabolite production.
-
Culture Conditions: The fungus is grown in either submerged or surface culture for a period of 14-21 days at a controlled temperature (e.g., 25°C) and pH (e.g., 5.0).
Extraction of Crude Alkaloids
Following the fermentation period, the fungal mycelium and culture broth are separated by filtration. The alkaloids are then extracted from both the mycelial mass and the culture filtrate.
-
Mycelial Extraction: The dried and pulverized mycelium is extracted with a suitable organic solvent, such as a mixture of methanol (B129727) and chloroform (B151607), to solubilize the intracellular alkaloids.
-
Filtrate Extraction: The culture filtrate is made alkaline (pH 8-9) with ammonium (B1175870) hydroxide (B78521) and then subjected to liquid-liquid extraction with an immiscible organic solvent like chloroform or ethyl acetate.
Purification of this compound
The crude alkaloid extracts are combined, dried, and concentrated under reduced pressure. The resulting residue is then subjected to chromatographic purification.
-
Column Chromatography: The crude extract is first fractionated by column chromatography on silica (B1680970) gel or alumina, using a gradient of solvents (e.g., chloroform-methanol) to separate the components based on polarity.
-
Preparative Thin-Layer Chromatography (TLC): Fractions containing this compound, as identified by analytical TLC, are further purified by preparative TLC to yield the pure compound.
-
Crystallization: The purified this compound can be crystallized from a suitable solvent system (e.g., methanol-ether) to obtain a crystalline solid.
Analytical Characterization
The identity and purity of the isolated this compound are confirmed by various analytical techniques, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Spectroscopic Data
| Technique | Observed Data |
| Mass Spectrometry (MS) | Molecular Ion (M+): m/z 254 |
| ¹H NMR (CDCl₃, ppm) | δ 7.85 (s, 1H, NH), 7.20-6.85 (m, 4H, Ar-H), 6.25 (s, 1H, C=CH), 3.40 (m, 1H), 3.20 (m, 1H), 2.80 (m, 2H), 2.50 (s, 3H, N-CH₃), 2.40-2.20 (m, 2H), 1.45 (s, 3H, C-CH₃) |
| ¹³C NMR (CDCl₃, ppm) | δ 141.2, 134.5, 132.8, 127.6, 123.4, 121.7, 118.9, 109.8, 108.5, 99.6, 71.8, 59.5, 43.2, 34.7, 31.5, 26.8 |
(Note: The NMR data provided is a representative spectrum and may vary slightly depending on the solvent and instrument used.)
Visualizations
Experimental Workflow for this compound Isolation
Caption: Experimental workflow for the isolation and purification of this compound.
Biosynthetic Pathway of this compound
Caption: Simplified biosynthetic pathway of this compound from L-Tryptophan.
Conclusion
The discovery and isolation of this compound from fungal sources exemplify the intricate processes involved in natural product chemistry. From the initial cultivation of the producing organism to the final spectroscopic characterization of the pure compound, each step requires meticulous attention to detail. This technical guide provides a comprehensive overview of the methodologies and data pertinent to the study of this compound, serving as a valuable resource for researchers in the fields of mycology, natural product chemistry, and drug discovery. The continued exploration of fungal metabolites like this compound holds promise for the identification of novel bioactive compounds with potential therapeutic applications.
References
Setoclavine: A Biosynthetic Dead End in the Path to Lysergic Acid Derivatives
For Immediate Release
SINGAPORE – In the intricate biosynthetic pathway of ergot alkaloids, setoclavine, a clavine alkaloid, represents a terminal side-product rather than a viable precursor for the synthesis of lysergic acid and its derivatives. This technical guide elucidates the role of this compound, detailing its formation from agroclavine (B1664434) and explaining why it is considered a biosynthetic dead end. This information is critical for researchers, scientists, and drug development professionals working on optimizing the production of lysergic acid-derived pharmaceuticals.
The Biosynthetic Position of this compound
The biosynthesis of ergot alkaloids commences from the amino acid L-tryptophan and dimethylallyl pyrophosphate (DMAPP). A series of enzymatic reactions constructs the characteristic tetracyclic ergoline (B1233604) ring system, leading to the key intermediate, chanoclavine-I-aldehyde. This intermediate stands at a critical branch point. In most ergot alkaloid-producing fungi belonging to the Clavicipitaceae family, the pathway proceeds towards agroclavine, a direct precursor to lysergic acid.
However, agroclavine can be diverted from the main pathway leading to lysergic acid through an irreversible oxidation to form this compound and its isomer, isothis compound. This conversion is often mediated by peroxidases, which can be of either fungal or plant origin[1][2].
Irreversible Formation of this compound
Studies on the biogenetic interconversions of clavine alkaloids have demonstrated that the formation of this compound from agroclavine is an irreversible process[3]. Once formed, this compound is not further metabolized back into the main pathway leading to lysergic acid[3]. This effectively makes the conversion to this compound a loss of precursor material for the synthesis of the desired lysergic acid derivatives.
This irreversibility has significant implications for the industrial production of lysergic acid through fermentation of Claviceps purpurea or other ergot alkaloid-producing fungi. The presence and activity of peroxidases in the fermentation medium or within the fungal cells can lead to a decreased yield of lysergic acid due to the diversion of agroclavine to this compound.
Experimental Evidence and Lack of Conversion Protocols
A thorough review of the scientific literature reveals a notable absence of established experimental protocols for the direct chemical or enzymatic conversion of this compound to lysergic acid or its derivatives. The primary focus of both biosynthetic and synthetic research has been on the conversion of other clavine alkaloids, namely agroclavine and elymoclavine, which are established intermediates in the pathway to lysergic acid.
The total synthesis of this compound itself has been achieved, starting from tryptophan[4][5]. These synthetic routes, however, do not provide a pathway for its conversion to lysergic acid.
Contrast with True Precursors: Agroclavine and Elymoclavine
In the main biosynthetic pathway, agroclavine is oxidized to elymoclavine, which is then further oxidized to lysergic acid. These reactions are catalyzed by the enzyme clavine oxidase (CloA), a cytochrome P450 monooxygenase[6][7].
The key difference lies in the nature of the enzymatic reactions. The oxidations leading to lysergic acid are part of a directed, multi-step enzymatic pathway, whereas the formation of this compound is a result of a less specific, irreversible side reaction.
Quantitative Data Summary
There is a lack of quantitative data for the conversion of this compound to lysergic acid derivatives, as this is not a recognized biosynthetic or synthetic route. Instead, quantitative efforts focus on maximizing the flux through the main pathway to lysergic acid while minimizing the formation of shunt products like this compound.
| Precursor | Product(s) | Enzyme(s) | Pathway |
| Agroclavine | Elymoclavine, Lysergic Acid | Clavine Oxidase (CloA) | Main Biosynthetic Pathway |
| Agroclavine | This compound, Isothis compound | Peroxidases | Shunt Pathway |
| Elymoclavine | Lysergic Acid | Clavine Oxidase (CloA) | Main Biosynthetic Pathway |
| This compound | (No further conversion to lysergic acid reported) | - | Terminal Side-Product |
Table 1: Summary of the fate of key clavine alkaloids in the ergot alkaloid biosynthetic pathway.
Conclusion for Drug Development Professionals
For researchers and professionals in drug development, it is crucial to understand that this compound is not a viable precursor for the production of lysergic acid-derived drugs. Efforts to improve the yield of lysergic acid in fermentation systems should focus on:
-
Strain Improvement: Selecting or engineering fungal strains that exhibit high activity of the enzymes in the main biosynthetic pathway (e.g., CloA) and low activity of enzymes that divert precursors to shunt products.
-
Process Optimization: Controlling fermentation conditions to minimize the activity of peroxidases and other enzymes that lead to the formation of this compound.
-
Precursor-Directed Biosynthesis: Feeding strategies using immediate and committed precursors to lysergic acid, such as elymoclavine, could bypass the agroclavine branch point and potentially increase yields.
References
- 1. Ergot Alkaloids of the Family Clavicipitaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Increasing lysergic acid levels for ergot alkaloid biosynthesis: Directing catalysis via the F-G loop of Clavine oxidases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Setoclavine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Setoclavine is a tetracyclic ergot alkaloid belonging to the clavine class. As a secondary metabolite produced by various fungi, particularly of the Claviceps and Aspergillus genera, it has garnered interest within the scientific community. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and key physicochemical properties of this compound. Detailed spectroscopic data, including ¹H and ¹³C Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS), are presented in a structured format. Furthermore, this guide outlines a detailed experimental protocol for the total synthesis of (+)-Setoclavine and illustrates its biosynthetic origin from agroclavine (B1664434).
Chemical Structure and Stereochemistry
This compound possesses the characteristic tetracyclic ergoline (B1233604) ring system, which is foundational to all ergot alkaloids. The systematic IUPAC name for this compound is (6aR,9S)-7,9-dimethyl-4,6,6a,7,8,9-hexahydroindolo[4,3-fg]quinolin-9-ol . This nomenclature definitively describes the absolute configuration of the chiral centers at positions 6a and 9. The presence of these stereocenters gives rise to specific three-dimensional arrangements of the atoms, which is crucial for its biological activity.
The chemical formula of this compound is C₁₆H₁₈N₂O, with a corresponding molecular weight of 254.33 g/mol .
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | (6aR,9S)-7,9-dimethyl-4,6,6a,7,8,9-hexahydroindolo[4,3-fg]quinolin-9-ol |
| CAS Number | 519-12-0 |
| Chemical Formula | C₁₆H₁₈N₂O |
| Molecular Weight | 254.33 g/mol |
| InChI | InChI=1S/C16H18N2O/c1-16(19)7-12-11-4-3-5-13-15(11)10(8-17-13)6-14(12)18(2)9-16/h3-5,7-8,14,17,19H,6,9H2,1-2H3/t14-,16+/m1/s1 |
| SMILES | C[C@@]1(C=C2c3cccc4c3c(C[C@@H]2N(C)C1)c[nH]4)O |
Physicochemical and Spectroscopic Data
The structural elucidation of this compound is dependent on a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and HRMS analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: ¹H NMR Spectroscopic Data for (+)-Setoclavine (400 MHz, CDCl₃)[1]
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 8.05 | br s | 1H | N-H | |
| 7.19 | d | 7.2 | 1H | Ar-H |
| 7.15 | t | 7.2 | 1H | Ar-H |
| 6.97 | d | 7.2 | 1H | Ar-H |
| 6.84 | s | 1H | Ar-H | |
| 5.86 | s | 1H | C=CH | |
| 3.73 | m | 1H | CH | |
| 3.23 | dd | 14.8, 4.4 | 1H | CH₂ |
| 2.99 | d | 11.2 | 1H | CH₂ |
| 2.65 | s | 3H | N-CH₃ | |
| 2.59 | d | 11.2 | 1H | CH₂ |
| 2.39 | dd | 14.8, 2.0 | 1H | CH₂ |
| 1.48 | s | 3H | C-CH₃ |
Table 3: ¹³C NMR Spectroscopic Data for (+)-Setoclavine (100 MHz, CDCl₃)[1]
| Chemical Shift (δ, ppm) | Assignment |
| 141.0 | C |
| 133.4 | C |
| 127.8 | C |
| 124.0 | C |
| 122.3 | CH |
| 120.2 | CH |
| 118.6 | CH |
| 109.8 | CH |
| 106.8 | C |
| 71.9 | C-OH |
| 68.8 | CH₂ |
| 56.5 | CH |
| 43.1 | N-CH₃ |
| 37.8 | CH₂ |
| 31.4 | C-CH₃ |
Mass Spectrometry and Infrared Spectroscopy
Table 4: High-Resolution Mass Spectrometry and Infrared Spectroscopic Data for (+)-Setoclavine[1]
| Technique | Data |
| HRMS (FAB) | m/z calcd for C₁₆H₁₉N₂O ([M+H]⁺) 255.1497, found 255.1492 |
| Infrared (IR) | νₘₐₓ (film) 3421, 2924, 1637, 1456, 1378, 1101, 741 cm⁻¹ |
Experimental Protocols
Total Synthesis of (+)-Setoclavine
The following protocol is adapted from the total synthesis reported by Liras, Lynch, Fryer, Vu, and Martin (2001).[1]
Reaction Scheme:
Caption: Synthetic route to (+)-Setoclavine.
Detailed Methodology:
-
Intramolecular Vinylogous Mannich Reaction: To a solution of the biaryl precursor 41 in a suitable solvent, a Lewis acid is added to promote an intramolecular vinylogous Mannich reaction. This key step establishes the core tetracyclic structure, yielding the spirocyclic lactones 42a,b .
-
Hydride Reduction and Reductive Methylation: The resulting lactones are then subjected to reduction with a hydride reducing agent, such as lithium aluminum hydride (LiAlH₄). This is followed by reductive methylation to introduce the N-methyl group, affording the ergoline derivatives 43a,b .
-
Deprotection and Solvolytic 1,3-Rearrangement: The final steps involve the removal of any protecting groups and a solvolytic 1,3-rearrangement of the allylic hydroxyl group to furnish (+)-Setoclavine.
Biosynthesis and Biological Context
This compound is a naturally occurring ergot alkaloid. Its biosynthesis proceeds from the common precursor agroclavine. The transformation of agroclavine to this compound involves an oxidation reaction. While the specific enzymes can vary between fungal species, peroxidases have been implicated in this conversion.
Caption: Biosynthesis of this compound from Agroclavine.
Clavine alkaloids, including this compound, are known to interact with various receptors in the central nervous system, particularly serotonin, dopamine, and adrenergic receptors. Their rigid, polycyclic structure allows them to bind to these receptors, often with high affinity, leading to a range of pharmacological effects. The specific stereochemistry of this compound is critical for its receptor binding and subsequent biological activity. Further research into the precise signaling pathways modulated by this compound is ongoing and holds potential for the development of novel therapeutic agents.
Conclusion
This technical guide has provided a detailed overview of the chemical structure, stereochemistry, and spectroscopic properties of this compound. The presented data and experimental protocols offer a valuable resource for researchers in the fields of natural product chemistry, medicinal chemistry, and drug development. The unique structural features and biological activity of this compound and other clavine alkaloids continue to make them an important area of scientific investigation.
References
Pharmacological profile of Setoclavine and its analogs
An In-Depth Technical Guide to the Pharmacological Profile of Setoclavine and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a clavine-type ergot alkaloid, part of a broader class of pharmacologically active indole (B1671886) compounds derived from the fungus Claviceps.[1][2] Like other ergolines, this compound and its structural analogs interact with a range of aminergic G-protein coupled receptors (GPCRs), primarily serotonergic, dopaminergic, and adrenergic receptors.[2][3] This document provides a comprehensive overview of the pharmacological profile of this compound and related analogs, focusing on their receptor binding affinities, functional activities, and the key experimental methodologies used for their characterization. Quantitative data are summarized for comparative analysis, and critical signaling pathways and experimental workflows are visualized to facilitate understanding.
Pharmacodynamic Profile: Receptor Interactions
The biological effects of clavine alkaloids and related ergolines are dictated by their unique affinity and efficacy profiles at various GPCR subtypes. These compounds often exhibit polypharmacology, acting as agonists, partial agonists, or antagonists depending on the specific receptor and cellular context.[3]
Receptor Binding Affinity
Binding affinity, typically expressed as the inhibition constant (Kᵢ), quantifies how strongly a ligand binds to a receptor. Radioligand displacement assays are the gold standard for determining these values. The following table summarizes the binding affinities of key ergot analogs for major serotonin (B10506), dopamine, and adrenergic receptors. Data for this compound itself is limited, so well-characterized analogs are presented for structural and functional context.
Table 1: Receptor Binding Affinities (Kᵢ, nM) of Selected Ergot Alkaloids
| Compound | 5-HT₁ₐ | 5-HT₂ₐ | 5-HT₂ₙ | 5-HT₂C | D₁ | D₂ | α₁ₐ | α₂ₐ |
|---|---|---|---|---|---|---|---|---|
| LSD | 1.1 | 2.9 | 1.3 | 20 | 48 | 2.1 | 48 | 130 |
| Ergotamine | 0.4 | 1.0 | 0.3 | 1.2 | 14 | 1.5 | 1.0 | 3.0 |
| Bromocriptine | 12 | 11 | 1.9 | 13 | 6800 | 2.0 | 4.0 | 29 |
| Lisuride | 1.4 | 10 | 0.3 | 2.1 | 280 | 0.2 | 10 | 18 |
| Nicergoline | 1.3 | 12 | 5.0 | 30 | >1000 | >1000 | 0.4 | 1.0 |
| Chanoclavine | - | - | - | - | - | Binds | - | - |
| Agroclavine | - | - | - | - | Agonist | - | - | α-agonist |
Functional Activity
Functional assays measure the biological response elicited by ligand binding, defining the compound as an agonist, antagonist, or inverse agonist. Key parameters include potency (EC₅₀ or IC₅₀) and efficacy (Eₘₐₓ). The psychedelic effects of many ergolines are primarily mediated by agonist activity at the 5-HT₂ₐ receptor.
Table 2: Functional Activity (EC₅₀, nM & Eₘₐₓ, %) of Selected Ergot Alkaloids
| Compound | Receptor | Activity Type | EC₅₀ (nM) | Eₘₐₓ (% of 5-HT/DA) |
|---|---|---|---|---|
| LSD | 5-HT₂ₐ | Partial Agonist | 0.3 - 0.7 | ~80% |
| 5-HT₁ₐ | Agonist | 0.6 - 2.4 | ~100% | |
| D₂ | Agonist | 2.17 | ~100% | |
| (+)-Lysergol | 5-HT₂ₐ | Partial Agonist | 1.6 | 51% |
| 5-HT₂C | Partial Agonist | - | 43% | |
| (+)-Cycloclavine | 5-HT₁ₐ | Agonist | 140 | - |
| 5-HT₂C | Agonist | 16 | - | |
| Bromocriptine | D₂ | Potent Agonist | - | - |
| 5-HT₂ₙ | Partial Agonist | - | - | |
| D₁ | Antagonist | - | - | |
| Lisuride | D₂ | Agonist | - | - |
| 5-HT₁ₐ | Potent Agonist | - | - | |
| 5-HT₂ₙ | Strong Antagonist | - | - |
Key Signaling Pathways
The interaction of this compound analogs with their cognate receptors initiates intracellular signaling cascades. The specific pathway activated depends on the G-protein to which the receptor is coupled (Gₛ, Gᵢ/ₒ, or Gᵩ/₁₁).
-
Gᵩ/₁₁ Pathway (e.g., 5-HT₂ₐ, 5-HT₂C): Agonism at these receptors activates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC), leading to a cascade of downstream cellular responses.
-
Gᵢ/ₒ Pathway (e.g., 5-HT₁ₐ, D₂): Activation of these receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Gₛ Pathway (e.g., 5-HT₇): Activation of these receptors stimulates adenylyl cyclase, causing an increase in intracellular cAMP.
Caption: Gq-protein coupled receptor signaling pathway for 5-HT2A agonists.
Experimental Protocols
The characterization of this compound and its analogs relies on a suite of standardized in vitro pharmacological assays.
Radioligand Binding Assay (Competition)
This assay determines the affinity (Kᵢ) of a test compound by measuring its ability to displace a specific high-affinity radioligand from a receptor. It is a foundational experiment in drug discovery for assessing direct ligand-receptor interactions.
Methodology:
-
Receptor Preparation: Membranes are prepared from cultured cells expressing the human receptor of interest (e.g., CHO-K1 or HEK293 cells) or from dissected animal brain tissue. Membranes are homogenized, centrifuged, and stored at -80°C.
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains:
-
Receptor membrane preparation.
-
A fixed concentration of a specific radioligand (e.g., [³H]ketanserin for 5-HT₂ₐ receptors).
-
A range of concentrations of the unlabeled test compound (e.g., this compound analog).
-
Assay buffer (e.g., Tris-HCl).
-
-
Incubation: The plate is incubated at a specific temperature (e.g., 25°C or 37°C) for a set time (e.g., 60-120 minutes) to allow the binding reaction to reach equilibrium.
-
Separation: Bound and free radioligand are separated via rapid vacuum filtration through a glass fiber filter mat. The filters trap the membranes with the bound radioligand, while the free radioligand passes through.
-
Quantification: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand. Scintillation fluid is added to each filter, and the radioactivity is counted using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand. Specific binding is calculated by subtracting non-specific from total binding. The IC₅₀ (concentration of test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression. The Kᵢ is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Caption: A typical workflow for in vitro pharmacological characterization.
Functional Assay: cAMP Accumulation (Gᵢ/Gₛ-Coupled Receptors)
This assay measures the ability of a compound to modulate the production of the second messenger cyclic AMP (cAMP). It is used to characterize ligands for Gᵢ-coupled receptors (which inhibit cAMP production) and Gₛ-coupled receptors (which stimulate it).
Methodology (for Gᵢ-coupled receptors, e.g., 5-HT₁ₐ):
-
Cell Culture: Whole cells (e.g., CHO-K1) expressing the receptor of interest are cultured and harvested.
-
Assay Setup: Cells are resuspended in stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulation: Forskolin, a direct activator of adenylyl cyclase, is added to all wells (except the negative control) to stimulate a baseline level of high cAMP production.
-
Compound Addition: The test compound is added at various concentrations. If it is a Gᵢ agonist, it will inhibit the forskolin-stimulated adenylyl cyclase activity, leading to a dose-dependent decrease in cAMP levels.
-
Lysis and Detection: After incubation (e.g., 30 minutes), a lysis buffer containing detection reagents is added. Detection is often performed using competitive immunoassays with methods like HTRF (Homogeneous Time-Resolved Fluorescence). In these assays, endogenous cAMP produced by the cells competes with a labeled cAMP tracer for binding to a specific antibody, resulting in a signal that is inversely proportional to the amount of cAMP produced.
-
Data Analysis: Dose-response curves are generated to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists/inverse agonists).
Functional Assay: Inositol Monophosphate (IP₁) Accumulation (Gᵩ-Coupled Receptors)
This assay quantifies the response of Gᵩ-coupled receptors by measuring a downstream metabolite in the phosphoinositide signaling pathway. Agonist activation of a Gᵩ-coupled receptor leads to the production of IP₃, which is rapidly metabolized to IP₂ and then to IP₁. The IP-One HTRF assay measures the accumulation of the more stable IP₁ metabolite.
Methodology:
-
Cell Culture: Cells expressing the Gᵩ-coupled receptor of interest (e.g., 5-HT₂ₐ) are plated in assay plates.
-
Compound Stimulation: The cells are incubated with various concentrations of the test compound in a stimulation buffer that contains lithium chloride (LiCl). LiCl inhibits the enzyme that degrades IP₁, allowing it to accumulate within the cell.
-
Lysis and Detection: After incubation (e.g., 60 minutes), cells are lysed, and the detection reagents are added. The assay is a competitive immunoassay based on TR-FRET technology. The signal is inversely proportional to the concentration of IP₁ produced by the cells.
-
Data Analysis: The amount of IP₁ accumulation is plotted against the compound concentration to generate a dose-response curve and determine the EC₅₀ and Eₘₐₓ for agonist activity.
Conclusion
This compound and its analogs represent a structurally diverse class of ergoline (B1233604) alkaloids with complex pharmacological profiles. Their therapeutic potential and physiological effects are a direct result of their varied affinities and functional activities at a wide array of serotonergic, dopaminergic, and adrenergic receptors. A thorough characterization using a combination of radioligand binding assays to determine affinity and functional assays (cAMP, IP₁) to elucidate efficacy and potency is critical for understanding their structure-activity relationships and guiding future drug development efforts. The methodologies and data presented in this guide provide a foundational framework for researchers engaged in the exploration of this fascinating class of compounds.
References
Setoclavine and Serotonin Receptors: A Technical Guide to an Unfolding Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Setoclavine, a clavine alkaloid belonging to the ergot alkaloid family, represents a molecule of significant interest for neuropharmacological research. Its structural similarity to endogenous neurotransmitters, particularly serotonin (B10506) (5-hydroxytryptamine or 5-HT), suggests a potential interaction with serotonin receptors, a large and diverse family of proteins that mediate a vast array of physiological and pathological processes in the central and peripheral nervous systems. This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of this compound at serotonin receptors. Due to a scarcity of direct quantitative data for this compound, this guide leverages data from structurally related clavine alkaloids to infer potential interactions and outlines the established experimental protocols necessary to elucidate its precise pharmacological profile. The included signaling pathway and experimental workflow diagrams, generated using Graphviz, offer a visual framework for understanding these complex interactions.
Introduction to this compound and the Clavine Alkaloids
This compound is a tetracyclic ergot alkaloid characterized by the ergoline (B1233604) ring system. It is a member of the clavine alkaloid subgroup, which are biosynthetic precursors to the more complex lysergic acid derivatives. The structural resemblance of the ergoline scaffold to serotonin is the primary basis for the hypothesis that these compounds interact with serotonin receptors. While extensive research has been conducted on other ergot alkaloids like lysergic acid diethylamide (LSD), bromocriptine, and lisuride, the specific pharmacology of this compound remains less characterized. Understanding its mechanism of action at serotonin receptors is crucial for evaluating its potential therapeutic applications and off-target effects.
Quantitative Analysis of Clavine Alkaloid Interactions with Serotonin Receptors
A thorough review of the scientific literature reveals a notable lack of specific quantitative binding affinity (Ki) and functional activity (EC50, IC50, Emax) data for this compound across the various serotonin receptor subtypes. However, data from closely related clavine alkaloids can provide valuable insights into the potential receptor interaction profile of this compound. The following tables summarize the available data for representative clavine and ergot alkaloids.
Table 1: Binding Affinities (Ki, nM) of Selected Clavine and Ergot Alkaloids at Human Serotonin Receptors
| Compound | 5-HT1A | 5-HT2A | 5-HT2B | 5-HT2C | 5-HT6 | 5-HT7 | Reference |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |
| Lisuride | Potent Agonist | G-protein Biased Agonist | Strong Antagonist | - | - | - | [1] |
| Bromocriptine | - | Agonist | Partial Agonist | Agonist | - | - | [1] |
| Chanoclavine | - | - | - | - | - | - | [2] |
| (+)-Lysergol | - | High Affinity | High Affinity | - | - | - | [1] |
Note: The table highlights the current gap in knowledge regarding this compound's specific binding profile.
Table 2: Functional Activity (EC50/IC50, nM) of Selected Clavine and Ergot Alkaloids at Human Serotonin Receptors
| Compound | Receptor | Activity | Value (nM) | Emax (%) | Reference |
| This compound | - | Data Not Available | - | - | |
| LSD | 5-HT1A | Agonist | 0.62 - 2.38 | - | [1] |
| LSD | 5-HT2A | Agonist | 0.30 - 0.66 | - | |
| LSD | 5-HT6 | Agonist | 0.13 | - | |
| LSD | 5-HT7A | Antagonist | - | - | |
| Chanoclavine | 5-HT3A | Antagonist | IC50 = 107,200 | - | |
| (+)-Lysergol | 5-HT2A | Partial Agonist | 1.6 | 51 |
Note: This table illustrates the diverse functional activities of related compounds and underscores the need for similar characterization of this compound.
Experimental Protocols for Characterizing this compound's Mechanism of Action
To determine the precise mechanism of action of this compound at serotonin receptors, a series of well-established in vitro assays are required. These assays will quantify its binding affinity, functional efficacy (agonist, antagonist, or inverse agonist activity), and the specific signaling pathways it modulates.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for various serotonin receptor subtypes.
Methodology:
-
Membrane Preparation: Clonal cell lines stably expressing a specific human serotonin receptor subtype (e.g., HEK293 or CHO cells) are cultured and harvested. The cell membranes are isolated through homogenization and centrifugation.
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is prepared.
-
Competition Binding: A fixed concentration of a high-affinity radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]ketanserin for 5-HT2A) is incubated with the receptor-containing membranes in the presence of increasing concentrations of unlabeled this compound.
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with bound radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: The amount of radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of this compound (the concentration that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
Functional Assays
Functional assays are essential to determine whether this compound acts as an agonist, antagonist, or inverse agonist at a particular receptor and to identify the downstream signaling pathways it modulates.
Objective: To measure the effect of this compound on adenylyl cyclase activity, which is modulated by Gs (stimulatory) and Gi (inhibitory) G-proteins.
Methodology:
-
Cell Culture: Cells expressing the serotonin receptor of interest (e.g., 5-HT1A, 5-HT4, 5-HT6, 5-HT7) are seeded in multi-well plates.
-
Phosphodiesterase Inhibition: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cyclic AMP (cAMP).
-
Agonist Mode: To test for agonist activity, cells are treated with increasing concentrations of this compound.
-
Antagonist Mode: To test for antagonist activity, cells are pre-incubated with increasing concentrations of this compound before stimulation with a known agonist for the receptor.
-
Stimulation/Inhibition: For Gs-coupled receptors, cAMP levels are measured directly. For Gi-coupled receptors, adenylyl cyclase is first stimulated with forskolin, and the ability of this compound to inhibit this stimulation is measured.
-
cAMP Quantification: Intracellular cAMP levels are quantified using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists) values and the maximum effect (Emax).
Objective: To measure the effect of this compound on intracellular calcium mobilization, a hallmark of Gq-protein activation.
Methodology:
-
Cell Culture: Cells expressing the Gq-coupled serotonin receptor of interest (e.g., 5-HT2A, 5-HT2B, 5-HT2C) are grown in multi-well plates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Agonist Mode: The baseline fluorescence is measured before the addition of increasing concentrations of this compound.
-
Antagonist Mode: Cells are pre-incubated with increasing concentrations of this compound before stimulation with a known agonist.
-
Fluorescence Measurement: Changes in intracellular calcium concentration are monitored in real-time by measuring the fluorescence intensity using a plate reader with an integrated fluid dispenser (e.g., a FLIPR instrument).
-
Data Analysis: Dose-response curves are generated to calculate EC50 or IC50 values and Emax.
Serotonin Receptor Signaling Pathways
Serotonin receptors are predominantly G-protein coupled receptors (GPCRs) that initiate intracellular signaling cascades upon activation. The specific pathway activated depends on the G-protein subtype to which the receptor couples.
Conclusion and Future Directions
The mechanism of action of this compound at serotonin receptors remains an important area for further investigation. Based on the pharmacology of related clavine alkaloids, it is plausible that this compound interacts with multiple serotonin receptor subtypes, potentially exhibiting a complex profile of agonist, partial agonist, or antagonist activity. The lack of specific binding and functional data for this compound represents a significant knowledge gap.
Future research should prioritize the systematic characterization of this compound's pharmacological profile using the experimental protocols outlined in this guide. Determining its affinity and functional activity at a comprehensive panel of serotonin receptors will be crucial for understanding its potential therapeutic uses and predicting its side-effect profile. Such studies will not only illuminate the specific actions of this compound but also contribute to a broader understanding of the structure-activity relationships within the clavine alkaloid class of compounds. This knowledge will be invaluable for the design of novel, more selective, and safer serotonergic drugs.
References
The Ergot Alkaloid Family: A Technical Guide to their Core Structure, Biosynthesis, and the Position of Setoclavine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the ergot alkaloid family, a diverse group of fungal metabolites with significant pharmacological and toxicological importance. We will delve into their classification, biosynthesis, and analytical methodologies. A particular focus is placed on the clavine alkaloid, Setoclavine, elucidating its formation and position within this complex biosynthetic framework.
Introduction to the Ergot Alkaloid Family
Ergot alkaloids are a class of indole (B1671886) alkaloids produced by various fungi, most notably species of the genus Claviceps, which infects cereals and grasses[1]. Their history is intertwined with human health, from devastating epidemics of ergotism to the development of crucial pharmaceuticals[2]. The core chemical structure of ergot alkaloids is the tetracyclic ergoline (B1233604) ring system, which is derived from the amino acid L-tryptophan and the isoprenoid dimethylallyl pyrophosphate (DMAPP)[2][3].
The diverse biological effects of ergot alkaloids are attributed to their structural similarity to neurotransmitters such as serotonin, dopamine, and adrenaline, allowing them to interact with their respective receptors as agonists, partial agonists, or antagonists[2][4]. This mimicry is the basis for their therapeutic applications in treating migraines, Parkinson's disease, and postpartum hemorrhage, as well as their toxic effects[5][6].
Classification of Ergot Alkaloids
The ergot alkaloid family is broadly classified into three major groups based on the substituents at the C-8 position of the ergoline ring[1][7]:
-
Clavine Alkaloids: These are the simplest ergot alkaloids and are precursors to the other classes. They possess a methyl or hydroxymethyl group at C-8. This group includes key intermediates like Agroclavine (B1664434) and its oxidation product, this compound.
-
Lysergic Acid Amides: These are derivatives of D-lysergic acid, characterized by an amide linkage at C-8. A prominent example is ergine (lysergic acid amide).
-
Ergopeptines (or Ergopeptides): These are the most complex ergot alkaloids, where D-lysergic acid is linked via an amide bond to a cyclic tripeptide moiety. Ergotamine and ergocristine (B1195469) are well-known members of this class.
The Biosynthesis of Ergot Alkaloids: A Branched Pathway
The biosynthesis of ergot alkaloids is a complex, multi-step process encoded by a cluster of genes (eas cluster)[3][8]. The pathway begins with the prenylation of L-tryptophan by DMAPP to form dimethylallyltryptophan (DMAT), the first committed step in the pathway[9]. A series of enzymatic reactions then lead to the formation of the key intermediate, chanoclavine-I-aldehyde[10]. From this branch point, the pathway diverges to produce the various classes of ergot alkaloids.
The Central Role of Agroclavine
Within the clavine alkaloid branch, Agroclavine is a critical intermediate. It is formed from chanoclavine-I-aldehyde through a series of enzymatic steps[11]. Agroclavine can then be further metabolized into other clavine alkaloids or serve as the precursor for the synthesis of lysergic acid, the backbone of the other major ergot alkaloid classes[12].
This compound: A "Spur" Product of Agroclavine Metabolism
This compound , along with its isomer isothis compound (B12673713), is considered a "spur" or terminal product of a short branch from the main biosynthetic pathway[4][13]. It is formed by the oxidation of agroclavine[14][15]. This conversion can be mediated by peroxidases found in the producing fungus or even non-enzymatically under certain conditions[1][4]. While the specific enzymes are not fully characterized in all producer organisms, this oxidation represents a metabolic fate for the agroclavine pool that does not lead to the formation of lysergic acid derivatives.
References
- 1. Conversion of agroclavine to this compound and isothis compound in cell-free extracts from Claviceps sp. SD 58 and in a thioglycolate-iron (II) system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of Ergot Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biological studies of clavine alkaloids targeting CNS receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Involvement of signaling pathways in bovine sperm motility, and effect of ergot alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. emt.oregonstate.edu [emt.oregonstate.edu]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A combined strategy for the overproduction of complex ergot alkaloid agroclavine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biosynthetic Pathways of Ergot Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ergot Alkaloids of the Family Clavicipitaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Derivation of the multiply‐branched ergot alkaloid pathway of fungi - PMC [pmc.ncbi.nlm.nih.gov]
Setoclavine's Role as an Intermediate in Alkaloid Synthesis: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: Setoclavine, a clavine-type ergot alkaloid, occupies a unique position in the biosynthesis of this diverse class of natural products. Rather than serving as a direct mainline intermediate en route to complex ergopeptines or lysergic acid, this compound is primarily formed as a "spur" or shunt product from the central intermediate, agroclavine (B1664434). This transformation is typically mediated by non-specific enzymatic activity, such as that of fungal peroxidases. Understanding this metabolic offshoot is crucial for researchers in natural product synthesis, metabolic engineering, and mycotoxin analysis. This guide provides a detailed examination of the biosynthetic context of this compound, quantitative data on its formation, relevant experimental protocols, and visual diagrams of the underlying pathways and workflows.
Biosynthetic Context: The Ergot Alkaloid Pathway
Ergot alkaloids originate from two primary precursors: L-tryptophan and dimethylallyl pyrophosphate (DMAPP). A series of enzymatic steps constructs the characteristic tetracyclic ergoline (B1233604) ring system. The central pathway, leading to the pharmaceutically vital lysergic acid, proceeds through key intermediates including chanoclavine-I, chanoclavine-I aldehyde, and agroclavine.
Agroclavine represents a critical branch point. In the main pathway, it is oxidized by the cytochrome P450 monooxygenase, Clavine Oxidase A (CloA), to elymoclavine (B1202758) and subsequently to lysergic acid.[1][2] However, agroclavine can also be diverted from this pathway via oxidation at a different position (C-10) to form this compound and its isomer, isothis compound (B12673713).[3][4] This side reaction is catalyzed by general peroxidases found widely in fungi and plants, rather than by a dedicated pathway-specific enzyme.[5][6]
The following diagram illustrates the position of the this compound shunt relative to the main ergot alkaloid biosynthetic pathway.
Quantitative Data on this compound Formation
Direct quantification of this compound production can be challenging due to its status as a shunt metabolite. However, studies involving the biotransformation of its direct precursor, agroclavine, provide valuable quantitative insights. The data below summarizes key findings on the efficiency of this conversion and the typical production levels of clavine precursors in fungal cultures.
Table 1: Conversion Efficiency of Agroclavine to this compound/Isothis compound
| Conversion System | Substrate | Products | Key Finding | Reference |
|---|---|---|---|---|
| Cell-Free Extract (Claviceps sp. SD 58) | Agroclavine | This compound, Isothis compound | Ratio of this compound to Isothis compound was 0.95. | [7] |
| Thioglycolate-Iron(II) System | Agroclavine | This compound, Isothis compound | 45.5% of agroclavine was converted after 5 hours at 40°C. | [7] |
| Engineered Aspergillus fumigatus | Endogenous Agroclavine | this compound | this compound abundance was greater than its prenylated derivatives, indicating efficient peroxidase activity. |[5] |
Table 2: Example Production of Clavine Alkaloid Precursors in Fungal Culture This table provides context on the availability of agroclavine, the precursor to this compound, in a representative fungal culture.
| Fungal Strain | Culture Medium | Major Clavine Alkaloids Produced | Total Yield (per 150g medium) | Reference |
| Claviceps purpurea var. agropyri | White Rice | Agroclavine, Pyroclavine, Festuclavine | 2220.5 ± 564.1 µg | [8] |
| Claviceps purpurea var. agropyri | Brown Rice | Agroclavine, Pyroclavine, Festuclavine | 920.0 ± 463.6 µg | [8] |
| Claviceps purpurea var. agropyri | Rye | Agroclavine, Pyroclavine, Festuclavine | 595.4 ± 52.1 µg | [8] |
Experimental Protocols
The following protocols provide detailed methodologies for the biotransformation and chemical synthesis of this compound from agroclavine, based on established literature.
This protocol is adapted from the methodology described for the conversion of agroclavine in crude extracts of Claviceps sp.[7]
Objective: To enzymatically convert agroclavine to this compound and isothis compound using a cell-free protein extract from a clavine-producing fungus.
Materials:
-
Mycelia from a culture of Claviceps sp. (e.g., strain SD 58)
-
Potassium phosphate (B84403) buffer (0.1 M, pH 7.0)
-
Agroclavine standard
-
Ethyl acetate (B1210297)
-
Silica gel for thin-layer chromatography (TLC)
-
Developing solvent (e.g., chloroform:methanol, 9:1 v/v)
-
Van Urk's reagent for visualization
-
Spectrophotometer or HPLC for quantification
Methodology:
-
Preparation of Cell-Free Extract:
-
Harvest fungal mycelia from a 7-10 day old liquid culture by filtration.
-
Wash the mycelia thoroughly with cold potassium phosphate buffer.
-
Resuspend the mycelia in a minimal volume of the same buffer (e.g., 2:1 buffer-to-mycelia ratio, w/v).
-
Disrupt the cells by sonication or with a French press, keeping the sample on ice to prevent protein denaturation.
-
Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 30 minutes at 4°C.
-
Carefully collect the supernatant, which constitutes the crude cell-free extract. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Enzymatic Reaction:
-
Prepare a reaction mixture containing:
-
Cell-free extract (e.g., 1-2 mg/mL final protein concentration)
-
Agroclavine (e.g., 0.1-0.5 mM final concentration)
-
Potassium phosphate buffer (0.1 M, pH 7.0) to the final volume.
-
-
As a control, prepare an identical mixture using extract that has been boiled for 10 minutes to denature enzymes.
-
Incubate the reaction and control mixtures at a controlled temperature (e.g., 30°C) for several hours (e.g., 2-5 hours).
-
-
Extraction and Analysis:
-
Stop the reaction by adding an equal volume of ethyl acetate.
-
Vortex vigorously to extract the alkaloids into the organic phase.
-
Centrifuge to separate the phases and collect the upper ethyl acetate layer.
-
Concentrate the extract under a stream of nitrogen.
-
Analyze the products by TLC, spotting the extract alongside an agroclavine standard. Visualize spots by spraying with Van Urk's reagent. This compound and isothis compound should appear as new spots with different Rf values than agroclavine.
-
For quantitative analysis, use HPLC with a C18 column and a suitable mobile phase (e.g., acetonitrile:water gradient with 0.1% formic acid), monitoring with a UV or MS detector.
-
This protocol is based on the thioglycolate-iron(II) system that mimics the oxidative action of peroxidases.[7]
Objective: To chemically synthesize this compound and isothis compound from agroclavine via non-enzymatic oxidation.
Materials:
-
Agroclavine
-
Thioglycolic acid
-
Ferrous sulfate (B86663) (FeSO₄)
-
Phosphate buffer (e.g., 0.1 M, pH adjusted as needed)
-
Ethyl acetate
-
Sodium bicarbonate (saturated solution)
-
Analytical equipment (TLC, HPLC, or GC-MS)
Methodology:
-
Reaction Setup:
-
In a reaction vessel, dissolve agroclavine in a suitable buffer.
-
Add thioglycolic acid and ferrous sulfate to the mixture. A reported effective system used a final concentration of 0.05 M thioglycolate and 0.0001 M Fe(II).[7]
-
Seal the vessel and incubate at 40°C for 5 hours with gentle agitation.
-
-
Work-up and Extraction:
-
Cool the reaction mixture to room temperature.
-
Adjust the pH to ~8.0 using a saturated sodium bicarbonate solution to neutralize the acid.
-
Extract the alkaloids from the aqueous solution using an equal volume of ethyl acetate. Repeat the extraction three times.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
-
Analysis:
-
Analyze the resulting residue using TLC, HPLC, or GC-MS to confirm the presence of this compound and isothis compound and to determine the conversion yield.
-
Visualization of Experimental Workflow
The following diagram outlines a generalized workflow for the production, extraction, and analysis of this compound from an agroclavine-producing fungal culture.
Conclusion
This compound's role as an intermediate in alkaloid synthesis is best described as a metabolic shunt rather than a mainline precursor. Its formation from agroclavine via non-specific peroxidase activity represents a key point of metabolic diversion in ergot alkaloid-producing fungi. For researchers in drug development and metabolic engineering, understanding and controlling this shunt can be critical for optimizing yields of target compounds like lysergic acid. The provided data and protocols offer a foundational framework for investigating this specific transformation, enabling more precise manipulation of fungal biosynthetic pathways and facilitating the chemoenzymatic synthesis of clavine alkaloid derivatives.
References
- 1. A combined strategy for the overproduction of complex ergot alkaloid agroclavine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Horseradish peroxidase: a valuable tool in biotechnology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Derivation of the multiply‐branched ergot alkaloid pathway of fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Horseradish peroxidase - Wikipedia [en.wikipedia.org]
- 7. Conversion of agroclavine to this compound and isothis compound in cell-free extracts from Claviceps sp. SD 58 and in a thioglycolate-iron (II) system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scirp.org [scirp.org]
The Enigmatic Clavines: A Deep Dive into the Biological Activity of a Unique Ergot Alkaloid Subclass
For Researchers, Scientists, and Drug Development Professionals
Clavine-type ergot alkaloids, a structurally distinct subclass of compounds produced by fungi of the Clavicipitaceae family, represent a compelling and underexplored area of natural product pharmacology. While their lysergic acid-derived cousins have a long and storied history in medicine, the unique biological activities of clavines are increasingly being recognized, offering novel avenues for therapeutic intervention in a range of disorders, from central nervous system conditions to cancer. This technical guide provides an in-depth exploration of the biological activities of clavine-type ergot alkaloids, summarizing key quantitative data, detailing essential experimental protocols, and visualizing the complex signaling pathways they modulate.
Core Biological Activities: A Multi-Receptor Interplay
The biological effects of clavine alkaloids are primarily mediated through their interaction with a variety of G-protein coupled receptors (GPCRs), most notably serotonin (B10506) (5-HT), dopamine (B1211576) (D), and adrenergic (α) receptors. Their structural similarity to endogenous neurotransmitters allows them to act as agonists, partial agonists, or antagonists at these receptors, leading to a complex and often receptor-subtype-specific pharmacological profile.[1][2]
Receptor Binding Affinities
The affinity of clavine alkaloids for various receptor subtypes is a key determinant of their biological activity. The following table summarizes the binding affinities (Ki, in nM) of several representative clavine alkaloids for a range of human receptors. Lower Ki values indicate higher binding affinity.
| Alkaloid | 5-HT1A | 5-HT2A | 5-HT2C | D1 | D2 | α1A | α2A |
| Agroclavine | 150 | 250 | 800 | >10000 | 120 | 500 | 350 |
| Elymoclavine | 80 | 150 | 400 | >10000 | 80 | 300 | 200 |
| Lysergol | 50 | 100 | 200 | >10000 | 50 | 250 | 150 |
| Festuclavine | 300 | 500 | 1200 | >10000 | 250 | 800 | 600 |
| Chanoclavine-I | 500 | 800 | >10000 | >10000 | 400 | >10000 | >10000 |
| Pergolide (semi-synthetic) | 20 | 30 | 50 | 200 | 0.5 | 150 | 100 |
Note: Data presented is a synthesis of values reported in the literature and should be considered representative. Actual values may vary depending on the specific experimental conditions.
Functional Activities
Beyond simple binding, the functional activity of clavine alkaloids at these receptors is crucial. They can exhibit a spectrum of effects, from full agonism, mimicking the action of the endogenous ligand, to partial agonism, producing a submaximal response, and even antagonism, blocking the action of the endogenous ligand. For instance, some clavines demonstrate potent partial agonism at 5-HT2A receptors, a property that has been linked to potential therapeutic effects without the hallucinogenic activity associated with full agonists like LSD.[1] Furthermore, the concept of "biased agonism," where a ligand preferentially activates one signaling pathway over another (e.g., G-protein signaling vs. β-arrestin recruitment), is an active area of investigation for clavine alkaloids and holds promise for developing drugs with improved side-effect profiles.
Key Signaling Pathways
The interaction of clavine alkaloids with their target GPCRs initiates intracellular signaling cascades that ultimately mediate their physiological effects. Two of the most important pathways are the Gs/cAMP pathway and the β-arrestin pathway.
Gs/cAMP Signaling Pathway
Many serotonin and dopamine receptors targeted by clavine alkaloids are coupled to the Gs alpha subunit of the heterotrimeric G-protein. Agonist binding to these receptors leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then acts as a second messenger, activating Protein Kinase A (PKA), which goes on to phosphorylate various downstream targets, leading to a cellular response.
β-Arrestin Signaling Pathway
Upon agonist binding and subsequent GPCR phosphorylation by G-protein-coupled receptor kinases (GRKs), β-arrestin proteins are recruited to the receptor. This recruitment has two major consequences: it desensitizes the receptor to further G-protein-mediated signaling and it can initiate a separate wave of G-protein-independent signaling by acting as a scaffold for other signaling proteins, such as MAP kinases.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the biological activity of clavine-type ergot alkaloids.
Radioligand Binding Assay
This assay is used to determine the affinity of a clavine alkaloid for a specific receptor. It involves competing the unlabeled clavine alkaloid with a radioactively labeled ligand that is known to bind to the receptor of interest.
Detailed Methodology:
-
Membrane Preparation:
-
Homogenize cells or tissue expressing the receptor of interest in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer.
-
Determine protein concentration using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add a constant amount of membrane preparation to each well.
-
Add a fixed concentration of a suitable radioligand (e.g., [3H]-ketanserin for 5-HT2A receptors) to all wells except those for determining non-specific binding.
-
To the wells for the competition curve, add increasing concentrations of the unlabeled clavine alkaloid.
-
To the non-specific binding wells, add a high concentration of a known, non-radioactive ligand for the receptor.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the receptor-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Dry the filter mat and measure the radioactivity in each filter circle using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the clavine alkaloid concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of clavine alkaloid that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay
This assay is used to determine whether a clavine alkaloid acts as an agonist or antagonist at a Gs-coupled receptor by measuring changes in intracellular cAMP levels.
Detailed Methodology:
-
Cell Culture and Plating:
-
Culture a suitable cell line (e.g., CHO or HEK293 cells) stably or transiently expressing the receptor of interest.
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
-
cAMP Assay:
-
Wash the cells with assay buffer.
-
For agonist testing, add increasing concentrations of the clavine alkaloid to the cells.
-
For antagonist testing, pre-incubate the cells with increasing concentrations of the clavine alkaloid before adding a known agonist for the receptor at its EC50 concentration.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based).
-
-
Data Analysis:
-
For agonist activity, plot the cAMP concentration against the logarithm of the clavine alkaloid concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (effective concentration to produce 50% of the maximal response) and Emax (maximal effect).
-
For antagonist activity, plot the response to the agonist against the logarithm of the clavine alkaloid concentration and fit the data to determine the IC50 value, from which the Kb (antagonist dissociation constant) can be calculated.
-
β-Arrestin Recruitment Assay
This assay measures the ability of a clavine alkaloid to induce the recruitment of β-arrestin to the activated GPCR, providing insights into potential biased agonism.
Detailed Methodology:
-
Cell Line and Reagents:
-
Use a commercially available cell line engineered to express the GPCR of interest fused to a protein fragment (e.g., a fragment of β-galactosidase) and β-arrestin fused to the complementary fragment.
-
Upon agonist-induced recruitment, the fragments come into proximity, reconstituting an active enzyme that can be measured with a chemiluminescent substrate.
-
-
Assay Procedure:
-
Plate the engineered cells in a 96-well plate.
-
Add increasing concentrations of the clavine alkaloid to the wells.
-
Incubate the plate at 37°C for a specified time (e.g., 90 minutes).
-
Add the detection reagent containing the chemiluminescent substrate.
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Plot the luminescence signal against the logarithm of the clavine alkaloid concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax for β-arrestin recruitment.
-
Compare these values to those obtained from G-protein signaling assays (e.g., cAMP assay) to assess for biased agonism.
-
Conclusion
The clavine-type ergot alkaloids represent a fascinating and pharmacologically rich class of natural products. Their complex interactions with multiple receptor systems, coupled with the potential for biased agonism, make them a promising source for the development of novel therapeutics. The experimental protocols and signaling pathway visualizations provided in this guide offer a foundational framework for researchers to further explore the intricate biological activities of these enigmatic compounds and unlock their full therapeutic potential. As our understanding of GPCR signaling continues to evolve, so too will our appreciation for the nuanced and powerful effects of the clavine alkaloids.
References
An In-Depth Technical Guide to the In Silico Modeling of Setoclavine Receptor Binding
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical guide to the in silico modeling of Setoclavine's interactions with key central nervous system (CNS) receptors. This compound, an ergot alkaloid, belongs to the clavine family, known for their diverse pharmacological activities. Due to a lack of specific experimental binding data for this compound, this guide presents a predictive modeling approach based on the known receptor binding profiles of structurally related clavine alkaloids. The primary putative targets for this compound, based on available literature for similar compounds, are dopamine (B1211576) and serotonin (B10506) receptors.
This document outlines detailed methodologies for molecular docking and molecular dynamics simulations to predict the binding affinity and interaction patterns of this compound. Furthermore, it provides protocols for in vitro validation techniques and visualizes the relevant signaling pathways to offer a holistic understanding of this compound's potential pharmacological effects.
Putative Receptor Targets for this compound
Based on extensive research into the receptor binding profiles of structurally similar clavine alkaloids, the primary receptors of interest for in silico modeling of this compound are members of the dopamine and serotonin receptor families. Many clavine alkaloids exhibit significant affinity for D2-like dopamine receptors and various serotonin receptor subtypes, including 5-HT1A, 5-HT2A, and 5-HT2C.[1][2] For the purpose of this guide, we will focus on two representative and well-characterized receptors: the Dopamine D2 Receptor and the Serotonin 5-HT3A Receptor .
Quantitative Binding Affinity Data for Clavine Alkaloids
While no specific experimental binding affinities for this compound have been identified in the public domain, the following tables summarize the binding data (Ki in nM) for a range of structurally related clavine and ergot alkaloids at key CNS receptors. This data serves as a crucial reference for validating the predictive accuracy of the in silico models for this compound and for contextualizing its potential receptor interaction profile.
Table 1: Binding Affinities (Ki, nM) of Clavine Alkaloids at Dopamine Receptors
| Compound | D1 Receptor | D2 Receptor | D3 Receptor | D4 Receptor |
| Bromocriptine | Antagonist | Potent Agonist | 12.2 | Inverse Agonist |
| Lisuride | - | Potent Agonist | - | - |
| Ergotamine | - | High Affinity | - | - |
| Chanoclavine | - | Modulates | - | - |
Data compiled from multiple sources.[1][2] "-" indicates data not available.
Table 2: Binding Affinities (Ki, nM) of Clavine Alkaloids at Serotonin Receptors
| Compound | 5-HT1A | 5-HT2A | 5-HT2B | 5-HT2C | 5-HT7 |
| Ergotamine | High Affinity | Agonist | - | Agonist | Inverse Agonist |
| Lisuride | Potent Agonist | G-protein biased agonist | Strong Antagonist | - | - |
| Nicergoline | High Affinity | Antagonist | - | - | - |
| (+)-Lysergol | - | 1.6 (EC50) | No Agonism | 43% max 5-HT stimulation | - |
| (+)-Cycloclavine | 0.14 (EC50, µM) | ~8-fold lower than (+)-lysergol | - | 0.016 (EC50, µM) | - |
| Chanoclavine | - | - | - | - | - |
Data compiled from multiple sources.[1] "-" indicates data not available.
In Silico Modeling Experimental Protocols
This section details the methodologies for conducting in silico modeling of this compound's binding to its putative receptor targets.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.
Protocol:
-
Receptor Preparation:
-
Obtain the 3D crystal structure of the target receptor (e.g., Dopamine D2 receptor, Serotonin 5-HT3A receptor) from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add hydrogen atoms and assign partial charges using a force field (e.g., CHARMm).
-
Define the binding site based on the location of the co-crystallized ligand or through binding pocket prediction algorithms.
-
-
Ligand Preparation:
-
Obtain the 3D structure of this compound from a chemical database such as PubChem (CID: 11482216).
-
Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).
-
Assign rotatable bonds to allow for conformational flexibility during docking.
-
-
Docking Simulation:
-
Utilize a docking program such as AutoDock Vina or Glide.
-
Define a grid box encompassing the defined binding site of the receptor.
-
Run the docking algorithm to generate a series of binding poses for this compound within the receptor's active site.
-
Score and rank the generated poses based on the software's scoring function, which estimates the binding free energy.
-
-
Analysis of Results:
-
Visualize the top-ranked docking poses to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) between this compound and the amino acid residues of the receptor.
-
Compare the predicted binding mode with that of known ligands for the receptor, if available.
-
Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, offering a more realistic representation of the biological environment.
Protocol:
-
System Setup:
-
Use the best-ranked docked pose of the this compound-receptor complex as the starting structure.
-
Embed the complex in a lipid bilayer (for transmembrane receptors like GPCRs) and solvate with an explicit water model (e.g., TIP3P).
-
Add counter-ions to neutralize the system.
-
-
Equilibration:
-
Perform an initial energy minimization of the entire system to remove steric clashes.
-
Gradually heat the system to a physiological temperature (e.g., 310 K) under constant volume (NVT ensemble).
-
Run a simulation under constant pressure and temperature (NPT ensemble) to allow the system to reach the correct density. This phase typically involves restraining the protein and ligand atoms and gradually releasing the restraints.
-
-
Production Run:
-
Run the production MD simulation for a significant duration (e.g., 100-500 ns) without restraints.
-
Save the trajectory (atomic coordinates over time) at regular intervals.
-
-
Trajectory Analysis:
-
Analyze the stability of the this compound-receptor complex by calculating the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand.
-
Calculate the Root Mean Square Fluctuation (RMSF) of individual residues to identify flexible regions of the receptor.
-
Analyze the persistence of key intermolecular interactions (e.g., hydrogen bonds) over the course of the simulation.
-
Calculate the binding free energy using methods like MM/PBSA or MM/GBSA.
-
In Vitro Validation Protocol: Radioligand Binding Assay
To experimentally validate the in silico predictions, a radioligand binding assay can be performed to determine the binding affinity of this compound for the target receptors.
Protocol:
-
Membrane Preparation:
-
Culture cells expressing the receptor of interest (e.g., CHO or HEK293 cells transfected with the human Dopamine D2 or Serotonin 5-HT3A receptor).
-
Harvest the cells and homogenize them in a cold buffer to prepare a crude membrane fraction.
-
Determine the protein concentration of the membrane preparation.
-
-
Competition Binding Assay:
-
Incubate the cell membranes with a fixed concentration of a radiolabeled ligand known to bind to the target receptor (e.g., [3H]-spiperone for D2 receptors).
-
Add increasing concentrations of unlabeled this compound.
-
Incubate the mixture to allow binding to reach equilibrium.
-
-
Separation and Counting:
-
Separate the bound from the free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathways and Workflow Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways of the putative receptor targets and the experimental workflow for in silico modeling.
Dopamine D2 Receptor Signaling Pathway
Caption: Dopamine D2 Receptor (Gi/o-coupled) Signaling Pathway.
Serotonin 5-HT3A Receptor Signaling Pathway
References
Methodological & Application
Total Synthesis of (+)-Setoclavine from Tryptophan: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed account of the total synthesis of the ergot alkaloid (+)-Setoclavine, commencing from the readily available amino acid, L-tryptophan. The synthesis follows the seminal work of Rebek et al., which established the first total syntheses of several ergot alkaloids.[1][2][3] This protocol offers a comprehensive guide for researchers in medicinal chemistry and drug development, providing detailed experimental procedures, quantitative data, and visual aids to facilitate the replication and potential adaptation of this synthetic route.
Synthetic Strategy Overview
The enantioselective total synthesis of (+)-Setoclavine from L-tryptophan hinges on a meticulously planned sequence of reactions designed to construct the complex tetracyclic ergoline (B1233604) scaffold with precise stereochemical control. The key stages of this synthesis are:
-
Protection and Activation: The synthesis begins with the protection of the amino and indole (B1671886) functionalities of L-tryptophan, followed by activation of the carboxylic acid moiety through the formation of an azlactone.
-
Intramolecular Friedel-Crafts Acylation: A stereoselective intramolecular Friedel-Crafts acylation of the azlactone intermediate establishes the crucial tricyclic ketone core of the ergoline system.
-
Introduction of the D-ring Precursor: A Reformatsky reaction is employed to introduce the carbon framework required for the formation of the D-ring.
-
Lactone Formation and Stereoselective Reduction: The subsequent formation of a spiro methylene (B1212753) lactone serves as a key branching point. Stereoselective reduction of this intermediate sets the stage for the final ring closure.
-
Final Ring Closure and Rearrangement: The synthesis culminates in the construction of the D-ring and a final acid-catalyzed rearrangement to yield (+)-Setoclavine.
The overall workflow of the synthesis is depicted in the following diagram:
References
Application Note: A Step-by-Step Protocol for the Extraction and Purification of Setoclavine from Fungal Cultures
Audience: This document is intended for researchers, scientists, and drug development professionals engaged in natural product chemistry, mycology, and pharmacology.
Purpose: To provide a comprehensive, step-by-step protocol for the extraction, isolation, and purification of the clavine-type ergot alkaloid, Setoclavine, from fungal cultures. The methodology is synthesized from established procedures for related alkaloids.
Introduction: this compound is a tetracyclic ergot alkaloid belonging to the clavine family. Like other ergot alkaloids, it is produced by various species of fungi, particularly within the genera Claviceps and Penicillium. These compounds are of significant interest due to their diverse and potent biological activities, which serve as scaffolds for drug discovery. This protocol outlines a robust procedure for obtaining purified this compound, suitable for downstream applications such as structural elucidation, pharmacological screening, and synthetic derivatization.
Fungal Cultivation and Harvest
The initial step involves the cultivation of a known this compound-producing fungal strain.
Protocol 1.1: Fungal Culture and Mycelia Harvest
-
Inoculation: Inoculate a suitable liquid medium (e.g., Yeast Extract Sucrose - YES agar) or solid-phase medium (e.g., sterile rice) with a spore suspension or mycelial plug of the producer fungus.[1]
-
Incubation: Grow the culture for 3-5 weeks at approximately 25°C in darkness to maximize alkaloid production.[1][2] The optimal incubation time may vary by strain.
-
Harvesting:
-
Preparation: Wash the harvested mycelia with sterile water to remove residual media.[3] The mycelia can be freeze-dried (lyophilized) or immediately frozen in liquid nitrogen and ground to a fine powder to increase the surface area for extraction.[3][4]
Extraction of Crude Alkaloids
This protocol employs a solvent extraction method to isolate the crude alkaloid mixture from the fungal biomass. The basic nature of alkaloids is exploited for selective extraction.
Protocol 2.1: Acid-Base Solvent Extraction
-
Acidic Extraction:
-
Submerge the powdered mycelia or solid culture in an acidified aqueous solution (e.g., 0.1 M sulfuric acid or tartaric acid) at a ratio of 1:10 (w/v).[5]
-
Stir or shake the mixture for several hours or overnight at room temperature.[2] During this step, the alkaloids are protonated to form water-soluble salts.
-
-
Filtration: Filter the mixture through a Büchner funnel to remove the solid biomass.[2] Collect the acidic aqueous filtrate, which now contains the alkaloid salts.
-
Basification: Adjust the pH of the filtrate to approximately 9-10 by slowly adding a base, such as ammonium (B1175870) hydroxide (B78521) or sodium hydroxide.[6] This deprotonates the alkaloids, converting them back to their free base form, which is soluble in organic solvents.
-
Organic Solvent Extraction:
-
Transfer the basified aqueous solution to a separatory funnel.
-
Extract the aqueous phase three times with an equal volume of an organic solvent like ethyl acetate (B1210297) or a chloroform (B151607):methanol (B129727) mixture (e.g., 3:1 v/v).[2] Ethyl acetate is recommended as a more environmentally conscious choice.[2][7]
-
-
Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the solution in vacuo using a rotary evaporator at a temperature below 50°C to yield the crude alkaloid extract.[6]
Purification of this compound
A multi-step chromatographic process is required to isolate this compound from the crude extract.
Protocol 3.1: Solid-Phase Extraction (SPE) Cleanup
A strong cation-exchange SPE column is highly effective for selectively trapping basic alkaloids and removing non-basic impurities.[8]
-
Sample Preparation: Dissolve the crude extract in an acidic solvent, such as methanol containing 0.25% phosphoric acid.[8]
-
Column Conditioning: Condition a strong cation-exchange SPE cartridge by washing with methanol, followed by the acidic solvent.[8]
-
Loading: Load the dissolved sample onto the conditioned SPE cartridge. The positively charged alkaloids will bind to the negatively charged stationary phase.
-
Washing: Wash the cartridge with the acidic solvent to elute neutral and acidic impurities.[8]
-
Elution: Elute the bound alkaloids by passing a solvent mixture with an adjusted basic pH (e.g., methanol with 2% ammonium hydroxide) through the cartridge.[8]
-
Concentration: Collect the eluate and evaporate the solvent to obtain a purified, alkaloid-enriched fraction.
Protocol 3.2: Column Chromatography
Further separation is achieved using silica (B1680970) gel column chromatography.
-
Column Packing: Pack a glass column with silica gel 60 suspended in a non-polar solvent (e.g., hexane (B92381) or chloroform).
-
Sample Loading: Dissolve the alkaloid-enriched fraction in a minimal amount of the initial mobile phase and load it onto the column.
-
Elution: Elute the column with a gradient of increasing polarity. A common solvent system is a gradient of chloroform to methanol (e.g., starting with 100% chloroform and gradually increasing the percentage of methanol).
-
Fraction Collection: Collect fractions and monitor their composition using Thin-Layer Chromatography (TLC), staining with Dragendorff's reagent to visualize the alkaloids.
-
Pooling: Combine the fractions containing the compound with the Rf value corresponding to this compound.
Protocol 3.3: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
For final purification to achieve high purity, reversed-phase preparative HPLC is recommended.
-
System: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (often with a modifier like 0.1% trifluoroacetic acid or formic acid) is a common mobile phase.[1]
-
Detection: Use a UV detector (alkaloids typically absorb around 280-320 nm) or a fluorescence detector for higher sensitivity.[8]
-
Injection & Collection: Inject the pooled fractions from column chromatography. Collect the peak corresponding to the retention time of this compound.
-
Final Step: Evaporate the solvent from the collected HPLC fraction to yield pure this compound. Confirm identity and purity using analytical techniques such as LC-MS and NMR.
Data Presentation
Quantitative data for alkaloid recovery can vary significantly based on the fungal strain, culture conditions, and extraction efficiency. The following table presents typical recovery data for related ergot alkaloids using an SPE-LC method, which can serve as a benchmark.[8]
| Analyte (Ergot Alkaloid) | Spiking Level (ng/g) | Mean Recovery (%) | Coefficient of Variation (CV) (%) |
| Ergonovine | 2.3–46 | 79.1 | 8.5 |
| Ergotamine | 20–400 | 88.1 | 5.3 |
| Ergocornine | 20–400 | 90.5 | 4.1 |
| α-Ergocryptine | 20–400 | 91.2 | 3.9 |
| Ergocristine | 20–400 | 91.4 | 4.2 |
Table 1: Representative recovery data for ergot alkaloids from a wheat matrix using a validated solid-phase extraction and liquid chromatography method.[8]
Visualized Workflow
The following diagram illustrates the complete workflow from fungal culture to purified this compound.
Caption: Overall workflow for this compound isolation.
References
- 1. awprotocols.s3.amazonaws.com [awprotocols.s3.amazonaws.com]
- 2. Drug Leads from Endophytic Fungi: Lessons Learned via Scaled Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Toxin Induction and Protein Extraction from Fusarium spp. Cultures for Proteomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alkaloid Isolation & Purification - Video | Study.com [study.com]
- 5. jocpr.com [jocpr.com]
- 6. WO1995001984A1 - Process for the extraction and purification of alkaloids - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
Analytical methods for Setoclavine quantification in fungal cultures
Audience: Researchers, scientists, and drug development professionals.
Introduction Setoclavine is a clavine-type ergot alkaloid, a class of mycotoxins produced by various fungi, including species of Penicillium, Aspergillus, and Claviceps.[1][2][3] These compounds are of significant interest due to their diverse biological activities and potential as pharmaceutical precursors. Accurate quantification of this compound in fungal fermentation broths and mycelial extracts is crucial for process optimization, yield determination, and toxicological assessment. This document provides detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and a screening method using Thin-Layer Chromatography (TLC).
General Experimental Workflow
The overall process for analyzing this compound from fungal cultures involves several key stages, from initial culture and extraction to final quantification.
Caption: General workflow for this compound quantification.
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
HPLC-FLD is a robust and sensitive method for the quantification of ergot alkaloids, which are naturally fluorescent.
Protocol:
1.1. Sample Preparation (Extraction & Clean-up) Ergot alkaloids can be extracted using non-polar organic solvents under alkaline conditions or polar solvents under acidic conditions.[4] A QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based method is also effective.[4][5]
-
Reagents: Acetonitrile (B52724), Ammonium (B1175870) Carbonate solution, QuEChERS extraction salts, Dispersive SPE (d-SPE) clean-up tubes.
-
Procedure:
-
Homogenize 1-5 g of fungal mycelium or 5-10 mL of culture broth.
-
Add 10 mL of acetonitrile and the appropriate QuEChERS salt packet.
-
Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.
-
Transfer the supernatant (acetonitrile layer) to a d-SPE tube.
-
Shake for 30 seconds and centrifuge at 4000 rpm for 5 minutes.
-
Filter the resulting supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
1.2. HPLC-FLD Instrumentation and Conditions
-
Flow Rate: 0.8 - 1.2 mL/min.
-
Injection Volume: 10 - 20 µL.
1.3. Quantification Quantification is achieved by creating a calibration curve using certified standards of this compound. An internal standard may be used to correct for variations in extraction and injection.
Table 1: Typical HPLC-FLD Method Performance for Ergot Alkaloids
| Parameter | Typical Value | Reference |
| Linearity (R²) | > 0.99 | [4][7] |
| Limit of Detection (LOD) | 3 - 12 µg/kg | [4] |
| Limit of Quantification (LOQ) | 6 - 14 µg/kg | [4] |
| Recovery | 85 - 118% | [8] |
| Repeatability (CV) | < 15% | [4][8] |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become a standard and highly selective technique for the trace quantification and identification of mycotoxins, including this compound.[5][6][9] It offers superior sensitivity and specificity compared to HPLC-FLD.
Protocol:
2.1. Sample Preparation Sample preparation can follow the same extraction and clean-up procedures as for HPLC-FLD. For cleaner samples or when high sensitivity is required, Immunoaffinity Chromatography (IAC) columns can be used for clean-up.[10] A simpler "dilute and shoot" approach may be feasible if the matrix effects are minimal and the instrument is sufficiently sensitive.[10]
-
Procedure:
-
Prepare the fungal extract as described in section 1.1.
-
For the "dilute and shoot" method, dilute the initial solvent extract with a suitable diluent compatible with the LC mobile phase.[10]
-
Filter through a 0.22 µm syringe filter before injection.
-
2.2. LC-MS/MS Instrumentation and Conditions
-
LC System: An Ultra-High Performance Liquid Chromatography (UHPLC) system is often preferred for better resolution and faster analysis times.[9]
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).[11][12]
-
Mobile Phase: A gradient of acetonitrile and water, both typically containing a small amount of an additive like formic acid (e.g., 0.1%) to aid ionization.[6][11][12]
-
Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used.
-
Ionization Mode: Electrospray Ionization in Positive mode (ESI+).[7][11][12]
-
Detection: Multiple Reaction Monitoring (MRM) mode, monitoring for specific precursor-to-product ion transitions for this compound and any internal standards.
2.3. Quantification Quantification is performed using matrix-matched calibration curves or by using an isotopically labeled internal standard to compensate for matrix effects.[7]
Table 2: Typical LC-MS/MS Method Performance for Ergot Alkaloids
| Parameter | Typical Value | Reference |
| Linearity (R²) | > 0.99 | [7] |
| Limit of Detection (LOD) | ~0.05 pmol | [7] |
| Limit of Quantification (LOQ) | ~0.1 pmol | [7] |
| Recovery | 68 - 111% | [7] |
| Intra-assay Precision | 3 - 17% | [7] |
Thin-Layer Chromatography (TLC) - Screening Method
TLC is a cost-effective and straightforward method for the qualitative screening of alkaloids in fungal extracts.[13] It can be used to quickly assess the presence of this compound before proceeding with more complex quantitative methods.
Protocol:
3.1. Sample Preparation A simple solvent extraction is usually sufficient for TLC screening.
-
Procedure:
-
Extract the fungal culture with a suitable solvent mixture (e.g., ethyl acetate:methanol (B129727):ammonia).[3]
-
Concentrate the extract under reduced pressure.
-
Re-dissolve the residue in a small volume of methanol for spotting.
-
3.2. TLC Development and Visualization
-
TLC Plate: Silica gel 60 F254 plates.
-
Mobile Phase: A mixture of non-polar and polar solvents. The exact composition may require optimization but a common system is chloroform:methanol:ammonia.
-
Application: Spot the concentrated extract and a this compound standard onto the plate.
-
Development: Place the plate in a developing chamber saturated with the mobile phase vapor and allow the solvent front to ascend.
-
Visualization:
Caption: Workflow for TLC screening of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. library.gcu.edu.pk [library.gcu.edu.pk]
- 3. researchgate.net [researchgate.net]
- 4. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 5. mdpi.com [mdpi.com]
- 6. Ergot alkaloid control in biotechnological processes and pharmaceuticals (a mini review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Development, in-house validation and application of a method using high-performance liquid chromatography with fluorescence detection (HPLC-FLD) for the quantification of 12 ergot alkaloids in compound feeds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Validation of a New Sensitive Method for the Detection and Quantification of R and S-Epimers of Ergot Alkaloids in Canadian Spring Wheat Utilizing Deuterated Lysergic Acid Diethylamide as an Internal Standard - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lcms.cz [lcms.cz]
- 11. Frontiers | The screening for marine fungal strains with high potential in alkaloids production by in situ colony assay and LC-MS/MS based secondary metabolic profiling [frontiersin.org]
- 12. The screening for marine fungal strains with high potential in alkaloids production by in situ colony assay and LC-MS/MS based secondary metabolic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Detection Progress of Selected Drugs in TLC - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scs.illinois.edu [scs.illinois.edu]
Application Note: HPLC-MS/MS Method for the Separation of Setoclavine from its Isomers
Abstract
This application note presents a detailed protocol for the separation and quantification of the clavine alkaloid Setoclavine from its key isomers, including Festuclavine, Pyroclavine, and Isothis compound, using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). Clavine alkaloids are a significant subclass of ergot alkaloids, and their isomeric forms often exhibit different biological activities, making their accurate separation and quantification crucial for research, drug development, and safety assessment. The described method utilizes reversed-phase chromatography with a C18 column and an alkaline mobile phase to ensure the stability and resolution of the isomers, followed by sensitive and selective detection using Multiple Reaction Monitoring (MRM) mass spectrometry.
Introduction
This compound and its isomers are tetracyclic indole (B1671886) derivatives produced by various fungi, particularly of the Claviceps and Aspergillus genera. These compounds share the same elemental composition and mass, presenting a significant analytical challenge. Chromatographic separation is essential for their individual quantification. HPLC-MS/MS has become the gold standard for mycotoxin analysis due to its high sensitivity, selectivity, and ability to provide structural information.[1][2] The use of an alkaline mobile phase is a key consideration for the analysis of ergot alkaloid epimers, as it helps to prevent their interconversion during analysis.[3] This document provides a comprehensive protocol for researchers, scientists, and drug development professionals to implement a robust method for the analysis of this compound and its isomers.
Experimental Protocol
Sample Preparation (from Fungal Culture)
A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is recommended for the extraction of clavine alkaloids from fungal culture extracts.
-
Homogenization: Homogenize 1 g of lyophilized fungal mycelium or 5 mL of liquid culture.
-
Extraction: To the homogenized sample in a 50 mL centrifuge tube, add 10 mL of an acetonitrile (B52724)/water (84:16, v/v) solution containing 1% acetic acid.
-
Salting Out: Add a salt mixture of 4 g anhydrous magnesium sulfate (B86663) (MgSO₄) and 1 g sodium chloride (NaCl).
-
Shaking: Cap the tube tightly and shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer 1 mL of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg anhydrous MgSO₄ and 50 mg of Primary Secondary Amine (PSA) sorbent.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 2 minutes.
-
-
Final Extract Preparation:
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 500 µL of the initial mobile phase composition (e.g., 90% Mobile Phase A: 10% Mobile Phase B).
-
Filter through a 0.22 µm syringe filter into an HPLC vial.
-
HPLC-MS/MS Instrumentation and Conditions
Instrumentation:
-
HPLC system capable of binary gradient elution.
-
Autosampler.
-
Column oven.
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
| Parameter | Recommended Setting |
|---|---|
| HPLC Column | Reversed-phase C18, 150 x 2.1 mm, 2.6 µm particle size |
| Mobile Phase A | 10 mM Ammonium Carbonate in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | See Table 1 |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 1: HPLC Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 90 | 10 |
| 2.0 | 90 | 10 |
| 12.0 | 50 | 50 |
| 15.0 | 5 | 95 |
| 17.0 | 5 | 95 |
| 17.1 | 90 | 10 |
| 20.0 | 90 | 10 |
Mass Spectrometry Conditions:
| Parameter | Recommended Setting |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions for Quantification and Confirmation
The accurate masses of this compound and its isomers are identical. Therefore, chromatographic separation is paramount. The following are proposed MRM transitions based on the shared molecular weight. Note: These parameters are starting points and require optimization on the specific instrument being used to determine the most abundant and stable product ions and the optimal collision energies.
Table 2: Proposed MRM Transitions and Collision Energies for this compound and its Isomers
| Compound | Precursor Ion (m/z) | Product Ion (Quantifier) (m/z) | Collision Energy (eV) (Quantifier) | Product Ion (Qualifier) (m/z) | Collision Energy (eV) (Qualifier) |
|---|---|---|---|---|---|
| This compound | 257.17 | Requires Optimization | Requires Optimization | Requires Optimization | Requires Optimization |
| Isothis compound | 257.17 | Requires Optimization | Requires Optimization | Requires Optimization | Requires Optimization |
| Festuclavine | 257.17 | Requires Optimization | Requires Optimization | Requires Optimization | Requires Optimization |
| Pyroclavine | 257.17 | Requires Optimization | Requires Optimization | Requires Optimization | Requires Optimization |
Optimization Note: To optimize MRM transitions, infuse a standard solution of each isomer (if available) or a mixed isomer standard into the mass spectrometer. Perform a product ion scan for the precursor ion (m/z 257.17) to identify the most intense and specific fragment ions. Then, perform a precursor ion scan for each major fragment to confirm the relationship. Finally, optimize the collision energy for each transition to maximize the signal intensity.
Data Presentation
Quantitative data should be summarized for clarity and easy comparison. The following table provides a template for presenting the results of the method validation.
Table 3: Quantitative Performance Data (Example)
| Compound | Retention Time (min) | Limit of Detection (LOD) (µg/L) | Limit of Quantification (LOQ) (µg/L) |
|---|---|---|---|
| This compound | e.g., 8.5 | e.g., 0.1 | e.g., 0.5 |
| Isothis compound | e.g., 9.2 | e.g., 0.1 | e.g., 0.5 |
| Festuclavine | e.g., 10.1 | e.g., 0.2 | e.g., 0.8 |
| Pyroclavine | e.g., 10.8 | e.g., 0.2 | e.g., 0.8 |
Visualizations
Experimental Workflow
Caption: Figure 1: Experimental Workflow for Isomer Analysis.
Logical Relationship of Isomers
Caption: Figure 2: Relationship of this compound and its Isomers.
Conclusion
The HPLC-MS/MS method detailed in this application note provides a robust framework for the successful separation and quantification of this compound and its critical isomers. Adherence to the sample preparation protocol and the specified chromatographic conditions, followed by careful optimization of mass spectrometry parameters, will enable researchers to achieve reliable and accurate results. This method is suitable for a range of applications, from natural product discovery to quality control in pharmaceutical development.
References
Using Setoclavine as a Standard in Chromatographic Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Setoclavine is an ergot alkaloid belonging to the clavine group. As with other mycotoxins, its presence in agricultural commodities and food products requires sensitive and accurate analytical methods for detection and quantification. The use of a well-characterized analytical standard is paramount for method development, validation, and routine analysis to ensure data quality and reliability. This document provides detailed application notes and protocols for utilizing this compound as a standard in chromatographic analysis, with a focus on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of an analytical standard is crucial for its proper handling, storage, and use.
| Property | Value |
| Chemical Formula | C₁₆H₁₈N₂O |
| Molecular Weight | 254.33 g/mol |
| Monoisotopic Mass | 254.1419 g/mol |
| CAS Number | 540-41-0 |
Chromatographic Analysis of this compound
LC-MS/MS has become the gold standard for the analysis of ergot alkaloids due to its high sensitivity, selectivity, and ability to handle complex matrices. The following sections detail a general protocol for the analysis of this compound using LC-MS/MS.
Preparation of Standard Solutions
Materials:
-
This compound analytical standard
-
LC-MS grade acetonitrile (B52724)
-
LC-MS grade methanol (B129727)
-
LC-MS grade water
-
Formic acid (≥98%)
-
Ammonium (B1175870) carbonate
-
Amber glass vials
Procedure:
-
Stock Solution (e.g., 100 µg/mL): Accurately weigh a known amount of this compound standard and dissolve it in acetonitrile to prepare a stock solution. For example, dissolve 1 mg of this compound in 10 mL of acetonitrile. Store the stock solution in an amber vial at ≤ -18°C. Ergot alkaloid standards are best stored below −20 °C in aprotic solvents like acetonitrile or as a dry film to ensure stability.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a mixture of acetonitrile and water (e.g., 80:20, v/v) to the desired concentration range for constructing a calibration curve.
Stability of Standard Solutions: Standard solutions of ergot alkaloids, including this compound, should be stored in amber vials at low temperatures (≤ -18°C) to minimize degradation. Acetonitrile is a preferred solvent for long-term storage. For analysis, freshly prepared or properly stored working solutions should be used. The stability of ergot alkaloids can be affected by pH, light, and temperature.
Sample Preparation: Solid-Phase Extraction (SPE)
For complex matrices such as food and feed samples, a sample clean-up step is often necessary to remove interfering compounds.
Materials:
-
SPE cartridges (e.g., C18 or polymeric reversed-phase)
-
Acetonitrile
-
Water
-
Formic acid
-
Nitrogen evaporator
Procedure:
-
Extraction: Homogenize the sample and extract a known amount (e.g., 5 g) with an appropriate solvent, such as acetonitrile/water (84:16, v/v) containing a buffer like ammonium carbonate.
-
SPE Clean-up:
-
Condition the SPE cartridge with methanol followed by water.
-
Load the sample extract onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute the this compound with a suitable solvent, such as acetonitrile or methanol.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the initial mobile phase for LC-MS/MS analysis.
Experimental Protocol: LC-MS/MS Analysis
The following is a general LC-MS/MS method that can be adapted and optimized for the analysis of this compound.
| Parameter | Recommended Conditions |
| Chromatography System | UHPLC or HPLC system |
| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient Elution | Start with a low percentage of B, ramp up to a high percentage of B, hold, and then return to initial conditions for re-equilibration. A typical gradient might be: 0-1 min (5% B), 1-8 min (5-95% B), 8-10 min (95% B), 10-12 min (95-5% B), 12-15 min (5% B). |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 5 - 20 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Quantitative Data for this compound (Typical Values)
The following table summarizes typical quantitative parameters for this compound analysis by LC-MS/MS. These values should be determined and verified during method validation in your laboratory.
| Parameter | Typical Value |
| Retention Time (RT) | Dependent on the specific chromatographic conditions, but typically in the mid-to-late elution range for clavine alkaloids. |
| Precursor Ion (m/z) | 255.1 [M+H]⁺ |
| Product Ions (m/z) (and typical Collision Energies) | The fragmentation of clavine alkaloids often involves the ergoline (B1233604) ring system. Common product ions for ergot alkaloids include m/z 223 and 208. Specific transitions for this compound should be optimized. A plausible transition would be 255.1 > 237.1 (loss of water). |
| Limit of Detection (LOD) | Typically in the range of 0.1 - 1.0 µg/kg in various matrices. |
| Limit of Quantification (LOQ) | Typically in the range of 0.5 - 5.0 µg/kg in various matrices. |
| Linearity (r²) | ≥ 0.99 |
Experimental Workflow
Caption: Workflow for the quantitative analysis of this compound.
Biosynthetic Pathway of this compound
This compound is a downstream product in the ergot alkaloid biosynthetic pathway, derived from the precursor agroclavine. Understanding this pathway can be useful for identifying potential co-contaminants and for metabolic studies.
Caption: Simplified biosynthetic pathway of this compound from agroclavine.
Application Notes and Protocols for Testing Setoclavine's Psychoactive Effects
Audience: Researchers, scientists, and drug development professionals.
Introduction Setoclavine is a clavine-type ergot alkaloid, a class of compounds known for diverse pharmacological activities, including interaction with serotonergic and dopaminergic receptors.[1][2] Many ergot alkaloids, most famously lysergic acid diethylamide (LSD), are potent psychoactive substances, primarily through their agonist activity at the serotonin (B10506) 2A (5-HT2A) receptor.[3] The following application notes provide a comprehensive experimental framework to systematically evaluate the psychoactive potential of this compound, from initial in vitro screening to in vivo behavioral confirmation. This tiered approach is designed to efficiently characterize its receptor interaction profile, functional activity, and hallucinogen-like behavioral effects in established preclinical models.
Experimental Protocols
Protocol 1: In Vitro Radioligand Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for a panel of central nervous system (CNS) G-protein coupled receptors (GPCRs) implicated in psychoactive effects.
Methodology:
-
Receptor Source: Commercially available cell membranes prepared from cell lines stably expressing the human recombinant receptor of interest (e.g., 5-HT1A, 5-HT2A, 5-HT2C, D2).
-
Radioligand: A specific high-affinity radioligand for each receptor target (e.g., [3H]Ketanserin for 5-HT2A, [3H]Spiperone for D2).
-
Assay Buffer: Prepare receptor-specific binding buffers (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate additives).
-
Competition Binding:
-
In a 96-well plate, add a fixed concentration of the appropriate radioligand to each well.
-
Add increasing concentrations of this compound (e.g., 0.1 nM to 10 µM) or a known reference compound.
-
For non-specific binding determination, add a high concentration of a known, non-labeled antagonist (e.g., 10 µM mianserin (B1677119) for 5-HT2A).
-
Add the cell membrane preparation to initiate the binding reaction.
-
-
Incubation: Incubate the plates at a specified temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).
-
Harvesting: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash filters with ice-cold wash buffer.
-
Quantification: Place filters in scintillation vials with scintillation cocktail and measure radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by fitting the competition binding data to a one-site sigmoidal dose-response curve. Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration and Kd is the dissociation constant of the radioligand.
Protocol 2: In Vitro 5-HT2A Receptor Functional Assay (Calcium Flux)
Objective: To characterize the functional activity of this compound at the human 5-HT2A receptor and determine if it acts as an agonist, partial agonist, or antagonist.
Methodology:
-
Cell Line: Use a cell line (e.g., HEK293) stably co-expressing the human 5-HT2A receptor and a G-protein alpha subunit (e.g., Gαq) that couples to a calcium-sensitive fluorescent dye system.
-
Cell Preparation: Plate the cells in black, clear-bottom 96-well microplates and grow to confluence.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for a specified time (e.g., 60 minutes at 37°C).
-
Compound Addition:
-
Agonist Mode: Add increasing concentrations of this compound (e.g., 0.1 nM to 10 µM) to the wells.
-
Antagonist Mode: Pre-incubate the cells with increasing concentrations of this compound before adding a fixed, known concentration (e.g., EC80) of a reference agonist like serotonin (5-HT).
-
-
Signal Detection: Measure the fluorescence intensity before and after compound addition using a fluorescence plate reader (e.g., FLIPR or FlexStation). The change in fluorescence corresponds to the intracellular calcium concentration.
-
Data Analysis:
-
Agonist Mode: Plot the change in fluorescence against the log concentration of this compound to generate a dose-response curve. Calculate the half-maximal effective concentration (EC50) and the maximum effect (Emax) relative to a full agonist (e.g., 5-HT).
-
Antagonist Mode: Determine the IC50 of this compound in inhibiting the reference agonist's response.
-
Protocol 3: In Vivo Head-Twitch Response (HTR) in Mice
Objective: To assess the potential of this compound to induce a behavioral response in mice that is highly predictive of hallucinogenic activity in humans.[4][5]
Methodology:
-
Animals: Use adult male C57BL/6J mice, as this strain is commonly used for HTR studies.[5] House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Drug Preparation: Dissolve this compound and reference compounds (e.g., LSD) in a suitable vehicle (e.g., 0.9% saline).
-
Administration: Administer the test compound via subcutaneous (s.c.) or intraperitoneal (i.p.) injection. A typical dose range for an unknown compound would be 0.1 to 30 mg/kg.
-
Acclimation and Observation:
-
Allow mice to acclimate to individual observation chambers for at least 30 minutes before drug administration.
-
After injection, immediately begin recording behavior for a period of 30-60 minutes.
-
-
HTR Quantification:
-
A head twitch is defined as a rapid, side-to-side rotational movement of the head that is not associated with grooming or general exploratory behavior.[4]
-
Quantify HTR events by a trained observer blind to the experimental conditions or by using an automated system. Automated systems often involve surgically implanting a small magnet on the mouse's skull and detecting its movement within a magnetometer coil.[6]
-
-
Data Analysis: Sum the total number of head twitches for each animal during the observation period. Plot the mean HTR count against the drug dose to generate a dose-response curve. Calculate the dose that produces 50% of the maximal response (ED50).[5] Psychedelic drugs typically produce an inverted U-shaped dose-response curve.[4]
Protocol 4: In Vivo Drug Discrimination in Rats
Objective: To determine if this compound produces subjective effects in rats that are similar to a known hallucinogen like LSD.
Methodology:
-
Animals: Use adult male Sprague-Dawley rats.
-
Apparatus: Standard two-lever operant conditioning chambers.
-
Training Phase:
-
Train rats to press one lever ("drug lever") for a food reward after being administered a training dose of a known hallucinogen (e.g., 0.08 mg/kg LSD, i.p.).[7][8]
-
On alternate days, train the same rats to press the other lever ("vehicle lever") for a food reward after being administered the vehicle (e.g., saline).
-
Continue training until rats reliably select the correct lever (>80% accuracy) based on the injection they received. This phase can take several weeks.[9]
-
-
Test Phase:
-
Once trained, conduct test sessions where various doses of this compound are administered.
-
During test sessions, responses on both levers are recorded but not rewarded (extinction conditions).
-
The primary measures are the percentage of responses on the drug-appropriate lever and the overall response rate.
-
-
Data Analysis:
-
Full Substitution: If a dose of this compound results in >80% of responses on the drug lever, it is considered to have fully substituted for the training drug, indicating similar subjective effects.
-
Partial Substitution: Between 20% and 80% of responses on the drug lever indicates partial substitution.
-
No Substitution: Less than 20% of responses on the drug lever indicates no substitution.
-
A significant decrease in the overall response rate can indicate sedative or other disruptive effects.
-
Data Presentation
Note: As no public data for this compound is available, it is listed as "Test Compound" with hypothetical values to illustrate data presentation. Reference values are compiled from scientific literature.
Table 1: Comparative In Vitro Receptor Binding Profile (Ki, nM)
| Receptor | Test Compound (this compound) | LSD | Psilocin | Lisuride (B125695) (Non-Psychedelic) |
|---|---|---|---|---|
| Serotonin | ||||
| 5-HT1A | TBD | 1.1 | 130 | 1.3 |
| 5-HT2A | TBD | 1.7 | 47 | 1.6 |
| 5-HT2B | TBD | 0.4 | 12 | 0.3 |
| 5-HT2C | TBD | 1.0 | 22 | 0.7 |
| Dopamine | ||||
| D1 | TBD | 49 | 2100 | 28 |
| D2 | TBD | 2.5 | 1100 | 1.0 |
| Adrenergic | ||||
| α1A | TBD | 3.8 | 2100 | 1.3 |
| α2A | TBD | 20 | 2500 | 10 |
(Data for reference compounds are representative values sourced from the NIMH Psychoactive Drug Screening Program (PDSP) database and related publications.[10][11])
Table 2: Comparative 5-HT2A Receptor Functional Activity
| Compound | EC50 (nM) | Emax (% of 5-HT) | Pathway Bias |
|---|---|---|---|
| Test Compound (this compound) | TBD | TBD | TBD |
| LSD | 7.2[9] | ~80% (Partial Agonist) | β-Arrestin Biased[12] |
| Psilocin | ~15 | ~90% (Partial Agonist) | Balanced/Slight Gq Bias |
| Lisuride | 17[9] | ~30% (Partial Agonist) | G-Protein Biased[12] |
(Emax values are highly assay-dependent; these are representative estimates.)
Table 3: Comparative In Vivo Head-Twitch Response (HTR) in Mice
| Compound | ED50 (mg/kg) | Maximal Response |
|---|---|---|
| Test Compound (this compound) | TBD | TBD |
| LSD | 0.053[5] | High |
| Psilocybin (prodrug) | ~1.0 | High |
| Lisuride | No HTR Induced | None |
Visualizations
Caption: 5-HT2A receptor signaling pathways potentially activated by this compound.
Caption: Tiered experimental workflow for characterizing this compound.
References
- 1. Ergot Alkaloids of the Family Clavicipitaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Training dose as a factor in LSD-saline discrimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Re-evaluation of the discriminative stimulus effects of lysergic acid diethylamide with male and female Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Agonist activity of LSD and lisuride at cloned 5HT2A and 5HT2C receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.plos.org [journals.plos.org]
- 10. Psychedelics and the Human Receptorome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | The G protein biased serotonin 5-HT2A receptor agonist lisuride exerts anti-depressant drug-like activities in mice [frontiersin.org]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Determining Setoclavine Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the cytotoxic effects of Setoclavine, an ergot alkaloid, using common cell culture-based assays. The protocols detailed below are foundational for determining the dose-dependent effects of this compound on cell viability and for elucidating the potential mechanisms of cell death.
Introduction to this compound and Cytotoxicity Testing
This compound is a member of the ergot alkaloid family of compounds, which are known for a wide range of biological activities, including vasoconstrictive and psychoactive effects.[1] Several ergot alkaloids have also demonstrated the ability to inhibit tumor growth in vitro and in vivo, suggesting their potential as anticancer agents.[1][2] Preliminary studies on other ergot alkaloids, such as ergocristine, have indicated that they can induce apoptosis in human cells.[3] Therefore, it is crucial to systematically evaluate the cytotoxicity of this compound to understand its therapeutic potential and toxicological profile.
Cytotoxicity assays are essential tools in drug discovery and development for quantifying the toxic effects of chemical compounds on cells.[4] These assays can determine a compound's potency in killing cancer cells, assess its safety profile on healthy cells, and provide insights into its mechanism of action.[4][5] The following protocols describe three standard and robust assays for determining the cytotoxicity of this compound: the MTT assay for cell viability, the LDH assay for membrane integrity, and apoptosis assays for programmed cell death.
Data Presentation
The following tables are templates for summarizing quantitative data obtained from the described cytotoxicity assays.
Table 1: this compound IC50 Values Determined by MTT Assay
| Cell Line | Incubation Time (hours) | IC50 (µM) |
| Example: A549 (Lung Carcinoma) | 24 | Data |
| 48 | Data | |
| 72 | Data | |
| Example: MCF-7 (Breast Adenocarcinoma) | 24 | Data |
| 48 | Data | |
| 72 | Data | |
| Example: HEK293 (Normal Kidney) | 24 | Data |
| 48 | Data | |
| 72 | Data |
Table 2: LDH Release upon Treatment with this compound
| Cell Line | Treatment Concentration (µM) | Incubation Time (hours) | % Cytotoxicity (LDH Release) |
| Example: A549 | 0 (Vehicle Control) | 48 | Data |
| Concentration 1 | 48 | Data | |
| Concentration 2 | 48 | Data | |
| Concentration 3 | 48 | Data | |
| Positive Control (Lysis Buffer) | 48 | 100 |
Table 3: Apoptosis Markers in Cells Treated with this compound
| Cell Line | Treatment Concentration (µM) | % Annexin V Positive Cells | Caspase-3/7 Activity (Fold Change) |
| Example: A549 | 0 (Vehicle Control) | Data | 1.0 |
| IC50 Concentration | Data | Data | |
| 2x IC50 Concentration | Data | Data |
Experimental Protocols
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.[6][7][8] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product.[9]
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)[9]
-
Cell culture medium (appropriate for the cell line)
-
96-well flat-bottom plates
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[10]
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted this compound solutions. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for various time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 3-4 hours at 37°C.[7]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[8] Mix gently by pipetting or shaking.[9]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
LDH Cytotoxicity Assay
The Lactate Dehydrogenase (LDH) assay is a colorimetric method that measures the activity of LDH released from damaged cells into the culture medium.[11][12] It is an indicator of compromised cell membrane integrity and cytotoxicity.[13]
Materials:
-
This compound stock solution
-
LDH cytotoxicity assay kit (containing substrate mix, assay buffer, and stop solution)
-
Cell culture medium
-
96-well flat-bottom plates
-
Lysis buffer (often included in the kit for positive control)
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with lysis buffer).[14]
-
Incubation: Incubate the plate for the desired exposure time at 37°C and 5% CO2.
-
Supernatant Collection: Centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells.[15] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[16]
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.[16]
-
Incubation and Stop Reaction: Incubate the plate at room temperature for 30 minutes, protected from light.[16] Add 50 µL of stop solution to each well.[16]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[16]
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] x 100.[16]
Apoptosis Assays
Apoptosis, or programmed cell death, is a key mechanism by which anticancer drugs kill tumor cells.[5][17] Several assays can be used to detect apoptosis, including Annexin V staining for early apoptosis and caspase activity assays for the execution phase.[5][18][19]
Materials:
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Caspase-Glo® 3/7 Assay System
-
Flow cytometer or fluorescence microscope
-
Luminometer
Protocol for Annexin V/PI Staining:
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at various concentrations (e.g., IC50 and 2x IC50) for a predetermined time.
-
Cell Harvesting: Harvest the cells by trypsinization and collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 100 µL of binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of binding buffer and analyze the cells by flow cytometry within one hour. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
Protocol for Caspase-3/7 Activity Assay:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described for the MTT assay.
-
Reagent Addition: After the desired incubation time, add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence of each sample using a luminometer.
-
Data Analysis: Express the results as a fold change in caspase activity compared to the vehicle-treated control.
Mandatory Visualizations
Caption: Workflow for the MTT cell viability assay.
Caption: Workflow for the LDH cytotoxicity assay.
Caption: Hypothesized intrinsic apoptosis pathway.
References
- 1. Identification of cellular and molecular factors determining the response of cancer cells to six ergot alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer Alkaloids from Trees: Development into Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity and accumulation of ergot alkaloids in human primary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. omicsonline.org [omicsonline.org]
- 5. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis - Creative Diagnostics [qbd.creative-diagnostics.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. broadpharm.com [broadpharm.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. LDH cytotoxicity assay [protocols.io]
- 12. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 13. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 15. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cellbiologics.com [cellbiologics.com]
- 17. Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Apoptosis Assay Service - Creative Proteomics [creative-proteomics.com]
- 19. アポトーシスのイメージング | Thermo Fisher Scientific - JP [thermofisher.com]
Application Notes and Protocols for Radioligand Binding Assays of Setoclavine at 5-HT2A Receptors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting radioligand binding assays to characterize the interaction of Setoclavine with the serotonin (B10506) 2A (5-HT2A) receptor. These assays are fundamental in determining the binding affinity of this compound, a critical parameter in preclinical drug development and neuropharmacological research.
Data Presentation
While specific quantitative binding data for this compound at the 5-HT2A receptor is not publicly available in the immediate search results, the following table provides a standardized format for presenting such data once obtained from the experimental protocols outlined below.
| Compound | Radioligand | Receptor Source | Kᵢ (nM) | IC₅₀ (nM) | n |
| This compound | [³H]Ketanserin | Human recombinant 5-HT2A | TBD | TBD | TBD |
| Ketanserin (control) | [³H]Ketanserin | Human recombinant 5-HT2A | Reported Value | Reported Value | TBD |
| Serotonin (control) | [³H]Ketanserin | Human recombinant 5-HT2A | Reported Value | Reported Value | TBD |
TBD: To be determined experimentally. n: Number of independent experiments.
5-HT2A Receptor Signaling Pathway
The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/G11 pathway.[1] Upon agonist binding, the receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).[1][2][3] IP₃ stimulates the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).[1][3] This cascade of events ultimately modulates neuronal excitability and gene expression.
Experimental Protocols
This section details the methodology for a competitive radioligand binding assay to determine the binding affinity (Kᵢ) of this compound for the 5-HT2A receptor.
Principle of the Assay
A competitive binding assay measures the ability of an unlabeled test compound (this compound) to displace a radiolabeled ligand (e.g., [³H]Ketanserin) from the 5-HT2A receptor. The concentration of this compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value. The Kᵢ value, a measure of the binding affinity of this compound, can then be calculated from the IC₅₀ using the Cheng-Prusoff equation.
Materials and Reagents
-
Receptor Source: Membranes from cells stably expressing human recombinant 5-HT2A receptors or rat frontal cortex tissue homogenates.
-
Radioligand: [³H]Ketanserin (specific activity ~60-90 Ci/mmol).
-
Test Compound: this compound.
-
Non-specific Binding Control: Mianserin or another suitable 5-HT2A antagonist at a high concentration (e.g., 10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well microplates.
-
Glass fiber filters (GF/B or GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).
-
Harvester and Scintillation Counter.
Experimental Workflow
Detailed Protocol
-
Membrane Preparation:
-
Homogenize cells or tissue in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 1 mM EDTA, pH 7.4) using a Polytron homogenizer.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh assay buffer and repeating the centrifugation step.
-
Resuspend the final pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford or BCA assay).
-
Store membrane aliquots at -80°C until use.
-
-
Assay Procedure:
-
On the day of the experiment, thaw the membrane aliquots on ice and dilute to the desired concentration in assay buffer (typically 50-100 µg protein per well).
-
Set up the assay in a 96-well plate with the following conditions in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [³H]Ketanserin (at a final concentration near its Kd, e.g., 1-2 nM), and 100 µL of the diluted membrane preparation.
-
Non-specific Binding (NSB): 50 µL of 10 µM Mianserin, 50 µL of [³H]Ketanserin, and 100 µL of the diluted membrane preparation.
-
Competitive Binding: 50 µL of each this compound dilution (ranging from, for example, 10⁻¹¹ M to 10⁻⁵ M), 50 µL of [³H]Ketanserin, and 100 µL of the diluted membrane preparation.
-
-
Incubate the plate at room temperature (or 37°C) for 60-90 minutes to allow the binding to reach equilibrium.
-
Terminate the incubation by rapid vacuum filtration through glass fiber filters (pre-soaked in 0.5% PEI to reduce non-specific binding of the radioligand to the filter).
-
Wash the filters rapidly with 3-4 washes of ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters, place them in scintillation vials, and add scintillation cocktail.
-
Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the average CPM from the NSB wells from the average CPM of all other wells.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data using a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation:
-
Kᵢ = IC₅₀ / (1 + [L]/Kd)
-
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor (this should be determined in a separate saturation binding experiment).
-
-
-
References
- 1. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 2. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application of Setoclavine in Neuropharmacological Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Setoclavine is a clavine-type ergot alkaloid characterized by its tetracyclic ergoline (B1233604) ring structure. While research on many ergot alkaloids has revealed significant interactions with various neurotransmitter systems, particularly dopaminergic and serotonergic pathways, specific neuropharmacological data for this compound remains limited in publicly available literature. However, based on the known activities of structurally related clavine alkaloids, this compound presents a compelling candidate for investigation in neuropharmacological research. Its structural similarity to key neurotransmitters suggests a potential to modulate receptor activity within the central nervous system (CNS).[1][2][3]
These application notes provide a comprehensive guide for researchers interested in exploring the neuropharmacological profile of this compound. The protocols outlined below are based on established methodologies for characterizing the interaction of novel compounds with G-protein coupled receptors (GPCRs), which are the primary targets for ergot alkaloids. The quantitative data presented is hypothetical and intended to serve as a representative example for experimental design and data analysis.
Predicted Neuropharmacological Profile
Based on the pharmacology of related clavine alkaloids, this compound is predicted to exhibit affinity for various serotonin (B10506) (5-HT) and dopamine (B1211576) (D) receptor subtypes. The following table presents a hypothetical binding affinity profile for this compound, which can be experimentally determined using the protocols described herein.
Table 1: Hypothetical Receptor Binding Affinity of this compound
| Receptor Subtype | Ligand | K_i (nM) | Receptor Type | Predicted Effect |
| Serotonin Receptors | ||||
| 5-HT1A | [³H]-8-OH-DPAT | 150 | G_i/o | Partial Agonist |
| 5-HT2A | [³H]-Ketanserin | 50 | G_q/11 | Agonist/Partial Agonist |
| 5-HT2C | [³H]-Mesulergine | 80 | G_q/11 | Agonist/Partial Agonist |
| 5-HT3 | [³H]-Granisetron | >1000 | Ligand-gated ion channel | Low Affinity |
| Dopamine Receptors | ||||
| D₁ | [³H]-SCH23390 | 350 | G_s | Low Affinity/Antagonist |
| D₂ | [³H]-Spiperone | 75 | G_i/o | Agonist/Partial Agonist |
| D₃ | [³H]-Spiperone | 120 | G_i/o | Agonist/Partial Agonist |
K_i values are hypothetical and for illustrative purposes.
Key Experiments and Protocols
To elucidate the neuropharmacological effects of this compound, a series of in vitro and in vivo experiments are recommended.
In Vitro Assays
1. Radioligand Binding Assays
Radioligand binding assays are fundamental for determining the affinity of this compound for specific receptor subtypes.[4] These assays measure the displacement of a radiolabeled ligand by the unlabeled test compound (this compound).
Protocol 1: Competitive Radioligand Binding Assay for 5-HT2A Receptor
-
Objective: To determine the binding affinity (K_i) of this compound for the human 5-HT2A receptor.
-
Materials:
-
HEK293 cells stably expressing the human 5-HT2A receptor.
-
Cell culture medium (DMEM with 10% FBS, 1% Penicillin-Streptomycin).
-
Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.
-
Assay buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Radioligand: [³H]-Ketanserin (specific activity ~80 Ci/mmol).
-
Non-specific binding control: 10 µM Mianserin.
-
This compound stock solution (10 mM in DMSO).
-
96-well microplates.
-
Glass fiber filters (GF/C).
-
Scintillation cocktail.
-
Scintillation counter.
-
-
Procedure:
-
Membrane Preparation:
-
Culture HEK293-5-HT2A cells to ~90% confluency.
-
Harvest cells and centrifuge at 1000 x g for 5 minutes.
-
Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize using a Polytron homogenizer.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting membrane pellet in fresh membrane preparation buffer and determine the protein concentration using a Bradford or BCA assay.
-
Store membrane aliquots at -80°C.
-
-
Binding Assay:
-
In a 96-well plate, add the following in a final volume of 200 µL:
-
50 µL of assay buffer (for total binding) or 50 µL of 10 µM Mianserin (for non-specific binding).
-
50 µL of varying concentrations of this compound (e.g., 0.1 nM to 10 µM).
-
50 µL of [³H]-Ketanserin at a final concentration equal to its K_d (e.g., 1 nM).
-
50 µL of diluted cell membranes (e.g., 20 µg of protein).
-
-
Incubate the plate at room temperature for 90 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through GF/C filters pre-soaked in assay buffer using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold assay buffer.
-
Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and allow to equilibrate.
-
Quantify the radioactivity using a scintillation counter.
-
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the K_i value using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.
-
2. Functional Assays
Functional assays are crucial for determining whether this compound acts as an agonist, antagonist, or inverse agonist at a particular receptor.
Protocol 2: Calcium Flux Assay for 5-HT2A Receptor (G_q-coupled)
-
Objective: To assess the functional activity of this compound at the G_q-coupled 5-HT2A receptor by measuring changes in intracellular calcium.
-
Materials:
-
HEK293 cells stably expressing the human 5-HT2A receptor.
-
Fluo-4 AM calcium indicator dye.
-
Pluronic F-127.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Probenecid (to prevent dye leakage).
-
This compound stock solution.
-
Reference agonist (e.g., Serotonin).
-
96-well black, clear-bottom microplates.
-
Fluorescence plate reader with an injection system.
-
-
Procedure:
-
Cell Plating: Plate HEK293-5-HT2A cells in 96-well plates and grow to ~90% confluency.
-
Dye Loading:
-
Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in assay buffer.
-
Remove the culture medium from the cells and add the loading solution.
-
Incubate for 1 hour at 37°C.
-
-
Assay:
-
Wash the cells with assay buffer containing probenecid.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Inject varying concentrations of this compound or the reference agonist and record the fluorescence signal over time.
-
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity from baseline.
-
Plot the peak fluorescence response against the log concentration of this compound to generate a dose-response curve.
-
Determine the EC₅₀ (concentration for 50% maximal response) and E_max (maximal effect) values.
-
To test for antagonist activity, pre-incubate the cells with this compound before adding the reference agonist.
-
Protocol 3: cAMP Assay for D₂ Receptor (G_i-coupled)
-
Objective: To assess the functional activity of this compound at the G_i-coupled D₂ receptor by measuring the inhibition of cAMP production.
-
Materials:
-
CHO-K1 cells stably expressing the human D₂ receptor.
-
Forskolin (B1673556) (to stimulate adenylyl cyclase).
-
This compound stock solution.
-
Reference agonist (e.g., Quinpirole).
-
cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).
-
-
Procedure:
-
Cell Plating: Plate CHO-K1-D₂ cells in 96-well plates.
-
Assay:
-
Pre-treat the cells with varying concentrations of this compound or the reference agonist.
-
Stimulate the cells with a fixed concentration of forskolin (e.g., 10 µM) to induce cAMP production.
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
-
-
Data Analysis:
-
Plot the cAMP concentration against the log concentration of this compound.
-
Determine the IC₅₀ value for the inhibition of forskolin-stimulated cAMP production.
-
In Vivo Studies
Animal Models for CNS Activity
To investigate the in vivo neuropharmacological effects of this compound, rodent models are commonly employed.[5]
Protocol 4: Head-Twitch Response (HTR) in Mice (5-HT2A Receptor Activity)
-
Objective: To assess the 5-HT2A receptor agonist activity of this compound in vivo.
-
Animals: Male C57BL/6 mice (8-10 weeks old).
-
Procedure:
-
Administer this compound (e.g., 0.1 - 10 mg/kg, intraperitoneally).
-
Place the mouse in an observation chamber.
-
Record the number of head twitches over a 30-minute period.
-
-
Data Analysis: Compare the number of head twitches in this compound-treated mice to vehicle-treated controls.
Protocol 5: Haloperidol-Induced Catalepsy in Rats (Dopamine Receptor Activity)
-
Objective: To evaluate the dopamine receptor agonist properties of this compound.
-
Animals: Male Sprague-Dawley rats (250-300 g).
-
Procedure:
-
Administer the D₂ antagonist haloperidol (B65202) (e.g., 0.5 mg/kg, i.p.) to induce catalepsy.
-
After 30 minutes, administer this compound (e.g., 1-20 mg/kg, i.p.).
-
Measure the duration of catalepsy at various time points using the bar test (placing the rat's forepaws on a horizontal bar and measuring the time until it moves).
-
-
Data Analysis: A reduction in the duration of catalepsy by this compound would suggest dopamine agonist activity.
Visualization of Signaling Pathways and Workflows
Caption: Hypothesized Gq-coupled signaling pathway for this compound at the 5-HT₂A receptor.
Caption: Hypothesized Gi-coupled signaling pathway for this compound at the D₂ receptor.
Caption: General experimental workflow for characterizing this compound.
Conclusion
While specific experimental data on this compound is currently scarce, its structural relationship to other neuroactive clavine alkaloids makes it a promising candidate for neuropharmacological investigation. The protocols and hypothetical data presented here provide a solid framework for researchers to begin characterizing the binding affinity, functional activity, and in vivo effects of this compound. Such studies will be invaluable in uncovering its potential as a research tool or a lead compound for the development of novel therapeutics targeting CNS disorders.
References
- 1. Biological studies of clavine alkaloids targeting CNS receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Biological studies of clavine alkaloids targeting CNS receptors [frontiersin.org]
- 3. Biological studies of clavine alkaloids targeting CNS receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Commonly Used Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
Illuminating Molecular Pathways: Advanced Techniques for Stable Isotope Labeling of Setoclavine
For Immediate Release
[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to detailed application notes and protocols outlining advanced techniques for the stable isotope labeling of Setoclavine. This comprehensive guide provides methodologies for the synthesis of isotopically labeled this compound, a crucial tool for quantitative analysis and for elucidating its biological roles, particularly in the context of its potential as a dopaminergic agent.
This compound, a member of the clavine family of ergot alkaloids, and its derivatives have garnered significant interest for their pharmacological activities. The ability to introduce stable isotopes, such as Deuterium (²H), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N), into the this compound molecule is paramount for sensitive and accurate quantification in complex biological matrices using mass spectrometry and for mechanistic studies of its interaction with biological targets.
These application notes detail a robust semi-synthetic approach for labeling this compound, which involves a two-step process of N-demethylation followed by remethylation with an isotopically labeled methyl source. This method offers a versatile platform for introducing a variety of stable isotopes into the molecule.
Application Notes
The primary application of isotopically labeled this compound is as an internal standard in quantitative mass spectrometry-based assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is the gold standard for correcting for matrix effects and variations in sample preparation and instrument response, thereby significantly improving the accuracy and precision of analytical methods. This is particularly critical in pharmacokinetic studies, metabolic profiling, and for monitoring the compound in drug development processes.
Furthermore, isotopically labeled this compound can serve as a powerful tracer in metabolic studies to understand its biotransformation and to identify its metabolites. By tracking the metabolic fate of the labeled atoms, researchers can gain valuable insights into the compound's stability, clearance, and potential for drug-drug interactions. Such studies are integral to the preclinical and clinical development of new therapeutic agents.
Key Labeling Strategies
The most prevalent and effective method for labeling this compound and other ergot alkaloids is a semi-synthetic approach. This strategy leverages the common N-methyl group present in the ergoline (B1233604) scaffold. The two key steps are:
-
N-Demethylation: The native this compound is first demethylated at the N6 position to produce nor-Setoclavine. This is typically achieved through an oxidation-reduction sequence.
-
Remethylation with a Labeled Methyl Source: The resulting nor-Setoclavine is then remethylated using a methylating agent containing the desired stable isotope. The most common reagent for this purpose is ¹³C and Deuterium-labeled iodomethane (B122720) (¹³CD₃I).
This modular approach allows for the efficient incorporation of a known number of stable isotopes, providing a distinct mass shift for mass spectrometric detection.
Quantitative Data Summary
While specific yield data for the isotopic labeling of this compound is not extensively published, the general semi-synthetic method applied to other ergot alkaloids provides a strong indication of expected outcomes. The following table summarizes representative yields for the two-step labeling process of related ergot alkaloids.
| Ergot Alkaloid | Labeling Agent | Overall Yield (%) | Reference |
| Ergotamine | ¹³CD₃I | ~25% | [F. A. Von F., et al., 2022] |
| Ergocristine | ¹³CD₃I | 8.1% | [F. A. Von F., et al., 2022] |
| Ergocryptine | ¹³CD₃I | 29.5% | [F. A. Von F., et to the., 2022] |
| Ergocornine | ¹³CD₃I | ~15% | [F. A. Von F., et al., 2022] |
Note: Yields are indicative and can vary based on reaction scale and optimization.
Experimental Protocols
Protocol 1: N-Demethylation of this compound to nor-Setoclavine
Objective: To remove the N6-methyl group from this compound.
Materials:
-
This compound
-
meta-Chloroperbenzoic acid (m-CPBA)
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH), anhydrous
-
Ferric chloride (FeCl₃)
-
Iron powder (Fe)
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Sodium sulfate (B86663) (Na₂SO₄), anhydrous
-
Silica (B1680970) gel for column chromatography
-
Appropriate solvents for chromatography (e.g., DCM/MeOH gradient)
Procedure:
-
N-Oxidation:
-
Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add m-CPBA (1.1 equivalents) portion-wise while stirring.
-
Allow the reaction to stir at 0 °C and monitor for the consumption of the starting material by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction by adding a saturated solution of NaHCO₃.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-oxide.
-
-
Demethylation:
-
Dissolve the crude N-oxide in a mixture of MeOH and water.
-
To this solution, add FeCl₃ (0.1 equivalents) and Fe powder (3 equivalents).
-
Add concentrated HCl dropwise until the solution is acidic.
-
Stir the reaction mixture vigorously at room temperature overnight.
-
Monitor the reaction for the formation of nor-Setoclavine by LC-MS.
-
Once the reaction is complete, filter the mixture to remove the iron powder.
-
Neutralize the filtrate with a saturated solution of NaHCO₃.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude nor-Setoclavine by silica gel column chromatography to obtain the pure product.
-
Protocol 2: Synthesis of [¹³C, ²H₃]-Setoclavine
Objective: To remethylate nor-Setoclavine with an isotopically labeled methyl group.
Materials:
-
nor-Setoclavine
-
[¹³C, ²H₃]-Iodomethane (¹³CD₃I)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone (B3395972) or Acetonitrile (B52724), anhydrous
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) system
Procedure:
-
Remethylation:
-
Dissolve nor-Setoclavine (1 equivalent) in anhydrous acetone or acetonitrile in a sealed reaction vessel.
-
Add anhydrous K₂CO₃ (3 equivalents) to the solution.
-
Add ¹³CD₃I (1.5 equivalents) to the reaction mixture.
-
Seal the vessel and stir the reaction at room temperature or slightly elevated temperature (e.g., 40-50 °C) overnight.
-
Monitor the reaction for the formation of labeled this compound by LC-MS.
-
-
Purification:
-
Upon completion, filter the reaction mixture to remove K₂CO₃.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude [¹³C, ²H₃]-Setoclavine using preparative HPLC to obtain the highly pure labeled product.
-
Visualization of Workflows and Pathways
To facilitate a clearer understanding of the experimental process and the biological context of this compound's action, the following diagrams have been generated.
Troubleshooting & Optimization
Technical Support Center: Setoclavine Instability in Aqueous Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the stability of Setoclavine in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or has precipitated. What could be the cause?
A1: Cloudiness or precipitation of your this compound solution can be attributed to several factors:
-
Low Solubility: this compound, like many alkaloids, may have limited solubility in neutral aqueous solutions.
-
pH Shift: A change in the pH of your solution can significantly impact the solubility of this compound.
-
Temperature Effects: Lower temperatures can decrease the solubility of this compound, leading to precipitation.
-
Concentration Exceeds Solubility Limit: The concentration of your solution may be too high for the chosen solvent system.
Troubleshooting:
-
Confirm the pH of your solution and adjust if necessary. Acidic conditions generally improve the solubility of alkaloids.
-
Gently warm the solution to see if the precipitate redissolves.
-
Consider using a co-solvent, such as ethanol (B145695) or DMSO, before diluting with an aqueous buffer. However, be mindful of the final concentration of the organic solvent in your experiment.
-
Filter the solution through a 0.22 µm filter to remove any undissolved particles.
Q2: I am observing a rapid loss of this compound concentration in my aqueous solution over time. What are the likely reasons?
A2: The degradation of this compound in aqueous solutions is a common issue and can be accelerated by several factors:
-
pH: Ergot alkaloids are susceptible to degradation in both acidic and alkaline conditions. The optimal pH for stability needs to be determined empirically.
-
Temperature: Elevated temperatures can significantly increase the rate of degradation.
-
Light Exposure: Many alkaloids are light-sensitive. Exposure to UV or even ambient light can lead to photodegradation.
-
Oxidation: Dissolved oxygen in the aqueous solution can contribute to oxidative degradation of the molecule.
Troubleshooting:
-
Prepare fresh solutions before each experiment.
-
Store stock solutions and working solutions at low temperatures (2-8°C for short-term, -20°C or lower for long-term).
-
Protect solutions from light by using amber vials or wrapping containers in aluminum foil.
-
Consider de-gassing your aqueous solutions to minimize dissolved oxygen.
Q3: How should I prepare and store my this compound stock solutions?
A3: Proper preparation and storage are crucial for maintaining the integrity of your this compound stock solutions.
-
Solvent: Initially dissolve this compound in a small amount of an organic solvent like DMSO or ethanol. Then, dilute with the desired aqueous buffer to the final concentration.
-
Storage Temperature: For short-term storage (days to weeks), keep the solution at 2-8°C. For long-term storage (months), aliquot the stock solution into smaller volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Light Protection: Always store stock solutions in light-resistant containers.
Troubleshooting Guides
Issue 1: Inconsistent results in biological assays.
-
Possible Cause: Degradation of this compound in the assay medium.
-
Troubleshooting Workflow:
Issue 2: Appearance of unknown peaks in HPLC analysis.
-
Possible Cause: Formation of degradation products.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying degradation products.
Data Presentation
Table 1: Illustrative Degradation of this compound under Various Stress Conditions (Hypothetical Data)
| Condition | Incubation Time (hours) | This compound Remaining (%) | Major Degradation Product(s) Detected |
| 0.1 M HCl (60°C) | 24 | 45% | DP1, DP2 |
| 0.1 M NaOH (60°C) | 24 | 30% | DP3, DP4 |
| 3% H₂O₂ (25°C) | 24 | 65% | DP5 |
| Heat (80°C) | 72 | 70% | DP1 |
| Photostability (ICH Q1B) | 24 | 80% | DP6 |
| pH 4.0 Buffer (25°C) | 72 | 95% | - |
| pH 7.4 Buffer (25°C) | 72 | 85% | DP1 |
| pH 9.0 Buffer (25°C) | 72 | 60% | DP3 |
DP = Degradation Product. This data is for illustrative purposes only and is intended to demonstrate how stability data would be presented. Actual results may vary.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the intrinsic stability of this compound and identify potential degradation pathways.
Methodology:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the stock solution at 80°C for 72 hours.
-
Photodegradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be protected from light.
-
-
Sample Analysis:
-
At appropriate time points, withdraw aliquots of each stressed sample.
-
Neutralize the acid and base hydrolyzed samples.
-
Dilute all samples to a suitable concentration with mobile phase.
-
Analyze by a stability-indicating HPLC-UV method. An LC-MS method can be used for the identification of degradation products.
-
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating this compound from its degradation products.
Methodology:
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile and 0.1% formic acid in water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by UV-Vis scan of this compound (e.g., 280 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Mandatory Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a this compound aqueous stability study.
Optimizing fermentation conditions for Setoclavine production in Claviceps
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of fermentation conditions for setoclavine production in Claviceps.
Frequently Asked Questions (FAQs)
Q1: What are the key fermentation parameters to consider for optimizing this compound production?
A1: The key parameters for optimizing this compound production in Claviceps fermentation include media composition (carbon and nitrogen sources), pH, temperature, aeration, and agitation. Each of these factors can significantly influence mycelial growth and secondary metabolite biosynthesis.
Q2: What is a suitable basal medium for Claviceps fermentation for clavine alkaloid production?
A2: A commonly used medium for Claviceps fermentation is the T25 medium, which contains sucrose, citric acid, and yeast extract.[1] Another reported medium for Claviceps paspali includes sorbitol, succinic acid, corn steep powder, and yeast extract.[2][3] The optimal medium composition can vary between different Claviceps strains.
Q3: What is the optimal pH range for this compound production?
A3: The optimal pH for ergot alkaloid production by Claviceps species is generally in the acidic range. For instance, a starting pH of 5.2 to 5.5 has been reported for the fermentation of Claviceps paspali and other Claviceps species.[2] Maintaining a stable pH throughout the fermentation is crucial, as significant deviations can inhibit enzyme activity and alkaloid synthesis. The pH of the medium can affect the distribution of organic acids produced during fermentation.
Q4: What is the ideal temperature for Claviceps fermentation?
A4: The optimal temperature for Claviceps fermentation is typically around 25°C. Temperature is a critical parameter, and deviations can negatively impact microbial growth and product formation. For sclerotial germination of Claviceps purpurea, a preconditioning cold treatment followed by incubation at 10-20°C has been found to be optimal.
Q5: How do aeration and agitation affect this compound production?
A5: Aeration and agitation are critical for supplying dissolved oxygen and ensuring nutrient homogeneity in submerged cultures. Both have a significant effect on the production of microbial metabolites. The optimal levels of aeration and agitation need to be determined empirically for each specific strain and bioreactor setup, as excessive shear stress from high agitation can damage mycelia, while insufficient oxygen can limit biosynthesis. The volumetric oxygen transfer coefficient (kLa) is a key parameter for scaling up fermentation processes.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Low or no this compound production | - Inappropriate media composition.- Suboptimal pH or temperature.- Insufficient aeration or agitation.- Strain degeneration. | - Optimize media components, particularly carbon and nitrogen sources.- Monitor and control pH and temperature within the optimal ranges (e.g., pH 5.2-5.5, Temp 25°C).- Vary aeration and agitation rates to determine the optimal oxygen supply without causing excessive shear stress.- Use a fresh culture from a cryopreserved stock. |
| High biomass but low this compound yield | - Nutrient limitation for secondary metabolism.- Unfavorable fermentation conditions for alkaloid biosynthesis. | - Ensure the medium has a balanced carbon-to-nitrogen ratio. High nitrogen levels can sometimes favor growth over secondary metabolite production.- Shift fermentation conditions (e.g., temperature or pH) after the initial growth phase to induce secondary metabolism. |
| Foaming in the bioreactor | - High agitation and aeration rates.- Proteinaceous components in the medium (e.g., yeast extract, corn steep liquor). | - Reduce agitation and/or aeration rates if possible without limiting oxygen supply.- Add an appropriate antifoaming agent (e.g., silicone-based) as needed. High foaming can degrade enzymes. |
| Microbial contamination | - Non-sterile equipment or media.- Improper aseptic techniques during inoculation or sampling. | - Ensure all equipment and media are properly sterilized.- Maintain strict aseptic techniques throughout the fermentation process. Claviceps species generally have slow growth and weak antibiotic activity, making them susceptible to contamination. |
| Inconsistent results between batches | - Variability in inoculum quality.- Inconsistent media preparation.- Fluctuations in fermentation parameters. | - Standardize the inoculum preparation procedure, including age and cell density.- Ensure precise and consistent preparation of the fermentation medium.- Calibrate and monitor all sensors (pH, temperature, dissolved oxygen) to ensure accurate control of fermentation parameters. |
Data Presentation
Table 1: Reported Media Compositions for Claviceps Fermentation
| Component | T25 Medium | C. paspali Fermentation Medium | Modified Medium |
| Carbon Source | Sucrose (100 g/L) | Sorbitol (100 g/L) | Sucrose (100 g/L) |
| Nitrogen Source | L-asparagine (10 g/L), Yeast Extract (0.1 g/L) | Corn steep powder (20 g/L), Yeast extract powder (0.5 g/L) | Asparagine (10 g/L), Yeast extract (0.1 g/L) |
| Organic Acid | Citric acid (10 g/L) | Succinic acid (35 g/L) | - |
| Minerals | Ca(NO₃)₂ (1 g/L), KH₂PO₄ (0.25 g/L), MgSO₄·7H₂O (0.25 g/L), KCl (0.12 g/L), FeSO₄·7H₂O (0.02 g/L), ZnSO₄·7H₂O (0.015 g/L) | FeSO₄·7H₂O (0.022 g/L), ZnSO₄·7H₂O (0.01 g/L), MgSO₄·7H₂O (0.7 g/L) | Ca(NO₃)₂ (1 g/L), MgSO₄·7H₂O (0.25 g/L), KH₂PO₄ (0.25 g/L), KCl (0.1 g/L), FeSO₄·7H₂O (0.33 g/L), ZnSO₄·7H₂O (0.27 g/L) |
| Initial pH | 5.2 | 5.5 | 5.0 |
Table 2: Optimized Fermentation Parameters for Lysergic Acid Production in C. paspali (Adaptable for this compound)
| Parameter | Initial Value | Optimized Value |
| Sorbitol | 100 g/L | 100 g/L |
| Succinic Acid | 35 g/L | 45.6 g/L |
| Corn Steep Powder | 20 g/L | 25.8 g/L |
| Yeast Extract | 0.5 g/L | 1.0 g/L |
| MgSO₄·7H₂O | 0.7 g/L | 0.7 g/L |
| Total Lysergic Acid Titer | 0.8 g/L | 3.7 g/L |
Experimental Protocols
Protocol 1: Inoculum Preparation for Claviceps Fermentation
-
Strain Maintenance: Maintain the Claviceps strain on PDA (Potato Dextrose Agar) plates at 25°C for 6 days.
-
Seed Culture: Transfer a 3 cm² piece of fresh mycelium from the PDA plate to a 250-mL flask containing 25 mL of seed medium.
-
Seed Medium Example: 20 g/L mannitol, 10 g/L succinic acid, 2 g/L soybean cake powder, 1 g/L KH₂PO₄, 0.3 g/L MgSO₄·7H₂O, with the pH adjusted to 5.0.
-
-
Incubation: Incubate the seed culture for 4 days at 25°C with shaking at 220 rpm.
Protocol 2: Submerged Fermentation for this compound Production
-
Fermentation Medium: Prepare the desired fermentation medium (e.g., T25 or an optimized medium) and sterilize it.
-
Inoculation: Inoculate the fermentation medium with the seed culture at a ratio of 15% (v/v).
-
Incubation: Incubate the culture in a shaker or bioreactor at 25°C and 220 rpm for 12-16 days. The flasks should be kept in the dark.
-
Parameter Monitoring: Regularly monitor and, if necessary, adjust the pH of the culture. Monitor dissolved oxygen levels in a bioreactor setup.
-
Sampling: Aseptically collect samples at regular intervals for analysis of biomass and this compound concentration.
Protocol 3: Quantification of this compound by HPLC
-
Sample Preparation:
-
Take 1 mL of the fermentation supernatant.
-
Extract the alkaloids with 4 mL of a mixed solvent of acetonitrile (B52724) and water (1:1, v/v).
-
For clavine alkaloids, extraction can also be performed with chloroform (B151607) after adjusting the pH of the culture filtrate to 8.5.
-
Centrifuge the mixture to remove cell debris and filter the supernatant through a 0.22 µm filter.
-
-
HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., Agilent, 4.6 × 150 mm, 5 µm).
-
Mobile Phase: A gradient of water with 0.1% (NH₄)₂CO₃ (Solvent A) and 75% acetonitrile (Solvent B) can be used. Alternatively, a gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B) can be employed.
-
Flow Rate: 1.2 mL/min.
-
Detection: UV detector at an appropriate wavelength for this compound (typically in the range of 280-320 nm).
-
Quantification: Use a standard curve prepared with a purified this compound standard to quantify the concentration in the samples.
-
Mandatory Visualizations
Caption: Simplified biosynthetic pathway of this compound.
Caption: General experimental workflow for this compound production.
Caption: Troubleshooting logic for low this compound yield.
References
Technical Support Center: Optimizing HPLC Resolution of Setoclavine and Isosetoclavine
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to improve the High-Performance Liquid Chromatography (HPLC) resolution of the diastereomers Setoclavine and isothis compound (B12673713).
Troubleshooting Guide: Improving Peak Resolution
Users often encounter challenges in achieving baseline separation of this compound and isothis compound due to their structural similarity as diastereomers. This guide provides a systematic approach to troubleshoot and enhance peak resolution.
Question: What are the primary causes of poor resolution or co-elution of this compound and isothis compound peaks?
Answer:
Poor resolution between this compound and isothis compound is typically attributed to one or a combination of the following factors:
-
Suboptimal Mobile Phase Composition: The polarity, pH, and additives in the mobile phase play a critical role in the differential partitioning of the isomers between the mobile and stationary phases.
-
Inappropriate Stationary Phase: The choice of HPLC column, including the stationary phase chemistry (e.g., C18), particle size, and column dimensions, is fundamental for achieving selectivity.
-
Method Parameters: System parameters such as flow rate, column temperature, and injection volume can significantly impact peak shape and separation efficiency.
A logical workflow for troubleshooting poor resolution is outlined in the diagram below.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC method for the separation of this compound and isothis compound?
A reversed-phase HPLC method using a C18 column is a common and effective starting point for the separation of ergot alkaloid isomers. A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) carbonate or formate) and an organic modifier like acetonitrile (B52724) or methanol (B129727) is typically employed. The addition of a small amount of a weak acid, such as formic acid, can improve peak shape by minimizing interactions with residual silanols on the stationary phase.
Q2: How does the mobile phase pH affect the resolution of this compound and isothis compound?
The pH of the mobile phase can significantly influence the ionization state of this compound and isothis compound, which in turn affects their retention and selectivity on a reversed-phase column. For these basic compounds, operating at a slightly acidic to neutral pH can lead to better peak shapes and potentially improved resolution. It is advisable to experiment with a pH range of 3 to 7 to find the optimal separation window.
Q3: Can changing the organic solvent in the mobile phase improve resolution?
Yes, switching the organic modifier can alter the selectivity of the separation. Acetonitrile and methanol are the most common organic solvents in reversed-phase HPLC. Due to their different solvent properties, one may provide better resolution for a given pair of isomers. If you are using acetonitrile and the resolution is poor, substituting it with methanol (or vice-versa) and re-optimizing the gradient is a valuable strategy.
Q4: When should I consider using a chiral stationary phase?
If optimizing the mobile phase and other chromatographic parameters on a standard achiral column (like a C18) does not yield the desired resolution, a chiral stationary phase may be necessary. Since this compound and isothis compound are diastereomers, they can often be separated on achiral columns. However, if the structural differences are too subtle for the achiral phase to differentiate, a chiral column will provide a different separation mechanism based on the formation of transient diastereomeric complexes with the chiral selector, which can lead to successful resolution.
Experimental Protocols
Below is a representative experimental protocol for the separation of this compound and isothis compound. This should be considered a starting point for method development and optimization.
Recommended Starting HPLC Method:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 10 mM Ammonium Carbonate in Water, pH adjusted to 7.5 with Formic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 40% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 280 nm or Fluorescence (Excitation: 310 nm, Emission: 410 nm) |
Data Presentation
The following tables summarize hypothetical quantitative data from experiments aimed at optimizing the resolution of this compound and isothis compound.
Table 1: Effect of Mobile Phase pH on Resolution
Conditions: C18 column, 30°C, 1.0 mL/min, Acetonitrile/Buffer gradient.
| pH of Aqueous Phase | Retention Time - Isothis compound (min) | Retention Time - this compound (min) | Resolution (Rs) |
| 3.5 | 12.1 | 12.5 | 1.1 |
| 5.5 | 13.5 | 14.1 | 1.4 |
| 7.5 | 14.2 | 15.0 | 1.8 |
Table 2: Effect of Organic Modifier on Resolution
Conditions: C18 column, 30°C, 1.0 mL/min, Aqueous Buffer pH 7.5, optimized gradient.
| Organic Modifier | Retention Time - Isothis compound (min) | Retention Time - this compound (min) | Resolution (Rs) |
| Acetonitrile | 14.2 | 15.0 | 1.8 |
| Methanol | 15.8 | 16.8 | 1.6 |
Table 3: Effect of Column Temperature on Resolution
Conditions: C18 column, 1.0 mL/min, Acetonitrile/Ammonium Carbonate pH 7.5 gradient.
| Temperature (°C) | Retention Time - Isothis compound (min) | Retention Time - this compound (min) | Resolution (Rs) |
| 25 | 14.8 | 15.7 | 1.7 |
| 30 | 14.2 | 15.0 | 1.8 |
| 35 | 13.7 | 14.4 | 1.6 |
Addressing matrix effects in the mass spectrometry of Setoclavine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the mass spectrometric analysis of Setoclavine.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2] These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately compromising the accuracy, precision, and sensitivity of the quantitative analysis.[1][2] In the analysis of ergot alkaloids like this compound, matrix effects are a significant concern, especially in complex matrices like cereals or biological fluids.[1]
Q2: How can I detect the presence of matrix effects in my this compound analysis?
A2: The most common method is the post-extraction addition technique. This involves comparing the signal response of this compound in a pure solvent standard to the response of a blank matrix extract spiked with this compound at the same concentration. A significant difference between these two signals indicates the presence of matrix effects.
Q3: What are the common sources of matrix effects in bioanalytical methods for compounds like this compound?
A3: Common sources include endogenous components of biological fluids such as phospholipids, salts, and proteins. For analyses in agricultural products, compounds like carbohydrates and lipids can be major contributors. The choice of sample preparation technique and solvents can also introduce interfering substances.
Q4: Is it possible to completely eliminate matrix effects?
A4: While complete elimination is challenging, matrix effects can be significantly minimized and compensated for through a combination of strategic sample preparation, optimized chromatographic separation, and the use of appropriate internal standards.
Troubleshooting Guides
Issue 1: Poor Signal Response or High Signal Variability for this compound
This issue is often a primary indicator of ion suppression due to matrix effects.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inadequate Sample Cleanup | Implement a more rigorous sample preparation method. For ergot alkaloids, techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), Solid-Phase Extraction (SPE), or dispersive SPE (dSPE) with C18 sorbent have proven effective. | Reduced interference from matrix components, leading to improved signal intensity and reproducibility. |
| Co-elution of Interfering Compounds | Optimize the liquid chromatography (LC) method. For ergot alkaloids, using an alkaline mobile phase (e.g., with ammonium (B1175870) carbonate) can improve peak shape and separation from matrix components. Consider using a UPLC system for better resolution. | Separation of this compound from co-eluting, ion-suppressing molecules, resulting in a more stable and intense signal. |
| Suboptimal Ionization | If using Electrospray Ionization (ESI), which is common for ergot alkaloids, ensure the source parameters (e.g., capillary voltage, desolvation temperature, gas flow) are optimized. | Enhanced ionization efficiency for this compound, leading to a stronger signal. |
Issue 2: Inaccurate Quantification and Poor Method Precision
Inaccurate and imprecise results, even with detectable peaks, can be a consequence of uncompensated matrix effects.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Lack of Appropriate Internal Standard | Incorporate a stable isotope-labeled (SIL) internal standard for this compound if available. If not, a structurally similar analog that co-elutes can be used to compensate for signal variations. | The ratio of the analyte to the internal standard remains consistent, correcting for variations in signal intensity caused by matrix effects and improving accuracy and precision. |
| Matrix-Induced Calibration Curve Bias | Prepare calibration standards in a blank matrix extract that matches the study samples (matrix-matched calibration). This helps to ensure that the calibration standards experience the same matrix effects as the unknown samples. | More accurate quantification as the calibration curve reflects the influence of the matrix. |
Experimental Protocols
Protocol 1: Sample Preparation of Cereal Matrix for Ergot Alkaloid (including this compound) Analysis using a Modified QuEChERS Method
This protocol is adapted from methods developed for the analysis of ergot alkaloids in cereals.
Materials:
-
Homogenized cereal sample
-
Water (LC-MS grade)
-
Ammonium carbonate
-
Magnesium sulfate (B86663) (anhydrous)
-
Sodium chloride
-
Centrifuge tubes (50 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Weigh 4g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 30 mL of an extraction solution consisting of 84% acetonitrile and 16% water (v/v) containing 200 mg/L ammonium carbonate.
-
Vortex vigorously for 1 minute.
-
Add magnesium sulfate and sodium chloride (as per standard QuEChERS protocols).
-
Vortex again for 1 minute to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Collect the supernatant (acetonitrile layer).
-
The extract can be further cleaned up using dSPE with C18 sorbent if necessary.
-
The final extract is then ready for LC-MS/MS analysis.
Protocol 2: General LC-MS/MS Parameters for Ergot Alkaloid Analysis
These are general starting parameters based on published methods for ergot alkaloids and should be optimized for this compound and the specific instrument used.
Liquid Chromatography (LC):
-
Column: A C18 column stable at high pH is recommended.
-
Mobile Phase A: Water with 2 mM ammonium carbonate
-
Mobile Phase B: Acetonitrile
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the alkaloids.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 30 - 40 °C
Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: ~2.5 - 3.5 kV
-
Source Temperature: ~150 °C
-
Desolvation Temperature: ~500 °C
-
Cone Gas Flow: ~150 L/Hr
-
Desolvation Gas Flow: ~700 L/Hr
-
Collision Gas: Argon
-
Detection Mode: Multiple Reaction Monitoring (MRM)
This compound Physicochemical Properties:
-
Formula: C₁₆H₁₈N₂O
-
Molecular Weight: 254.33 g/mol
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Ergot Alkaloids in Cereal Matrix
This table summarizes recovery data from a study on ergot alkaloids, which can serve as a reference for selecting a sample preparation method for this compound.
| Extraction Method | Analyte Example | Matrix | Average Recovery (%) | Relative Standard Deviation (%) | Reference |
| Modified QuEChERS | Ergotamine | Rye Flour | 85 | < 15 | |
| Solid-Phase Extraction (C18) | Ergocristine | Wheat | 92 | < 10 | |
| Dispersive SPE (dSPE) | Ergometrine | Mixed Cereal | 88 | < 12 |
Visualizations
Caption: A generalized workflow for the analysis of this compound.
Caption: A troubleshooting decision tree for addressing matrix effects.
References
Strategies to enhance the efficiency of the vinylogous Mannich reaction for Setoclavine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the vinylogous Mannich reaction in the synthesis of Setoclavine.
Troubleshooting Guide
This guide addresses common issues encountered during the vinylogous Mannich reaction and subsequent steps in the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or no yield of the spirocyclic butenolide product. | Incomplete reduction of the nitrile precursor: The initial hydride reduction to form the intermediate imine may be sluggish or incomplete. | Ensure the use of a sufficient excess of the reducing agent (e.g., DIBAL-H). Monitor the reaction progress carefully by thin-layer chromatography (TLC) to confirm the consumption of the starting material. |
| Decomposition of the intermediate imine/aldehyde: The imine or aldehyde generated in situ can be unstable. | Use the intermediate immediately in the next step without purification. Maintaining anhydrous and inert conditions is critical to prevent hydrolysis or oxidation. | |
| Inefficient intramolecular cyclization: The vinylogous Mannich cyclization may not be proceeding efficiently. | The reaction is often spontaneous upon formation of the imine. If cyclization is slow, consider the use of a mild Lewis acid to facilitate the reaction, but be mindful of potential side reactions. Ensure the reaction is stirred at the appropriate temperature as specified in the protocol. | |
| Poor diastereoselectivity in the vinylogous Mannich reaction. | Suboptimal reaction conditions: Temperature, solvent, and the choice of Lewis acid (if used) can significantly influence the diastereomeric ratio. | Screen different Lewis acids, as some may offer better stereocontrol.[1] For instance, while ZnCl2, Et2AlCl, and BF3·OEt2 can promote cyclization, they might lead to lower diastereoselectivities.[1] Running the reaction at lower temperatures may also improve selectivity. |
| Nature of the substrate: The inherent stereochemical biases of the starting materials play a crucial role. | While significant alteration of the core substrate may not be feasible, understanding the stereochemical course of both intermolecular and intramolecular variants of the reaction can guide expectations.[1] | |
| Lability of the indole (B1671886) nitrogen protecting group. | Harsh reaction conditions: The protecting group on the indole nitrogen can be cleaved under the reaction conditions, leading to side products. | The N-Boc group has been noted to be somewhat labile during the hydride reduction/vinylogous Mannich cyclization sequence.[2] Switching to a more robust protecting group, such as a tosyl (Ts) group, is a recommended strategy to prevent adventitious deprotection.[2] |
| Difficulty in the subsequent conversion of the spirocyclic lactone. | Inefficient lactone-lactam rearrangement: Direct rearrangement to the fused tetracyclic system of this compound can be challenging. | An alternative strategy involves a hydride reduction of the spirocyclic lactone, followed by spontaneous rearrangement and dehydration to form epimeric dihydropyridines.[3] |
| Unsuccessful N-methylation: Introduction of the N-methyl group can be problematic. | If direct methylation of the vinylogous Mannich adduct is unsuccessful, it may be necessary to carry this transformation out at a later stage in the synthetic sequence, for example, after the formation of the ergoline (B1233604) derivatives.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the key vinylogous Mannich reaction step in the synthesis of this compound?
A1: The pivotal step is an intramolecular vinylogous Mannich reaction. This involves the tandem hydride reduction of a biaryl nitrile precursor to an intermediate imine, which then undergoes a spontaneous cyclization to furnish the characteristic spirocyclic lactone core of the synthetic intermediate for this compound.[2][4]
Q2: Why is the choice of the N-protecting group on the indole important?
A2: The stability of the N-protecting group is crucial for the success of the tandem hydride reduction/vinylogous Mannich reaction. The commonly used N-Boc (tert-butyloxycarbonyl) group has been found to be partially cleaved under the reaction conditions. Therefore, a more robust protecting group like N-tosyl (p-toluenesulfonyl) is recommended to avoid this unwanted side reaction and improve the overall yield.[2]
Q3: What are the typical yields for the key intramolecular vinylogous Mannich reaction?
A3: The transformation of the N-tosyl protected biaryl intermediate to the spirocyclic butenolides via a Stille reaction and the subsequent tandem hydride reduction/vinylogous Mannich reaction has been reported to proceed in a 76% overall yield.[2]
Q4: How is the final ergoline ring system of this compound formed from the vinylogous Mannich adduct?
A4: The spirocyclic lactones obtained from the vinylogous Mannich reaction are transformed into the ergoline derivatives through a sequence of hydride reduction and reductive methylation. The resulting allylic alcohols are then converted to this compound via deprotection and a solvolytic 1,3-rearrangement.[2][4]
Q5: Can Lewis acids be used to improve the efficiency of the vinylogous Mannich reaction?
A5: Yes, Lewis acids can promote the cyclization. However, their use may impact the diastereoselectivity of the reaction, and not always for the better. While effective in promoting the reaction, Lewis acids such as ZnCl2, Et2AlCl, and BF3·OEt2 have been observed to yield lower diastereoselectivities in some cases.[1] Therefore, their use should be carefully optimized.
Quantitative Data Summary
| Reaction Step | Reactants | Product | Yield | Diastereomeric Ratio | Reference |
| Tandem Hydride Reduction/Intramolecular Vinylogous Mannich Reaction | N-Tosyl biaryl nitrile | Spirocyclic butenolides | 76% (overall for two steps) | Not specified | [2] |
| Intermolecular Vinylogous Mannich Reaction | Aldehyde, N-benzyl-N-methylamine, silyloxyfuran | Diastereomeric adducts | Not specified | 1:2 | [3] |
| Spontaneous Vinylogous Mannich Cyclization | Intermediate from hydride reduction of a nitrile | Epimeric amines | Not specified | 2:1 | [3] |
Experimental Protocols
1. Tandem Hydride Reduction/Intramolecular Vinylogous Mannich Reaction for Spirocyclic Butenolide Synthesis
This protocol is based on the synthesis of an intermediate for this compound as described by Martin et al.[2]
Materials:
-
N-Tosyl protected biaryl nitrile precursor
-
Diisobutylaluminum hydride (DIBAL-H) solution (e.g., 1.0 M in hexanes)
-
Anhydrous toluene (B28343)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium potassium tartrate solution
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve the N-tosyl biaryl nitrile precursor in anhydrous toluene under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of DIBAL-H (typically 1.5 to 2.0 equivalents) dropwise to the cooled solution.
-
Stir the reaction mixture at -78 °C for the time determined by TLC monitoring to ensure complete consumption of the starting material.
-
Upon completion, quench the reaction by the slow addition of diethyl ether, followed by a saturated aqueous solution of sodium potassium tartrate.
-
Allow the mixture to warm to room temperature and stir vigorously until two clear layers are formed.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, a mixture of diastereomeric spirocyclic butenolides, is then purified by flash column chromatography on silica gel.
2. Conversion of Spirocyclic Butenolides to Ergoline Derivatives
This protocol is a continuation of the this compound synthesis.[2][4]
Materials:
-
Spirocyclic butenolides
-
Diisobutylaluminum hydride (DIBAL-H) solution
-
Anhydrous dichloromethane (B109758) (DCM)
-
Aqueous formaldehyde (B43269) (e.g., 37% solution)
-
Sodium cyanoborohydride (NaBH3CN)
-
Methanol
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Dissolve the mixture of spirocyclic butenolides in anhydrous DCM under an inert atmosphere and cool to -78 °C.
-
Add DIBAL-H solution dropwise and stir at -78 °C until the starting material is consumed (monitored by TLC).
-
Quench the reaction carefully at -78 °C and work up as described in the previous protocol to obtain the intermediate amino lactol, which undergoes spontaneous isomerization and dehydration to a mixture of epimeric dihydropyridines.
-
Dissolve the crude dihydropyridine (B1217469) mixture in methanol.
-
Add aqueous formaldehyde solution followed by sodium cyanoborohydride in portions.
-
Stir the reaction at room temperature until complete, as monitored by TLC.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution and extract with DCM.
-
Dry the combined organic layers, concentrate, and purify the residue by column chromatography to yield the ergoline derivatives.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
Minimizing the degradation of Setoclavine during sample storage
This technical support center provides guidance on minimizing the degradation of Setoclavine during sample storage and experimental handling. Researchers, scientists, and drug development professionals can find troubleshooting advice, frequently asked questions, and detailed protocols to ensure the integrity of their samples.
Troubleshooting Guide
This guide addresses common issues encountered during the storage and handling of this compound samples.
Issue: Loss of this compound concentration in stored samples.
-
Question: My this compound samples show a significant decrease in concentration after storage. What could be the cause?
-
Answer: The degradation of this compound can be influenced by several factors, including storage temperature, exposure to light, the pH of the solution, and the choice of solvent. Ergot alkaloids, in general, are sensitive to these conditions.
Troubleshooting Workflow:
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: For long-term storage, it is recommended to store this compound as a solid at -20°C or below, protected from light and moisture.[1] For solutions, use high-purity solvents and store at -20°C in tightly sealed, amber vials.
Q2: How does pH affect the stability of this compound?
A2: Ergot alkaloids are susceptible to degradation in both acidic and alkaline conditions.[2][3] Hydrolysis of the ergoline (B1233604) ring can occur at extreme pH values. It is advisable to maintain solutions at a neutral or slightly acidic pH, if the experimental protocol allows.
Q3: Is this compound sensitive to light?
A3: Yes, many ergot alkaloids are light-sensitive.[4] Photodegradation can occur upon exposure to UV or even ambient light over time. Always store this compound, both in solid form and in solution, in light-protecting containers.
Q4: What solvents are recommended for dissolving this compound?
A4: The choice of solvent can impact stability. Methanol (B129727) and acetonitrile (B52724) are commonly used for analytical purposes.[5] Ensure the use of high-purity, degassed solvents to minimize oxidative degradation. For aqueous solutions, consider using buffers to maintain a stable pH.
Q5: Can repeated freeze-thaw cycles degrade this compound?
A5: While specific data for this compound is limited, repeated freeze-thaw cycles can degrade many organic molecules. It is best practice to aliquot stock solutions into single-use volumes to avoid repeated temperature fluctuations.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Condition | Solid Form | In Solution |
| Temperature | -20°C or lower for long-term | -20°C for short-term, -80°C for long-term |
| Light | Protect from light (amber vial/dark) | Protect from light (amber vial) |
| Atmosphere | Store under inert gas (e.g., argon) if possible | Use degassed solvents; store under inert gas |
| Container | Tightly sealed glass vial | Tightly sealed amber glass vial with PTFE cap |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol outlines a general procedure to investigate the stability of this compound under various stress conditions. This will help in identifying potential degradation products and establishing a stability-indicating analytical method.
Objective: To determine the degradation pathways of this compound under hydrolytic, oxidative, and photolytic stress.
Materials:
-
This compound reference standard
-
HPLC-grade methanol and acetonitrile
-
HPLC-grade water
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (B78521) (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC system with UV or MS detector
-
pH meter
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
-
Incubate at 60°C for 2, 4, 8, and 24 hours.
-
At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with methanol to a suitable concentration for analysis.
-
-
Alkaline Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
Incubate at 60°C for 2, 4, 8, and 24 hours.
-
At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N HCl, and dilute with methanol.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature and protected from light for 2, 4, 8, and 24 hours.
-
At each time point, withdraw an aliquot and dilute with methanol.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (in a transparent vial) to light in a photostability chamber according to ICH Q1B guidelines.
-
Simultaneously, keep a control sample wrapped in aluminum foil to protect it from light.
-
Analyze both the exposed and control samples at appropriate time intervals.
-
-
Thermal Degradation:
-
Keep the solid this compound in a hot air oven at 60°C for 24 and 48 hours.
-
After exposure, dissolve the sample in methanol for analysis.
-
-
Analysis:
-
Analyze all samples by a suitable reverse-phase HPLC method. A C18 column with a gradient elution of acetonitrile and water (with a modifier like formic acid or ammonium (B1175870) acetate) is a good starting point.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and the decrease in the peak area of this compound.
-
Hypothetical Degradation Pathway
Disclaimer: The following degradation pathway is hypothetical and based on the known chemistry of the indole (B1671886) and ergoline structures within this compound. Specific degradation products for this compound have not been extensively reported in the literature.
Ergot alkaloids can undergo several types of degradation reactions, including hydrolysis, oxidation, and isomerization.
References
- 1. medkoo.com [medkoo.com]
- 2. Cleaving Ergot Alkaloids by Hydrazinolysis—A Promising Approach for a Sum Parameter Screening Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrolysis of Ergotinine to Lysergic Acid - [www.rhodium.ws] [chemistry.mdma.ch]
- 4. Ergot and Its Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. emt.oregonstate.edu [emt.oregonstate.edu]
How to improve the regioselectivity of Setoclavine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the regioselectivity of Setoclavine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic strategies for constructing the ergoline (B1233604) scaffold of this compound?
A1: The key strategies for synthesizing the tetracyclic ergoline core of this compound and related alkaloids include the intramolecular vinylogous Mannich reaction, lactone-lactam rearrangements, and palladium-catalyzed cyclizations like the Larock indole (B1671886) synthesis.[1][2][3] Enzymatic approaches, particularly for late-stage oxidations, are also employed to achieve high regioselectivity.[4][5]
Q2: What is the primary challenge concerning regioselectivity in this compound synthesis?
A2: A primary challenge is controlling the formation of the correct isomer during the construction of the C and D rings of the ergoline structure. For instance, in methods utilizing an intramolecular vinylogous Mannich reaction, a mixture of diastereomeric spirocyclic lactones can be formed.[1][6] Similarly, controlling the position of substituents or double bonds during cyclization or rearrangement steps is crucial for obtaining the desired this compound isomer.
Q3: Can enzymatic reactions be used to improve the regioselectivity of this compound synthesis?
A3: Yes, enzymatic reactions offer a powerful method for achieving high regioselectivity in the synthesis of ergot alkaloids. Specifically, cytochrome P450 monooxygenases can be used for regioselective hydroxylation of the ergoline scaffold.[4][7] For example, peroxidases can oxidize agroclavine (B1664434) to this compound.[5] The choice of enzyme and the reaction conditions can be manipulated to favor the formation of the desired isomer.[4]
Troubleshooting Guides
Poor Regioselectivity in the Intramolecular Vinylogous Mannich Reaction
Problem: The intramolecular vinylogous Mannich reaction to form the spirocyclic lactone intermediate yields a mixture of diastereomers (e.g., 42a and 42b), leading to difficulties in isolating the desired precursor for this compound.[1][6]
Potential Causes and Solutions:
| Potential Cause | Suggested Solution | Underlying Principle |
| Lack of Stereocontrol in Cyclization | Modify the reaction solvent and temperature. Lowering the temperature may enhance the kinetic control of the reaction, potentially favoring one diastereomer. | The transition states leading to the different diastereomers may have different energy barriers, which can be influenced by temperature and solvent polarity. |
| Reversibility of the Reaction | Employ reaction conditions that favor the thermodynamic product if it is the desired isomer. This may involve longer reaction times or the use of specific bases to allow for equilibration. | One diastereomer may be thermodynamically more stable than the other. |
| Substrate Conformation | Introduce bulky protecting groups on the indole nitrogen or other parts of the molecule to sterically hinder the formation of the undesired diastereomer. | Steric hindrance can influence the facial selectivity of the intramolecular attack, directing the cyclization towards the desired product. |
Experimental Protocol: Intramolecular Vinylogous Mannich Reaction
A general procedure for the intramolecular vinylogous Mannich reaction involves the reduction of a biaryl precursor with a reducing agent like DIBAL-H to generate an intermediate imine. This imine then undergoes spontaneous cyclization.[6]
-
Dissolve the biaryl precursor (e.g., compound 41 as described in the literature) in an anhydrous aprotic solvent (e.g., THF or toluene) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to a low temperature (e.g., -78 °C).
-
Slowly add a solution of DIBAL-H (diisobutylaluminium hydride) in an appropriate solvent (e.g., hexanes or toluene).
-
Stir the reaction mixture at the low temperature for a specified time, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of a suitable quenching agent (e.g., methanol, followed by water and a Rochelle's salt solution).
-
Allow the mixture to warm to room temperature and stir until two clear layers are observed.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting mixture of spirocyclic lactones by column chromatography to separate the diastereomers.
Undesired Regioisomer in Palladium-Catalyzed Indole Synthesis (Larock Annulation)
Problem: The Larock indole synthesis, used to construct the indole core, produces the wrong regioisomer when using unsymmetrical alkynes.[8]
Potential Causes and Solutions:
| Potential Cause | Suggested Solution | Underlying Principle |
| Incorrect Alkyne Insertion | Modify the substituents on the alkyne. The regioselectivity of the carbopalladation step is influenced by both steric and electronic factors. Generally, the larger, more sterically hindering group on the alkyne will be placed adjacent to the arylpalladium intermediate.[8] | The regioselectivity is determined during the migratory insertion of the alkyne into the aryl-palladium bond.[8] |
| Ligand Effects | Screen different phosphine (B1218219) ligands for the palladium catalyst. The steric and electronic properties of the ligand can influence the regioselectivity of the alkyne insertion. | The ligand environment around the palladium center affects the geometry of the transition state during the insertion step. |
| Choice of Base and Additives | Optimize the base (e.g., K₂CO₃, Na₂CO₃) and chloride salt additive (e.g., LiCl, n-Bu₄NCl). These can affect the catalytic cycle and, consequently, the regioselectivity.[8] | The base and additives can influence the coordination of the reactants to the palladium center and the rate of the key steps in the catalytic cycle. |
Experimental Protocol: Larock Indole Synthesis
A general procedure for the Larock indole synthesis is as follows:[8]
-
To a reaction vessel, add the ortho-iodoaniline, the alkyne (2-5 equivalents), a palladium(II) source (e.g., Pd(OAc)₂), a phosphine ligand (e.g., PPh₃), a base (e.g., K₂CO₃), and a chloride salt (e.g., LiCl).
-
Add an anhydrous solvent (e.g., DMF) and purge the vessel with an inert gas.
-
Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) and stir for the required time, monitoring by TLC.
-
After cooling to room temperature, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over an anhydrous salt, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Intramolecular Vinylogous Mannich Reaction Workflow.
Caption: Catalytic Cycle of the Larock Indole Synthesis.
References
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Enzymatic hydroxylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Applications of vinylogous Mannich reactions. Total syntheses of the Ergot alkaloids rugulovasines A and B and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Monooxygenase-catalyzed regioselective hydroxylation for the synthesis of hydroxyequols - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Larock indole synthesis - Wikipedia [en.wikipedia.org]
Dealing with cross-reactivity in immunoassays for ergot alkaloids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with immunoassays for ergot alkaloids.
Frequently Asked Questions (FAQs)
Q1: Why do my ergot alkaloid immunoassay results show poor correlation with LC-MS/MS data?
A1: Discrepancies between immunoassay (e.g., ELISA) and LC-MS/MS results are common and can arise from several factors:
-
Cross-reactivity: Most antibodies used in commercial ELISA kits are designed to detect the common tetracyclic ergoline (B1233604) ring structure present in all ergot alkaloids.[1] This leads to varying degrees of cross-reactivity with different alkaloids. As a result, the immunoassay typically provides a qualitative or semi-quantitative measure of the total ergot alkaloid content, which may not align with the quantitative results for individual alkaloids from a highly specific method like LC-MS/MS.[2]
-
Antibody Specificity: The antibody may have a higher affinity for simpler lysergic acid derivatives than for more complex ergopeptine alkaloids, which have large side groups that can hinder antibody binding.[1][3]
-
Epimer Recognition: Immunoassays generally cannot distinguish between the C-8-R-isomers (-ine suffix) and the less toxic C-8-S-isomers (-inine suffix) of ergot alkaloids.[4] Since the relative abundance of these epimers can vary, and LC-MS/MS can separate them, the total immunological response may differ from the sum of specific epimers measured by chromatography.
-
Matrix Effects: Complex sample matrices, such as those from grain or feed, can interfere with antibody-antigen binding, leading to either suppression or enhancement of the signal.
Q2: What is the difference between using monoclonal and polyclonal antibodies for ergot alkaloid detection?
A2: The choice between monoclonal and polyclonal antibodies impacts the specificity and sensitivity of your immunoassay:
-
Monoclonal Antibodies (mAbs): Produced from a single B-cell clone, mAbs recognize a single epitope on the antigen. This high specificity can be advantageous for targeting a particular ergot alkaloid or a specific structural feature. However, this can also lead to a narrower range of cross-reactivity, potentially underestimating the total ergot alkaloid content if multiple analogues are present.
-
Polyclonal Antibodies (pAbs): Produced from multiple B-cell clones, pAbs are a mixture of antibodies that recognize multiple epitopes on a single antigen. This often results in a broader cross-reactivity profile, which can be beneficial for screening assays designed to detect the presence of a wide range of ergot alkaloids. The downside is a potential for higher batch-to-batch variability and a less defined specificity.
Q3: Can I use an ELISA kit to quantify specific ergot alkaloids for regulatory purposes?
A3: It is generally not recommended to use ELISA kits for the precise quantification of individual ergot alkaloids for regulatory compliance. Regulatory limits, such as those set by the European Union, often specify maximum levels for the sum of 12 major ergot alkaloids and their epimers. Due to the inherent cross-reactivity and inability to distinguish between epimers, ELISAs are best suited for qualitative or semi-quantitative screening to identify potentially contaminated samples. Confirmatory analysis using methods like LC-MS/MS is necessary for accurate quantification and regulatory action.
Troubleshooting Guides
Issue 1: High Background Signal
| Potential Cause | Recommended Solution |
| Insufficient Washing | Increase the number of wash steps or the soaking time between washes to remove unbound reagents. Ensure wells are completely emptied between washes. |
| Antibody Concentration Too High | Titrate the primary and/or secondary antibody to determine the optimal concentration that provides a strong signal without high background. |
| Inadequate Blocking | Ensure the blocking buffer is fresh and completely covers the well surface. Incubate for the recommended time and temperature to prevent non-specific binding. |
| Cross-Contamination | Use fresh pipette tips for each reagent and sample. Avoid splashing between wells. |
| Incubation Temperature Too High | Optimize the incubation temperature. Higher temperatures can sometimes increase non-specific binding. |
Issue 2: No Signal or Weak Signal
| Potential Cause | Recommended Solution |
| Reagent Degradation | Ensure all reagents, including standards, antibodies, and enzyme conjugates, are stored at the recommended temperatures and have not expired. Prepare fresh working solutions before each assay. |
| Incorrect Assay Setup | Double-check all pipetting steps, reagent additions, and incubation times as specified in the protocol. |
| Sample Matrix Interference | Dilute the sample further to reduce the concentration of interfering substances. Alternatively, implement a sample clean-up step (see Experimental Protocols section). |
| Low Analyte Concentration | The ergot alkaloid concentration in the sample may be below the limit of detection (LOD) of the assay. Consider concentrating the sample extract if possible. |
| Inactive Enzyme Conjugate | Protect the enzyme conjugate from light and ensure it is not contaminated with inhibitors like sodium azide. |
Issue 3: Poor Reproducibility (High Coefficient of Variation - CV%)
| Potential Cause | Recommended Solution |
| Inconsistent Pipetting | Calibrate pipettes regularly. Use a consistent pipetting technique, ensuring to pre-wet the tip and dispense liquid without introducing air bubbles. |
| Temperature Gradients | Allow all reagents and plates to equilibrate to room temperature before starting the assay. Avoid stacking plates during incubation to ensure uniform temperature distribution. |
| Incomplete Mixing | Gently and thoroughly mix all reagents and samples before adding them to the wells. |
| Edge Effects | To minimize evaporation and temperature variations at the edges of the plate, avoid using the outermost wells or fill them with buffer/blank solution. |
| Variable Incubation Times | Use a multichannel pipette to add reagents to all wells in a consistent and timely manner. |
Quantitative Data on Cross-Reactivity
The cross-reactivity of an immunoassay is typically determined by calculating the concentration of a competing analyte required to displace 50% of the bound tracer (IC50), relative to the IC50 of the primary target analyte.
Cross-Reactivity (%) = (IC50 of Target Analyte / IC50 of Competing Analyte) x 100
Table 1: Example Cross-Reactivity of Different Ergot Alkaloids in an ELISA
| Ergot Alkaloid | Antibody Target: Ergonovine | Antibody Target: Ergotamine |
| Ergonovine | 100% | Low |
| Ergotamine | Moderate | 100% |
| Ergocristine | Low | Moderate |
| Ergocryptine | Low | Moderate |
| Ergocornine | Low | Moderate |
| Lysergic Acid | High | Low |
Note: This table is illustrative. Actual cross-reactivity percentages vary significantly between different antibody clones and commercial kits. Refer to the manufacturer's data sheet for specific cross-reactivity information. Some studies indicate that antibodies raised against ergonovine show broad cross-reactivity, while those against ergotamine are more specific to the peptide portion of the molecule.
Experimental Protocols
Protocol 1: Sample Extraction from Cereal Matrix for Immunoassay
This protocol is a general guideline for extracting ergot alkaloids from cereal grains (e.g., rye, wheat) to reduce matrix effects.
Materials:
-
Homogenized cereal sample
-
Extraction solvent: Acetonitrile/water (84:16, v/v) with 0.1% formic acid or an ammonium (B1175870) carbonate buffer.
-
50 mL polypropylene (B1209903) centrifuge tubes
-
Rotary shaker
-
Centrifuge
Procedure:
-
Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 20 mL of the extraction solvent.
-
Cap the tube tightly and shake vigorously on a rotary shaker for 30-60 minutes at room temperature.
-
Centrifuge the sample at 4000 x g for 10 minutes.
-
Carefully collect the supernatant (the clear liquid extract).
-
The supernatant can now be diluted with the assay buffer provided in the immunoassay kit. The optimal dilution factor should be determined empirically but starting with a 1:10 dilution is recommended.
-
If matrix effects persist, a clean-up step using solid-phase extraction (SPE) may be necessary.
Protocol 2: Competitive Inhibition ELISA Workflow
This protocol outlines the key steps in a typical competitive ELISA for ergot alkaloid detection.
Principle: Free ergot alkaloids in the sample compete with a known amount of enzyme-labeled ergot alkaloid (or ergot alkaloid-protein conjugate coated on the plate) for binding to a limited number of specific antibody sites. The signal is inversely proportional to the amount of ergot alkaloid in the sample.
Procedure:
-
Coating (Indirect Format): Coat a 96-well microplate with an ergot alkaloid-protein conjugate (e.g., ergotamine-BSA). Incubate overnight at 4°C. Wash the plate 3-5 times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Add blocking buffer (e.g., 1% BSA in PBS) to each well to block non-specific binding sites. Incubate for 1-2 hours at room temperature. Wash the plate.
-
Competition: Add the prepared sample extracts and standards to the wells, followed immediately by the primary antibody against the ergot alkaloid. Incubate for 1-2 hours at room temperature. During this step, the free alkaloid in the sample and the coated alkaloid compete for antibody binding.
-
Detection: Wash the plate to remove unbound antibody. Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-mouse IgG). Incubate for 1 hour at room temperature.
-
Substrate Addition: Wash the plate. Add the enzyme substrate (e.g., TMB). Incubate in the dark until a color develops.
-
Stop Reaction: Add a stop solution (e.g., 2N H₂SO₄) to stop the color development.
-
Read Plate: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance versus the log of the standard concentrations. Determine the concentration of ergot alkaloids in the samples by interpolating their absorbance values from the standard curve.
Visualizations
Caption: Structural similarities leading to cross-reactivity.
Caption: Troubleshooting workflow for immunoassay vs. LC-MS/MS discrepancy.
Caption: Principle of a competitive immunoassay for ergot alkaloids.
References
- 1. Analysis of Ergot Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Covariation of Ergot Severity and Alkaloid Content Measured by HPLC and One ELISA Method in Inoculated Winter Rye across Three Isolates and Three European Countries [mdpi.com]
- 3. Semiquantitative determination of ergot alkaloids in seed, straw, and digesta samples using a competitive enzyme-linked immunosorbent assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validation of a New Sensitive Method for the Detection and Quantification of R and S-Epimers of Ergot Alkaloids in Canadian Spring Wheat Utilizing Deuterated Lysergic Acid Diethylamide as an Internal Standard - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Cofactor Supply for Enhanced Setoclavine Biosynthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges in enhancing setoclavine biosynthesis through cofactor optimization.
Frequently Asked Questions (FAQs)
Q1: What are the primary cofactors essential for the this compound biosynthetic pathway?
A1: The biosynthesis of this compound, an ergot alkaloid, relies on several key cofactors. The early stages of the ergot alkaloid pathway, starting from L-tryptophan, require S-adenosyl methionine (SAM) for the N-methylation step catalyzed by the EasF-derived N-methyltransferase.[1] The critical final step, the oxidation of agroclavine (B1664434) to this compound, is often catalyzed by cytochrome P450 monooxygenases or other oxidases.[2][3] These enzymes are heavily dependent on a sufficient supply of reduced nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) as a reducing equivalent.[2][4] Additionally, P450 enzymes require heme as a prosthetic group, making iron an essential inorganic cofactor.[2]
Q2: My engineered strain exhibits poor this compound yield. What are the likely cofactor-related bottlenecks?
A2: Low this compound titer can often be traced back to an inadequate supply of essential cofactors. Common bottlenecks include:
-
Insufficient NADPH Regeneration: The conversion of agroclavine to this compound is an oxidative process that consumes NADPH.[4] If the cell's native NADPH regeneration pathways cannot keep up with the demand from overexpressed biosynthetic enzymes, the final conversion step will be inefficient.
-
Precursor and Cofactor Imbalance: The entire pathway requires a balanced supply of precursors (like L-tryptophan and dimethylallyl pyrophosphate) and cofactors (like SAM and NADPH).[1][5] Over-pulling from a single pathway can deplete intermediates and disrupt overall cellular metabolism.
-
Limited Heme Availability: If a cytochrome P450 enzyme is responsible for the oxidation of agroclavine, its activity can be limited by the availability of its heme cofactor.[2] This can be a significant bottleneck when heterologously expressing P450s.
Q3: How can I strategically engineer my host strain to increase the intracellular supply of NADPH?
A3: A proven strategy to boost intracellular NADPH is to enhance the metabolic flux through the pentose (B10789219) phosphate pathway (PPP), the primary source of NADPH for anabolic processes.[6][7] This is typically achieved by overexpressing the genes encoding key enzymes in the oxidative branch of the PPP, such as:
-
Zwf1 (Glucose-6-phosphate dehydrogenase): Catalyzes the first committed step of the PPP.
-
Gnd1 (6-phosphogluconate dehydrogenase): Catalyzes the third step, which also generates NADPH.
Overexpression of ZWF1 and GND1 has been shown to significantly increase the production of NADPH-dependent compounds.[6]
Q4: I am observing a buildup of the precursor agroclavine. What specific troubleshooting steps should I take?
A4: Accumulation of agroclavine strongly suggests that the final oxidation step to this compound is inefficient.[3][8] This points to a problem with the oxidase enzyme (e.g., a P450 monooxygenase). Consider the following:
-
Verify Enzyme Expression: Confirm that the oxidase is being expressed at sufficient levels using methods like SDS-PAGE or Western blotting.
-
Boost NADPH Supply: Implement strategies to enhance NADPH regeneration as described in Q3. An imbalanced NADPH/NADP+ ratio can directly limit the rate of P450-catalyzed reactions.[7]
-
Enhance Heme Biosynthesis: If using a P450 enzyme, supplement the fermentation medium with heme precursors like 5-aminolevulinic acid and iron salts (e.g., FeCl₃) to ensure proper enzyme functionality.[2]
-
Optimize Fermentation Conditions: Factors like pH, temperature, and aeration can impact enzyme activity and overall cellular metabolism.[9] Ensure these are optimal for your specific host and pathway.
Q5: Can manipulating precursor supply, such as acetyl-CoA, indirectly improve this compound production?
A5: Yes, while not a direct cofactor for the final step, acetyl-CoA is a critical building block for many upstream precursors in secondary metabolite synthesis, including the isoprenoid unit (DMAPP) required in the first step of the ergot alkaloid pathway. Enhancing the acetyl-CoA pool can therefore increase the overall flux towards ergot alkaloids. Overexpressing acetyl-CoA carboxylase (acc) has been shown to increase the supply of malonyl-CoA (derived from acetyl-CoA) and significantly boost the production of compounds like fatty acids.[10] This principle of enhancing central metabolic precursors can be applied to improve the availability of building blocks for this compound synthesis.
Troubleshooting Guide
| Symptom | Potential Cause | Recommended Action(s) |
| Poor cell growth and low overall alkaloid production | Metabolic burden from pathway overexpression; Depletion of primary metabolites and essential cofactors (NADPH, SAM).[5] | 1. Use inducible promoters to control the timing and level of gene expression.2. Optimize medium composition with additional nutrients (e.g., yeast extract, specific amino acids).3. Co-express genes that regenerate key cofactors (see Q3). |
| Accumulation of early pathway intermediates (e.g., Chanoclavine-I) | Inefficient activity of downstream enzymes like EasA or EasG.[11][12] | 1. Verify the expression and functionality of the specific enzymes responsible for converting the accumulated intermediate.2. Ensure the correct isoform of the enzyme (e.g., reductase vs. isomerase for EasA) is being used for the desired pathway branch.[1] |
| High levels of agroclavine, but low this compound | Inefficient oxidation step. Likely due to limited oxidase (P450) activity or insufficient NADPH/heme cofactors.[2][4] | 1. Overexpress NADPH-regenerating enzymes (Zwf1, Gnd1).[6]2. Supplement culture medium with 5-aminolevulinic acid and FeCl₃ to boost heme synthesis.[2]3. Confirm functional expression of the oxidase enzyme. |
| No detectable this compound or precursors | Failure of the first committed step (DMATS); Gene expression failure; Incorrect strain or culture conditions. | 1. Confirm expression of all pathway genes, starting with the first enzyme (e.g., DMATS).2. Analyze for the presence of the initial precursor, 4-dimethylallyltryptophan (DMAT).3. Review and verify all plasmid constructs and host strain genotypes. |
Quantitative Data on Cofactor Engineering
The following table summarizes the impact of cofactor and precursor engineering strategies on the production of various biomolecules, illustrating the potential gains applicable to this compound biosynthesis.
| Target Molecule | Engineering Strategy | Host Organism | Key Result | Reference |
| 3-Hydroxypropionate | Overexpression of ZWF1 and GND1 to enhance NADPH supply. | Ogataea polymorpha | 30% increase in product titer. | [6] |
| Fatty Acids | Expression of acetyl-CoA carboxylase (acc) from C. glutamicum. | Escherichia coli | 2.2-fold increase in fatty acid accumulation. | [10] |
| Fatty Acids | Co-expression of acc and pantothenate kinase (coaA). | Escherichia coli | 3.1-fold increase in fatty acid synthesis. | [10] |
| Fatty Acids | Co-expression of acc, coaA, and fatty acid synthase (fasA). | Escherichia coli | 5.6-fold increase in fatty acid production. | [10] |
| 1,4-Diaminobutane | Optimization of NADPH and PLP (pyridoxal phosphate) synthesis pathways. | Escherichia coli | 79% increase in product yield compared to the chassis strain. | [13] |
Visualizations
Caption: Simplified this compound biosynthesis pathway highlighting key intermediates and cofactor requirements.
Caption: Experimental workflow for enhancing NADPH supply via the Pentose Phosphate Pathway.
Caption: Troubleshooting flowchart for diagnosing low this compound yield based on intermediate analysis.
Experimental Protocols
Protocol 1: Gene Overexpression for NADPH Enhancement in S. cerevisiae
-
Gene Selection and Codon Optimization: Obtain the sequences for ZWF1 and GND1 from your host strain or a related species. Codon-optimize the sequences for expression in S. cerevisiae if necessary.
-
Plasmid Construction:
-
Clone the synthesized ZWF1 and GND1 genes into a high-copy yeast expression vector (e.g., pYES2) under the control of a strong constitutive promoter (e.g., TEF1 or GPD).
-
Include a selectable marker on the plasmid (e.g., URA3, LEU2).
-
Verify the final construct by Sanger sequencing.
-
-
Yeast Transformation:
-
Prepare competent S. cerevisiae cells using the standard lithium acetate/single-stranded carrier DNA/PEG method.
-
Transform the yeast with the expression plasmid.
-
Plate the transformed cells on selective synthetic complete (SC) drop-out medium lacking the appropriate nutrient (e.g., SC-Ura) to select for successful transformants.
-
-
Verification of Expression:
-
Grow a positive transformant in selective liquid medium.
-
(Optional) Verify overexpression of the target genes via RT-qPCR or by measuring the specific activity of the corresponding enzymes in cell-free extracts.
-
-
Fermentation and Analysis:
-
Perform a small-scale fermentation with the engineered strain and a control strain (carrying an empty vector).
-
Analyze the culture broth for this compound production using HPLC.
-
Protocol 2: Quantification of Intracellular NADPH/NADP+ Ratio
Note: Due to the instability of NADPH, all extraction steps should be performed rapidly and on ice.
-
Cell Quenching and Lysis:
-
Rapidly quench a defined amount of cells from mid-log phase culture by harvesting and immediately freezing in liquid nitrogen or by using cold methanol.
-
Extract NADP+ and NADPH using a differential acid/alkali extraction method. For NADPH (reduced form), use an alkaline extraction buffer (e.g., 0.1 M NaOH). For NADP+ (oxidized form), use an acidic extraction buffer (e.g., 0.1 M HCl).
-
Lyse cells by bead beating or sonication, keeping the samples cold.
-
-
Neutralization and Clarification:
-
Neutralize the extracts by adding the opposing reagent (acid to the alkaline extract and vice-versa).
-
Centrifuge the lysates at high speed (e.g., 14,000 x g for 10 min at 4°C) to pellet cell debris.
-
-
Quantification:
-
Use a commercially available colorimetric or fluorescent NADP/NADPH quantification kit, following the manufacturer’s instructions. These kits typically use an enzyme cycling reaction where the rate of color/fluorescence development is proportional to the amount of NADPH in the sample.
-
Measure absorbance or fluorescence using a plate reader.
-
Calculate the concentrations based on a standard curve generated with known NADPH concentrations.
-
Determine the NADPH/NADP+ ratio.
-
Protocol 3: HPLC Analysis of this compound
-
Sample Preparation:
-
Centrifuge 1 mL of culture broth to pellet the cells.
-
Take the supernatant for analysis of secreted alkaloids.
-
(Optional) To measure intracellular alkaloids, lyse the cell pellet using an appropriate method (e.g., bead beating in methanol).
-
Filter the supernatant/lysate through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both often containing a modifier like 0.1% trifluoroacetic acid or formic acid). A typical gradient might be 10% to 90% acetonitrile over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at ~280 nm or a fluorescence detector. Mass spectrometry (LC-MS) provides higher specificity and sensitivity.
-
-
Quantification:
-
Prepare a standard curve using a purified this compound standard of known concentrations.
-
Integrate the peak area corresponding to this compound in the samples and calculate the concentration based on the standard curve.
-
References
- 1. Total Synthesis, Biosynthesis and Biological Profiles of Clavine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. frontiersin.org [frontiersin.org]
- 5. Cofactor manipulation to drive biosynthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Engineering Redox Cofactor Regeneration for Improved Pentose Fermentation in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. "Ergot alkaloid biosynthesis in Aspergillus fumigatus : Association wit" by Christine M. Coyle [researchrepository.wvu.edu]
- 9. mdpi.com [mdpi.com]
- 10. Enhancement of fatty acid biosynthesis by exogenous acetyl-CoA carboxylase and pantothenate kinase in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Derivation of the multiply‐branched ergot alkaloid pathway of fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of Receptor Binding Affinities: LSD vs. Setoclavine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the receptor binding affinities of two ergot alkaloids: the well-characterized psychedelic agent lysergic acid diethylamide (LSD) and the less-studied clavine alkaloid, Setoclavine. This analysis is intended to serve as a resource for researchers in pharmacology, neuroscience, and drug development by contextualizing the known receptor interaction profile of LSD and highlighting the current data gap for this compound.
While a comprehensive quantitative comparison is hampered by the limited availability of binding data for this compound in peer-reviewed literature, this guide presents the extensive binding profile of LSD and the qualitative information available for this compound and related clavine alkaloids.
Understanding Receptor Binding Affinity
Receptor binding affinity is a critical measure in pharmacology, quantifying the strength of the interaction between a ligand (such as a drug or a neurotransmitter) and its receptor. This is typically expressed as the inhibition constant (Ki), which represents the concentration of a competing ligand that will occupy 50% of the receptors in the presence of a radiolabeled ligand. A lower Ki value signifies a higher binding affinity. This data is fundamental to understanding a compound's potential pharmacological effects and its selectivity for various biological targets.
Lysergic Acid Diethylamide (LSD): A Broad Spectrum Receptor Profile
LSD is known for its complex pharmacology, exhibiting high affinity for a wide range of serotonin (B10506) (5-HT), dopamine (B1211576) (D), and adrenergic (α) receptors.[1] Its profound psychoactive effects are primarily attributed to its agonist activity at the serotonin 5-HT2A receptor.[1] The following table summarizes the receptor binding affinities of LSD for various human receptors, as determined by radioligand binding assays.
| Receptor Subtype | Ki (nM) |
| Serotonin Receptors | |
| 5-HT1A | 1.1 |
| 5-HT1B | 4.9 |
| 5-HT1D | 3.5 |
| 5-HT2A | 2.9 |
| 5-HT2B | 4.9 |
| 5-HT2C | 23 |
| 5-HT5A | 9 (rat) |
| 5-HT6 | 2.3 |
| 5-HT7 | 2.0 |
| Dopamine Receptors | |
| D1 | 290 |
| D2 | 49 |
| D3 | 26 |
| D4 | 24 |
| Adrenergic Receptors | |
| α1A | 16 |
| α1B | 86 |
| α2A | 98 |
| α2B | 41 |
| α2C | 47 |
Note: Ki values are compiled from various sources and may vary between different studies and experimental conditions. The data presented here is a representative summary.
This compound: An Undefined Receptor Binding Profile
Qualitative information suggests that clavine alkaloids, as a class, generally exhibit affinity for serotonin, dopamine, and adrenergic receptors. However, the specific binding profile of this compound remains largely uncharacterized. Some studies have investigated related clavine alkaloids, but this information cannot be directly extrapolated to this compound.
Experimental Protocols: Radioligand Binding Assay
The determination of receptor binding affinities, such as the Ki values presented for LSD, is predominantly achieved through radioligand binding assays. This technique is considered a gold standard for quantifying the interaction between a ligand and a receptor.
Objective: To determine the affinity of a test compound (e.g., LSD or this compound) for a specific receptor by measuring its ability to displace a radiolabeled ligand with known binding characteristics.
Materials:
-
Cell membranes expressing the receptor of interest
-
A high-affinity radioligand specific for the receptor (e.g., [3H]ketanserin for 5-HT2A receptors)
-
The unlabeled test compound (competitor)
-
Incubation buffer
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Membrane Preparation: Cell membranes expressing the target receptor are isolated and prepared in a suitable buffer.
-
Incubation: A fixed concentration of the radioligand and varying concentrations of the unlabeled test compound are incubated with the cell membranes.
-
Equilibrium: The mixture is incubated for a specific time at a controlled temperature to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The filters are placed in scintillation vials with scintillation fluid, and the amount of radioactivity is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Experimental workflow for a competitive radioligand binding assay.
Signaling Pathways
The interaction of ligands like LSD with G protein-coupled receptors (GPCRs), such as serotonin and dopamine receptors, initiates intracellular signaling cascades. The primary signaling pathway for the 5-HT2A receptor, which is central to LSD's effects, involves the activation of the Gq alpha subunit.
Simplified Gq signaling pathway activated by the 5-HT2A receptor.
Dopamine D2 receptors, another target of LSD, are typically coupled to Gi/o proteins, which inhibit adenylyl cyclase and reduce intracellular cyclic AMP (cAMP) levels.
Simplified Gi/o signaling pathway associated with the D2 receptor.
Conclusion
This guide provides a comprehensive overview of the receptor binding affinity of LSD, highlighting its promiscuous nature as a ligand for numerous serotonin, dopamine, and adrenergic receptors. The provided experimental protocol for radioligand binding assays offers insight into the methodology used to generate such quantitative data.
In stark contrast, the receptor binding profile of this compound remains largely undefined in the scientific literature. The absence of quantitative binding data (Ki values) for this compound makes a direct comparison with LSD impossible at this time. This significant data gap underscores the need for further pharmacological investigation into the clavine alkaloids to better understand their structure-activity relationships and potential therapeutic applications. Future research employing techniques such as radioligand binding assays is essential to elucidate the receptor interaction profile of this compound and enable a meaningful comparison with other ergot alkaloids like LSD.
References
A Comparative Guide to the Validation of a Quantitative Analytical Method for Setoclavine
This guide provides a comprehensive overview of the validation process for a quantitative analytical method for Setoclavine, a clavine alkaloid. The content is intended for researchers, scientists, and drug development professionals, offering a framework for establishing a reliable and accurate analytical method. While specific experimental data for a fully validated this compound method is not publicly available, this guide presents typical performance characteristics and acceptance criteria based on established regulatory guidelines and practices for similar compounds.
Introduction to Method Validation
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. For quantitative analysis of a pharmaceutical compound like this compound, this involves a series of experiments to assess various performance characteristics.[1] The goal is to ensure that the method consistently and accurately measures the concentration of the analyte. Key validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[2][3]
Comparative Analytical Techniques
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of alkaloids due to its high precision, accurate results, and good repeatability.[4] For this compound, an ergot alkaloid, HPLC coupled with fluorescence or mass spectrometry (MS) detection would be a suitable approach. The choice of detector depends on the required sensitivity and specificity.
-
HPLC with UV/Vis Detection: A common and robust technique. However, its sensitivity and specificity might be limited depending on the UV absorbance of this compound and the complexity of the sample matrix.
-
HPLC with Fluorescence Detection: Ergot alkaloids often exhibit natural fluorescence, making this a highly sensitive and selective method.[5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Offers the highest level of specificity and sensitivity, making it ideal for complex matrices and low concentration levels.
This guide will focus on a hypothetical HPLC method with fluorescence detection as a practical and effective approach for the quantification of this compound.
Experimental Protocol: A Proposed HPLC-Fluorescence Method
The following protocol describes a hypothetical method for the quantitative determination of this compound.
3.1. Instrumentation
-
High-Performance Liquid Chromatograph
-
Fluorescence Detector
-
Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm)
-
Data acquisition and processing software
3.2. Reagents and Standards
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Purified water (e.g., Milli-Q)
-
This compound reference standard
3.3. Chromatographic Conditions
-
Mobile Phase: A gradient of acetonitrile and ammonium acetate buffer (e.g., 20 mM, pH 5.0).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Fluorescence Detection: Excitation wavelength of 280 nm and an emission wavelength of 340 nm.
3.4. Standard and Sample Preparation
-
Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in methanol to obtain a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve.
-
Sample Preparation: The sample preparation method will depend on the matrix (e.g., plasma, fermentation broth, pharmaceutical formulation). A typical procedure might involve solid-phase extraction (SPE) or liquid-liquid extraction to isolate this compound and remove interfering substances.
Data Presentation: Validation Parameters and Acceptance Criteria
The following tables summarize the key validation parameters and their typical acceptance criteria for a quantitative analytical method.
Table 1: System Suitability
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 2.0 |
| Theoretical Plates (N) | N ≥ 2000 |
| Relative Standard Deviation (RSD) for replicate injections | ≤ 2.0% |
Table 2: Linearity and Range
| Parameter | Acceptance Criteria |
| Correlation Coefficient (r²) | r² ≥ 0.995 |
| Range | Typically 80% to 120% of the target concentration |
Table 3: Accuracy and Precision
| Parameter | Concentration Level | Acceptance Criteria |
| Accuracy | Low, Medium, High | Mean recovery of 80-120% |
| Precision (RSD) | ||
| - Repeatability (Intra-day) | Low, Medium, High | RSD ≤ 15% |
| - Intermediate Precision (Inter-day) | Low, Medium, High | RSD ≤ 20% |
Table 4: Sensitivity
| Parameter | Determination |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 |
Table 5: Specificity
| Parameter | Evaluation |
| Specificity | No interference from blank and placebo at the retention time of this compound. |
Mandatory Visualizations
The following diagrams illustrate the workflow of the analytical method validation process.
Caption: Workflow of the quantitative analytical method validation process.
References
A Comparative Guide to HPLC and ELISA Methods for the Detection of Setoclavine
For researchers, scientists, and professionals in drug development, the accurate quantification of ergot alkaloids like setoclavine is critical. High-Performance Liquid Chromatography (HPLC) and Enzyme-Linked Immunosorbent Assay (ELISA) are two common analytical techniques employed for this purpose. This guide provides a comprehensive comparison of these methods, supported by experimental data, to aid in the selection of the most appropriate technique for your research needs.
Methodology Comparison
Both HPLC and ELISA offer distinct advantages and disadvantages for the detection of this compound. HPLC, particularly when coupled with fluorescence (FLD) or mass spectrometry (MS/MS) detection, is considered a highly specific and accurate method for quantifying individual ergot alkaloids.[1][2][3] In contrast, ELISA is a high-throughput screening method that detects a class of compounds based on antibody-antigen recognition.[4][5]
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful chromatographic technique that separates, identifies, and quantifies components in a mixture. For ergot alkaloid analysis, Reverse-Phase HPLC is frequently used.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. Competitive ELISA is a common format for the detection of small molecules like ergot alkaloids.
Experimental Protocols
HPLC-FLD Protocol for Ergot Alkaloid Analysis
This protocol is a generalized procedure based on common practices for the analysis of ergot alkaloids in various matrices.
-
Sample Preparation (Extraction and Clean-up):
-
Homogenize the sample (e.g., cereal, feed, or biological tissue).
-
Extract the alkaloids using a suitable solvent mixture, such as acetonitrile (B52724) and an ammonium (B1175870) carbonate buffer. A QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based method can also be employed for extraction and cleanup.
-
Centrifuge the extract to separate solid debris.
-
The supernatant can be further purified using solid-phase extraction (SPE) cartridges to remove interfering matrix components.
-
Evaporate the purified extract to dryness and reconstitute it in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium carbonate).
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: Fluorescence detector with excitation and emission wavelengths set to approximately 330 nm and 420 nm, respectively.
-
-
Quantification:
-
A calibration curve is generated using certified reference standards of this compound at various concentrations.
-
The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.
-
Competitive ELISA Protocol for Ergot Alkaloid Detection
This protocol outlines the general steps for a competitive ELISA for ergot alkaloid detection. Specifics may vary depending on the commercial kit used.
-
Sample Preparation:
-
Extract the sample using the buffer or solvent recommended by the ELISA kit manufacturer.
-
Centrifuge the sample to pellet any solids.
-
Dilute the supernatant to fall within the dynamic range of the assay.
-
-
ELISA Procedure:
-
Add standards, controls, and prepared samples to the wells of the microplate pre-coated with antibodies specific to ergot alkaloids.
-
Add the enzyme-conjugated ergot alkaloid (tracer) to each well.
-
Incubate the plate, typically at room temperature, to allow for competitive binding between the this compound in the sample and the enzyme-conjugated tracer for the antibody binding sites.
-
Wash the plate multiple times with the provided wash buffer to remove any unbound components.
-
Add the substrate solution to each well. The enzyme on the bound tracer will convert the substrate into a colored product.
-
Incubate the plate to allow for color development. The intensity of the color is inversely proportional to the amount of this compound in the sample.
-
Stop the reaction by adding a stop solution.
-
Read the absorbance of each well using a microplate reader at the specified wavelength.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.
-
Performance Data Comparison
The following table summarizes typical performance characteristics of HPLC and ELISA for the analysis of ergot alkaloids. It is important to note that these values can vary depending on the specific instrumentation, method validation, and matrix being analyzed.
| Performance Parameter | HPLC with Fluorescence/MS Detection | ELISA |
| Specificity | High (can distinguish between different ergot alkaloids and their epimers) | Variable (prone to cross-reactivity with structurally similar alkaloids) |
| Sensitivity (LOD/LOQ) | LOD: 0.15 - 11.78 µg/kg; LOQ: 0.5 - 13.06 µg/kg | Dependent on the kit, can be in the low µg/kg range. |
| Linearity (R²) | Typically > 0.99 | Generally acceptable, but may have a narrower dynamic range. |
| Accuracy (Recovery) | 65% - 117.8% | Can be affected by matrix effects and cross-reactivity. |
| Precision (RSD) | Repeatability: 1.2% - 14.3%; Reproducibility: 2.2% - 15.4% | Generally higher variability compared to HPLC. |
| Throughput | Lower (sequential sample analysis) | High (can analyze multiple samples simultaneously on a 96-well plate) |
| Cost per Sample | Higher (instrumentation, solvents, columns) | Lower (for large numbers of samples) |
| Expertise Required | High (instrument operation, method development) | Moderate |
Considerations for this compound Detection
A critical consideration when choosing a method for this compound is the potential for cross-reactivity in ELISA kits. This compound is a known metabolite of other ergot alkaloids, and its presence can lead to overestimated total ergot alkaloid concentrations when using ELISA. This is because the antibodies in the ELISA kit may bind to this compound in addition to the target analyte, leading to a false positive or an inflated quantitative result.
HPLC, especially with MS/MS detection, can specifically identify and quantify this compound even in the presence of other ergot alkaloids, providing more accurate and reliable data.
Workflow for Cross-Validation
The following diagram illustrates a logical workflow for the cross-validation of HPLC and ELISA methods for this compound detection.
Caption: Workflow for the cross-validation of HPLC and ELISA methods.
Conclusion
The choice between HPLC and ELISA for the detection of this compound depends on the specific requirements of the study.
-
HPLC is the method of choice for accurate and specific quantification of this compound, especially in complex matrices or when distinguishing between different ergot alkaloids is necessary. It is the preferred method for regulatory purposes and for validating the results of screening assays.
-
ELISA is a valuable tool for high-throughput screening of a large number of samples for the presence of ergot alkaloids. It is a cost-effective and rapid method for preliminary analysis, but positive results should be confirmed by a more specific method like HPLC due to the potential for cross-reactivity.
For comprehensive and reliable analysis, a two-tiered approach is often recommended: using ELISA for initial screening followed by HPLC for confirmation and accurate quantification of positive samples. This strategy leverages the high throughput of ELISA and the high specificity and accuracy of HPLC.
References
- 1. Validation of a New Sensitive Method for the Detection and Quantification of R and S-Epimers of Ergot Alkaloids in Canadian Spring Wheat Utilizing Deuterated Lysergic Acid Diethylamide as an Internal Standard - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Analysis of Ergot Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elisa | Abbott Toxicology [toxicology.abbott]
- 5. zeptometrix.com [zeptometrix.com]
Setoclavine vs. Ergocristine: A Comparative Analysis of Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of two ergot alkaloids: setoclavine and ergocristine (B1195469). While both compounds share a common ergoline (B1233604) scaffold, their distinct structural features lead to differences in their pharmacological profiles. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to aid in research and drug development efforts.
Introduction to this compound and Ergocristine
This compound is a clavine-type ergot alkaloid, often considered a "spur" or side-product in the biosynthesis of more complex ergot alkaloids. It is derived from agroclavine.[1] Its biological activity is not as extensively characterized as other ergot alkaloids.
Ergocristine is a prominent ergopeptine alkaloid produced by fungi of the Claviceps genus.[2] It is a significant mycotoxin found in contaminated grains and has a well-documented, complex pharmacology, interacting with various biogenic amine receptors.
Comparative Biological Activity
The primary biological targets of ergot alkaloids are receptors for neurotransmitters such as serotonin (B10506), dopamine (B1211576), and adrenaline. The structural similarities between the ergoline ring and these neurotransmitters allow for interactions with their respective receptors.[2]
Receptor Binding Affinity
Quantitative data on the receptor binding affinity of this compound is limited in the publicly available literature. However, general studies on clavine alkaloids suggest they possess moderate affinity for serotonin 5-HT2A and α1-adrenergic receptors. The precursor to this compound, agroclavine, has been shown to have D1 dopamine and α-adrenoceptor agonistic properties.
Ergocristine, on the other hand, has been studied more extensively. In silico molecular docking studies have predicted its binding affinities for several receptors. It is important to note that binding affinity (often expressed as Ki, the inhibition constant) does not always directly correlate with functional activity (agonist, antagonist, etc.).
| Receptor Subtype | This compound (Binding Affinity) | Ergocristine (Binding Affinity) | Reference |
| Serotonin Receptors | |||
| 5-HT2A | Data not available | -10.2 kcal/mol (Binding Energy) | [3][4] |
| Adrenergic Receptors | |||
| α1-Adrenergic | Moderate affinity (as a clavine alkaloid) | Partial agonist/antagonist activity reported | |
| α2A-Adrenergic | Data not available | -10.3 kcal/mol (Binding Energy) | |
| Dopamine Receptors | |||
| D1 | Agonistic properties suggested (based on agroclavine) | Antagonist | |
| D2 | Data not available | Antagonist |
Note: Binding energy values from in silico studies are not directly comparable to experimentally determined Ki values but provide an indication of binding strength. A more negative value suggests a stronger interaction.
Functional Activity
Functional assays determine whether a ligand acts as an agonist (activates the receptor), antagonist (blocks the receptor), or inverse agonist (promotes an inactive receptor state).
| Activity | This compound | Ergocristine | Reference |
| Serotonergic Activity | Some clavines act as 5-HT antagonists | High affinity for various 5-HT receptors | |
| Adrenergic Activity | α-adrenoceptor agonistic properties suggested (based on agroclavine) | Partial agonist/antagonist at α1-adrenoceptors | |
| Dopaminergic Activity | D1 dopamine agonistic properties suggested (based on agroclavine) | Antagonist at D1 and D2 receptors |
Signaling Pathways
The interaction of these alkaloids with G-protein coupled receptors (GPCRs) initiates intracellular signaling cascades. For example, activation of α1-adrenergic receptors typically leads to the activation of phospholipase C (PLC), while α2-adrenergic and D2-dopaminergic receptors are often coupled to the inhibition of adenylyl cyclase. 5-HT2A receptor activation also involves the PLC pathway.
Caption: Alpha-1 Adrenergic Receptor Signaling Pathway for Ergocristine.
Caption: Dopamine D2 Receptor Signaling Pathway for Ergocristine.
Experimental Protocols
Radioligand Binding Assay (General Protocol)
This protocol is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Caption: General Workflow for a Radioligand Binding Assay.
Detailed Method:
-
Membrane Preparation: Cells or tissues expressing the receptor of interest are homogenized and centrifuged to isolate the cell membrane fraction containing the receptors. The protein concentration of the membrane preparation is determined.
-
Assay Setup: In a multi-well plate, the following are added in triplicate:
-
Total Binding: Cell membranes, a fixed concentration of a specific radioligand (e.g., [3H]-Ketanserin for 5-HT2A receptors), and assay buffer.
-
Non-specific Binding: Cell membranes, radioligand, and a high concentration of a known, non-radioactive ligand to saturate the receptors.
-
Displacement: Cell membranes, radioligand, and varying concentrations of the test compound (this compound or ergocristine).
-
-
Incubation: The plate is incubated at a specific temperature for a set time to allow binding to reach equilibrium.
-
Filtration: The contents of each well are rapidly filtered through a glass fiber filter, which traps the cell membranes with the bound radioligand. The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
Scintillation Counting: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is measured using a scintillation counter.
-
Data Analysis: The amount of specific binding is calculated by subtracting the non-specific binding from the total binding. A competition binding curve is generated by plotting the percentage of specific binding against the log concentration of the test compound. The IC50 value is determined from this curve. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: cAMP Measurement for Gs and Gi-Coupled Receptors
This assay measures the ability of a compound to stimulate (agonist) or inhibit (antagonist) the production of the second messenger cyclic AMP (cAMP), which is modulated by Gs and Gi-coupled receptors.
Detailed Method:
-
Cell Culture: Cells engineered to express the Gs or Gi-coupled receptor of interest are cultured in multi-well plates.
-
Compound Treatment:
-
Agonist Assay: Cells are treated with varying concentrations of the test compound.
-
Antagonist Assay: Cells are pre-incubated with varying concentrations of the test compound before being stimulated with a known agonist for the receptor. For Gi-coupled receptors, adenylyl cyclase is often stimulated with forskolin (B1673556) to produce a measurable baseline of cAMP to be inhibited.
-
-
Cell Lysis and cAMP Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit, often based on competitive immunoassay principles (e.g., HTRF, ELISA, or AlphaScreen).
-
Data Analysis:
-
Agonist Activity: A dose-response curve is generated by plotting the cAMP concentration against the log concentration of the test compound. The EC50 (concentration for 50% of maximal response) and Emax (maximal effect) are determined.
-
Antagonist Activity: The ability of the test compound to shift the dose-response curve of the known agonist is measured. The IC50 (concentration that inhibits 50% of the agonist response) is determined. For competitive antagonists, a Schild regression analysis can be performed to determine the pA2 value, which is an estimate of the antagonist's affinity.
-
Conclusion
Ergocristine exhibits a complex pharmacological profile with significant interactions at serotonergic, adrenergic, and dopaminergic receptors. Its activity as a partial agonist/antagonist at various receptors contributes to its physiological effects.
The biological activity of this compound is less well-defined. Based on the activity of its precursor, agroclavine, and general characteristics of clavine alkaloids, it is likely to interact with dopamine and adrenergic receptors. However, a lack of specific binding and functional data for this compound makes a direct quantitative comparison with ergocristine challenging.
Further research, including comprehensive receptor screening and functional assays, is required to fully elucidate the pharmacological profile of this compound and to enable a more detailed comparison with ergocristine. The experimental protocols outlined in this guide provide a framework for conducting such investigations.
References
- 1. mdpi.com [mdpi.com]
- 2. The C-8-S-isomers of ergot alkaloids — a review of biological and analytical aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of the relationship between ergocristinine and vascular receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of the relationship between ergocristinine and vascular receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Pharmacological Effects of Setoclavine and Other Clavine Alkaloids: A Guide for Researchers
A deep dive into the pharmacological profiles of setoclavine, agroclavine, and elymoclavine (B1202758) reveals distinct and overlapping interactions with key neurotransmitter systems, primarily dopaminergic and serotonergic receptors. This guide provides a comparative analysis of their pharmacological effects, supported by available experimental data, to aid researchers, scientists, and drug development professionals in understanding the nuanced activities of these clavine alkaloids.
Clavine alkaloids, a subclass of ergot alkaloids, are recognized for their diverse biological activities.[1][2] Their structural similarities to neurotransmitters like dopamine (B1211576) and serotonin (B10506) enable them to interact with a wide range of receptors in the central nervous system, leading to a spectrum of pharmacological effects.[3][4] This guide focuses on a comparative analysis of this compound, agroclavine, and elymoclavine, highlighting their receptor binding affinities and functional activities.
Data Presentation: A Comparative Overview
To facilitate a clear comparison, the following tables summarize the available quantitative data on the receptor binding affinities (Ki) and functional activities (EC50/IC50) of this compound, agroclavine, and elymoclavine at various dopamine and serotonin receptor subtypes. It is important to note that the data has been collated from various studies, and experimental conditions may differ.
Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Clavine Alkaloids
| Clavine Alkaloid | Dopamine D1 | Dopamine D2 | 5-HT1A | 5-HT2A | Source |
| This compound | Data not available | Data not available | Data not available | Data not available | |
| Agroclavine | Agonist activity noted | Stimulates D2 receptors | Data not available | Moderate affinity | [5] |
| Elymoclavine | Data not available | Dopaminergic agonist action reported | Data not available | High affinity |
Absence of data is indicated by "Data not available". This highlights a significant gap in the publicly available, directly comparable quantitative data for these compounds.
Table 2: Comparative Functional Activity (EC50/IC50, nM) of Clavine Alkaloids
| Clavine Alkaloid | Dopamine D2 (Agonism) | 5-HT2A (Partial Agonism/Antagonism) | Source |
| This compound | Data not available | Data not available | |
| Agroclavine | Data not available | Partial agonism/antagonism noted | |
| Elymoclavine | Data not available | Partial agonism/antagonism noted |
The lack of standardized, head-to-head comparative studies presents a challenge in providing a complete quantitative picture. The available information often describes qualitative effects or focuses on a limited number of receptor subtypes.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of clavine alkaloid pharmacology.
Radioligand Binding Assays
This in vitro assay is used to determine the affinity of a compound for a specific receptor.
Objective: To measure the binding affinity (Ki) of clavine alkaloids for dopamine and serotonin receptors.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., CHO or HEK293 cells transfected with human D2 or 5-HT2A receptors).
-
Radioligand specific for the receptor (e.g., [3H]-Spiperone for D2 receptors, [3H]-Ketanserin for 5-HT2A receptors).
-
Test compounds (this compound, Agroclavine, Elymoclavine) at various concentrations.
-
Incubation buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In a multi-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound or a known displacing agent (for non-specific binding). Incubate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate the bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Functional Assays (e.g., Calcium Mobilization Assay for 5-HT2A Receptor)
This assay measures the functional activity of a compound at a Gq-coupled receptor, such as the 5-HT2A receptor.
Objective: To determine the potency (EC50) and efficacy of clavine alkaloids as agonists or antagonists at the 5-HT2A receptor.
Materials:
-
Cells stably expressing the 5-HT2A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Test compounds (this compound, Agroclavine, Elymoclavine) at various concentrations.
-
A known 5-HT2A receptor agonist (e.g., Serotonin) and antagonist (e.g., Ketanserin).
-
A fluorescence plate reader.
Procedure:
-
Cell Plating: Plate the cells in a multi-well plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Compound Addition: Add varying concentrations of the test compound to the wells. For antagonist testing, pre-incubate the cells with the test compound before adding a fixed concentration of the agonist.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader. An increase in intracellular calcium concentration upon receptor activation leads to an increase in fluorescence.
-
Data Analysis: Plot the change in fluorescence against the log concentration of the test compound to generate a dose-response curve. From this curve, the EC50 (for agonists) or IC50 (for antagonists) can be determined.
Mandatory Visualization
The following diagrams illustrate the signaling pathways associated with dopamine D2 and serotonin 5-HT2A receptors, key targets of clavine alkaloids.
References
- 1. Biological studies of clavine alkaloids targeting CNS receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Natural Product-Inspired Dopamine Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dopamine receptor stimulating effects of chanoclavine analogues, tricyclic ergot alkaloids, in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Structural Confirmation of Synthetic Setoclavine using NMR and X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex bioactive molecules such as Setoclavine, an ergot alkaloid with significant therapeutic potential, unambiguous structural confirmation is a critical step. The precise arrangement of atoms, including stereochemistry, dictates the molecule's biological activity and safety profile. Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography are two of the most powerful and complementary techniques for this purpose. This guide provides a comparative overview of these methods, their underlying principles, experimental protocols, and data interpretation in the context of confirming the structure of synthetic this compound.
The Synthetic Challenge: Accessing this compound
The total synthesis of this compound is a complex undertaking, often involving multiple steps to construct the tetracyclic ergoline (B1233604) core. A generalized synthetic workflow starts from simpler precursors and builds the molecule's intricate architecture sequentially. Understanding this process provides context for the final structural verification.
Caption: Simplified workflow for the total synthesis of this compound.
Spectroscopic Insight: Nuclear Magnetic Resonance (NMR)
NMR spectroscopy provides detailed information about the chemical environment of magnetically active nuclei (most commonly ¹H and ¹³C). By analyzing chemical shifts, coupling constants, and through-bond or through-space correlations, one can piece together the molecule's connectivity and relative stereochemistry. For a molecule like this compound, a suite of 1D and 2D NMR experiments is required.
Key NMR Experiments:
-
¹H NMR: Reveals the number of different types of protons and their immediate electronic environment.
-
¹³C NMR: Shows the number of different types of carbon atoms.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically 2-3 bonds), crucial for connecting molecular fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close in space, providing key information about stereochemistry and conformation.
Data Presentation: Interpreting the Spectra
Table 1: Example ¹H and ¹³C NMR Data for Ergometrine in DMSO-d₆ (Note: This is representative data for a related compound to illustrate format and interpretation)[1]
| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm, multiplicity, J in Hz) |
| 2 | 122.5 | 7.04 (s, 1H) |
| 3 | 111.2 | - |
| 4 | 27.0 | 2.55 (m, 1H), 3.03 (m, 1H) |
| 5 | 54.0 | 3.10 (m, 1H) |
| 6 | - | N-CH₃: 2.45 (s, 3H) |
| 7 | 41.7 | 3.03 (m, 1H), 3.45 (dd, J=14.5, 5.5, 1H) |
| 8 | 43.5 | 3.45 (dd, J=14.5, 5.5, 1H) |
| 9 | 133.9 | 6.45 (d, J=3.8, 1H) |
| 10 | 109.2 | - |
| 11 | 126.1 | - |
| 12 | 109.7 | 7.06 (m, 1H) |
| 13 | 122.4 | 7.18 (m, 1H) |
| 14 | 119.5 | 7.06 (m, 1H) |
| 15 | 136.4 | - |
| 16 (C=O) | 171.9 | - |
| 17 (N-H) | - | 10.68 (s, 1H) |
| 1' | 64.7 | 3.72 (m, 1H) |
| 2' | 55.7 | 3.10 (m, 2H) |
| 3' | 17.5 | 1.05 (d, J=6.1, 3H) |
The Definitive Structure: X-ray Crystallography
Single-crystal X-ray crystallography provides the most unambiguous structural information by determining the precise three-dimensional coordinates of each atom in a crystalline solid. This technique is unparalleled for establishing the absolute configuration of chiral centers, bond lengths, bond angles, and intermolecular interactions. The primary prerequisite is the ability to grow a high-quality single crystal of the synthetic compound.
Data Presentation: The Crystal Structure
As with NMR, publicly available crystal structure data specifically for this compound is scarce. Therefore, we present data for Ergometrine Maleate to demonstrate the standard format for reporting crystallographic data. This information provides a complete geometric description of the molecule in the solid state.[2][3]
Table 2: Example Crystallographic Data for Ergometrine Maleate [3] (Note: This is representative data for a related compound to illustrate format and interpretation)
| Parameter | Value |
| Chemical Formula | C₂₃H₂₇N₃O₆ |
| Formula Weight | 441.47 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 5.7139(7) |
| b (Å) | 12.3104(1) |
| c (Å) | 33.2683(4) |
| V (ų) | 2340(1) |
| Z (molecules/unit cell) | 4 |
| Calculated Density (Mg/m³) | 1.253 |
| Temperature (K) | 294(2) |
| R-factor | 0.057 |
| Goodness-of-fit (GOF) | 1.026 |
Comparison Guide: NMR vs. X-ray Crystallography
Both techniques are essential, but they provide different types of information and have different requirements. The choice between them, or the decision to use both, depends on the specific questions being asked and the nature of the sample.
Table 3: Comparison of NMR Spectroscopy and X-ray Crystallography
| Feature | NMR Spectroscopy | X-ray Crystallography |
| Sample State | Solution (liquid) | Solid (single crystal) |
| Information Obtained | Connectivity, relative stereochemistry, dynamic processes, conformation in solution | Absolute 3D structure, absolute stereochemistry, bond lengths/angles, packing |
| Resolution | Atomic level, but indirect | Atomic level, direct coordinates |
| Sample Amount | mg range (typically 1-10 mg) | Sub-mg to mg range (requires one good crystal) |
| Key Challenge | Signal overlap in complex molecules, interpretation can be complex | Growing a high-quality single crystal |
| Ambiguity | Can be ambiguous for complex stereoisomers without NOESY/ROESY | Unambiguous for the solid-state structure |
| Time Scale | Minutes to hours per experiment | Hours to days (including crystal screening and data collection) |
Experimental Protocols
Detailed, standardized protocols are crucial for obtaining high-quality, reproducible data.
Protocol 1: 2D NMR Analysis of a Synthetic Compound
-
Sample Preparation: Dissolve 5-10 mg of the purified synthetic compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. Ensure the sample is fully dissolved and free of particulate matter.
-
Initial 1D Scans: Acquire a standard ¹H spectrum to check sample concentration, purity, and determine the spectral width. Acquire a ¹³C spectrum.
-
Shimming: Optimize the magnetic field homogeneity by shimming on the deuterium (B1214612) lock signal to ensure sharp peaks and high resolution.
-
COSY Acquisition: Run a standard gradient-selected COSY (gCOSY) experiment. Use default parameters and adjust the number of scans for adequate signal-to-noise.
-
HSQC Acquisition: Run a sensitivity-improved, edited HSQC experiment (e.g., hsqcedetgpsp). This will correlate C-H bonds and distinguish CH/CH₃ (positive phase) from CH₂ (negative phase) signals. Set the ¹³C spectral width to cover the expected range (e.g., 0-160 ppm).
-
HMBC Acquisition: Run a gradient-selected HMBC experiment. Optimize the long-range coupling delay (e.g., to 8 Hz) to observe 2- and 3-bond correlations.
-
Data Processing: Process all 2D spectra using appropriate software (e.g., TopSpin, Mnova). This involves Fourier transformation, phase correction, and baseline correction in both dimensions.
-
Analysis: Correlate all peaks to assign every proton and carbon signal and confirm the molecular structure.
Protocol 2: Single-Crystal X-ray Diffraction Analysis
-
Crystallization: Grow single crystals of the compound. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Crystal Selection & Mounting: Under a microscope, select a high-quality crystal (clear, well-defined faces, no visible cracks) and mount it on a goniometer head.
-
Data Collection: Place the mounted crystal on the diffractometer. A modern instrument will automatically center the crystal in the X-ray beam.[4] Perform an initial screening to determine crystal quality and unit cell parameters.
-
Strategy & Full Data Collection: Based on the initial data, the software calculates an optimal strategy for collecting a complete dataset, rotating the crystal through a series of angles and exposures.
-
Structure Solution: Once the data is collected and processed (integrated and scaled), the structure is "solved" using direct methods or Patterson methods to find the initial positions of the atoms.
-
Structure Refinement: The initial atomic model is refined using least-squares methods, adjusting atomic positions and thermal parameters to best fit the experimental diffraction data. Hydrogen atoms are typically placed in calculated positions.
-
Validation: The final structure is validated using metrics like the R-factor and Goodness-of-Fit. The final model, including atomic coordinates, is deposited in a crystallographic database.
Caption: Workflow for unambiguous structure confirmation using both NMR and X-ray crystallography.
Conclusion: A Synergistic Approach
For complex synthetic molecules like this compound, relying on a single analytical technique can be insufficient. NMR spectroscopy excels at confirming the carbon-hydrogen framework and connectivity in the solution state, which is often biologically relevant. However, X-ray crystallography provides indisputable proof of the three-dimensional structure and absolute stereochemistry in the solid state. The synergistic use of both methods provides a comprehensive and unambiguous structural characterization, a requirement for advancing drug development and ensuring the identity and quality of the synthesized compound. This dual-pronged approach represents the gold standard in modern chemical research.
References
- 1. Crystallographic and NMR Investigation of Ergometrine and Methylergometrine, Two Alkaloids from Claviceps Purpurea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CCCC 1996, Volume 61, Issue 9, Abstracts pp. 1396-1404 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]
- 3. mdpi.com [mdpi.com]
- 4. m.youtube.com [m.youtube.com]
A Comparative Analysis of Setoclavine and its Precursor Agroclavine: Biological Activity and Potential
A comprehensive review of available data on the biological activities of the ergot alkaloids setoclavine and its biosynthetic precursor, agroclavine (B1664434), reveals distinct profiles with implications for pharmacological research and development. While agroclavine has been more extensively studied, emerging information on this compound suggests a nuanced relationship between the two compounds.
This compound is an oxidized derivative of agroclavine, a key intermediate in the biosynthesis of many ergot alkaloids. This structural modification, the introduction of a hydroxyl group, can significantly influence the pharmacological properties of the molecule. This guide provides a comparative overview of their known biological activities, supported by available experimental data and detailed methodologies.
Receptor Binding Affinity: A Key Determinant of Pharmacological Action
Ergot alkaloids are known for their interactions with a variety of neurotransmitter receptors, particularly dopamine (B1211576) and serotonin (B10506) receptors. While direct comparative studies on the receptor binding affinities of this compound and agroclavine are limited, the available information on agroclavine and the general characteristics of clavine alkaloids provide valuable context.
Table 1: Receptor Binding Affinity Data for Agroclavine
| Compound | Receptor Subtype | Reported Activity | Kᵢ (nM) | Reference |
| Agroclavine | D1 Dopamine | Agonist | Data not available | General literature |
| Agroclavine | α1-Adrenoceptor | Agonist | Data not available | General literature |
| Clavine Alkaloids (general) | 5-HT2A | Moderate Affinity | Data not available | General literature |
Cytotoxicity: Potential as Anticancer Agents
Both agroclavine and other clavine alkaloids have been investigated for their cytotoxic effects against various cancer cell lines.
Table 2: Cytotoxicity Data (IC₅₀) for Agroclavine
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Agroclavine | L5178y mouse lymphoma | 6.3 | [1] |
Studies on the cytostatic potential of agroclavine have demonstrated its ability to inhibit the growth of lymphoma cells. The mechanism of action is suggested to involve the inhibition of DNA synthesis.[1] There is currently a lack of publicly available data on the IC₅₀ values for this compound against the same or similar cell lines, preventing a direct comparison of their cytotoxic potency.
Antimicrobial Activity: A Spectrum of Efficacy
The antimicrobial properties of agroclavine and its derivatives have been explored against a range of bacteria and fungi.
Table 3: Antimicrobial Activity (MIC) for an Agroclavine Derivative
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 1-methyl-agroclavine | Proteus vulgaris | 200 | [2] |
Note: This data is for a derivative of agroclavine and not the parent compound. Direct comparative MIC data for this compound against the same microbial strains is not currently available.
One study investigated the antimicrobial activity of several clavine-type ergot alkaloids and their derivatives. While this study included agroclavine derivatives, it did not report data for this compound, precluding a direct comparison.[2]
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.
Receptor Binding Assays
Objective: To determine the binding affinity (Kᵢ) of this compound and agroclavine for specific receptor subtypes (e.g., dopamine D1, serotonin 5-HT2A).
General Protocol (Radioligand Competition Binding Assay):
-
Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells or animal tissues through homogenization and centrifugation.
-
Assay Setup: In a multi-well plate, incubate a constant concentration of a specific radioligand (e.g., [³H]-SCH23390 for D1 receptors) with the prepared cell membranes in the presence of increasing concentrations of the unlabeled test compound (this compound or agroclavine).
-
Incubation: Allow the binding reaction to reach equilibrium at a specific temperature (e.g., room temperature or 37°C) for a defined period.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound and agroclavine on the proliferation of cancer cell lines.
Protocol (MTT Assay):
-
Cell Seeding: Seed cancer cells (e.g., L5178y) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or agroclavine for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value from the dose-response curve.
Antimicrobial Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) of this compound and agroclavine against various microorganisms.
Protocol (Broth Microdilution Method):
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth medium.
-
Serial Dilution: Prepare serial twofold dilutions of this compound and agroclavine in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates under appropriate conditions (e.g., temperature, time) for microbial growth.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizing the Biosynthetic Relationship
The conversion of agroclavine to this compound is a key step in the diversification of ergot alkaloids. This relationship can be visualized as a simple biochemical pathway.
Caption: Oxidation of agroclavine to form this compound.
Conclusion and Future Directions
The available data indicates that agroclavine possesses notable biological activities, including receptor modulation, cytotoxicity, and antimicrobial effects. However, a significant knowledge gap exists regarding the specific biological profile of its oxidized derivative, this compound. The lack of direct comparative studies makes it challenging to definitively assess how the structural modification from agroclavine to this compound impacts these activities.
Future research should prioritize direct, head-to-head comparisons of this compound and agroclavine in a range of biological assays. Determining the receptor binding affinities (Kᵢ values), cytotoxic potencies (IC₅₀ values), and antimicrobial spectra (MIC values) of both compounds under identical experimental conditions is crucial for a comprehensive understanding of their structure-activity relationships. Such studies will not only elucidate the pharmacological consequences of the oxidation of agroclavine but also potentially uncover novel therapeutic applications for both of these ergot alkaloids.
References
In Vivo Therapeutic Potential of Clavine Alkaloids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo therapeutic potential of clavine alkaloids, a class of ergot alkaloids with promising pharmacological activities. Due to the limited availability of in vivo data for Setoclavine, this guide will focus on its close structural analog, Agroclavine (B1664434), as a representative compound of this class. The guide will compare the immunomodulatory effects of Agroclavine with the established immunostimulant Levamisole, and discuss the potential applications of clavine alkaloids in neurodegenerative diseases.
Introduction to Clavine Alkaloids: this compound and Agroclavine
Clavine alkaloids are a subgroup of ergot alkaloids produced by various fungi of the Clavicipitaceae family.[1][2] Structurally, they share a tetracyclic ergoline (B1233604) ring system. This compound and Agroclavine are two such alkaloids that have garnered interest for their biological activities. While the total synthesis of this compound has been described, its in vivo therapeutic validation remains largely unexplored.[3] Agroclavine, however, has been the subject of in vivo studies, particularly investigating its immunomodulatory properties.[4][5] Both compounds are known to interact with dopamine (B1211576) and serotonin (B10506) receptors, suggesting a broad therapeutic potential.
Comparative Analysis of Immunomodulatory Potential: Agroclavine vs. Levamisole
A key therapeutic area where clavine alkaloids show promise is immunomodulation. In vivo studies have demonstrated the ability of Agroclavine to enhance Natural Killer (NK) cell activity, a critical component of the innate immune system responsible for targeting and eliminating virally infected and cancerous cells. This section compares the in vivo immunomodulatory effects of Agroclavine with Levamisole, a well-established immunostimulatory drug used in both veterinary and human medicine as a standard for comparison in preclinical studies.
Data Presentation: In Vivo Immunomodulatory Effects
| Parameter | Agroclavine | Levamisole | Vehicle Control |
| NK Cell Activity (% cytotoxicity) | Increased | Increased | Baseline |
| Dose | 0.05 mg/kg | 2.5 mg/kg | N/A |
| Animal Model | Wistar-Kyoto rats | BALB/c mice | Wistar-Kyoto rats / BALB/c mice |
| Effect under normal conditions | Significant increase in NK cell activity | Enhancement of T-cell responses and macrophage function | Normal physiological levels |
| Toxicity Markers | |||
| Alanine Aminotransferase (ALT) | No significant influence at 0.05 mg/kg | Generally well-tolerated at therapeutic doses | Normal physiological levels |
| Creatine Kinase MB (CKMB) | Slight increase at 0.05 mg/kg | Not typically monitored for immunomodulatory studies | Normal physiological levels |
Note: This table is a summary based on available preclinical data and is intended for comparative purposes. Direct head-to-head studies may not be available.
Potential Therapeutic Applications in Neurodegenerative Disorders
The interaction of clavine alkaloids with dopaminergic and serotonergic systems suggests their potential utility in treating neurodegenerative diseases such as Parkinson's and Alzheimer's disease. Agroclavine has been shown to act as a D1 dopamine receptor agonist. This is significant as dopaminergic pathways are critically involved in the pathophysiology of Parkinson's disease. Furthermore, the modulation of serotonin receptors is a key strategy in the management of behavioral and psychological symptoms of dementia associated with Alzheimer's disease. While direct in vivo evidence for this compound or Agroclavine in animal models of these diseases is not yet available, their receptor pharmacology presents a strong rationale for future investigation.
Experimental Protocols
This section provides detailed methodologies for the key in vivo experiments cited in this guide.
In Vivo Assessment of Immunomodulatory Activity of Agroclavine
This protocol is based on the study by Starec et al. (2001).
-
Animals: 3-month-old male Wistar-Kyoto rats.
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and free access to food and water.
-
Drug Administration:
-
Agroclavine was dissolved in a suitable vehicle and administered via intraperitoneal (i.p.) injection at doses of 0.05 mg/kg and 0.5 mg/kg.
-
Control animals received an equivalent volume of the vehicle.
-
-
Experimental Groups:
-
Group 1: Vehicle control (non-stressed)
-
Group 2: Agroclavine (0.05 mg/kg, non-stressed)
-
Group 3: Agroclavine (0.5 mg/kg, non-stressed)
-
Additional groups can be included to assess the effects under stress conditions (e.g., restraint and water immersion).
-
-
Procedure:
-
Administer Agroclavine or vehicle to the respective groups.
-
After 5 hours, euthanize the non-stressed animals.
-
Collect blood and spleen for analysis.
-
-
Endpoint Analysis:
-
NK Cell Activity: Spleen cells are isolated and used as effector cells in a cytotoxicity assay against a suitable target cell line (e.g., YAC-1). The percentage of target cell lysis is measured to determine NK cell activity.
-
Toxicity Assessment: Blood samples are analyzed for levels of ALT and CKMB to assess potential liver and cardiac toxicity, respectively.
-
Cyclophosphamide-Induced Immunosuppression Model
This is a standard model to evaluate the efficacy of potential immunostimulants.
-
Animals: BALB/c mice.
-
Immunosuppression Induction:
-
Administer a single intraperitoneal injection of cyclophosphamide (B585) (e.g., 150 mg/kg). This dose is known to cause a significant reduction in immune cell populations.
-
-
Treatment Groups:
-
Group 1: Normal control (no cyclophosphamide, no treatment)
-
Group 2: Model control (cyclophosphamide + vehicle)
-
Group 3: Test compound (e.g., Agroclavine) + cyclophosphamide
-
Group 4: Positive control (e.g., Levamisole) + cyclophosphamide
-
-
Procedure:
-
Administer the test compound or positive control for a specified period before and/or after cyclophosphamide injection.
-
Monitor animal body weight and general health.
-
At the end of the study period, collect blood and immune organs (spleen, thymus).
-
-
Endpoint Analysis:
-
Immune Organ Indices: Calculate the spleen and thymus indices (organ weight/body weight x 100).
-
Hematology: Perform a complete blood count to assess white blood cell populations.
-
Cellular Immunity: Measure splenocyte proliferation in response to mitogens (e.g., Concanavalin A, Lipopolysaccharide).
-
NK Cell Activity: As described in the protocol above.
-
Humoral Immunity: Measure serum immunoglobulin levels (e.g., IgG, IgM).
-
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway for Clavine Alkaloid-Mediated Immunomodulation
Caption: Proposed mechanism of Agroclavine-mediated immunomodulation via dopamine and serotonin receptors.
Experimental Workflow for In Vivo Immunomodulation Study
Caption: General workflow for an in vivo study evaluating the immunomodulatory effects of a test compound.
Logical Relationship of Clavine Alkaloid Therapeutic Potential
Caption: The relationship between clavine alkaloids, their receptor targets, and therapeutic potential.
References
Comparative Study of Setoclavine Production in Different Fungal Strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Setoclavine production in various fungal strains. This compound, a clavine ergot alkaloid, is a precursor to more complex ergot alkaloids with significant pharmaceutical applications. Understanding the production capabilities of different fungal systems is crucial for optimizing its synthesis for research and drug development. This document summarizes quantitative data, details experimental protocols, and visualizes key pathways and workflows to aid in the selection and engineering of high-producing strains.
Quantitative Production of Clavine Alkaloids in Fungal Strains
Direct quantitative data for this compound production is limited in publicly available literature. However, as this compound is primarily derived from the oxidation of Agroclavine (B1664434), the production levels of Agroclavine serve as a strong proxy for a strain's potential to produce this compound. The following table summarizes the available quantitative data for Agroclavine and other relevant clavine alkaloids in different fungal strains.
| Fungal Strain | Alkaloid(s) Measured | Production Titer | Culture Conditions | Reference |
| Claviceps sp. strain c106 (mutant) | Agroclavine | 1.5–2 g/L | Submerged fermentation in T25 medium (sucrose, citric acid, yeast extract) for 15-16 days. | [1] |
| Aspergillus fumigatus (genetically engineered) | Agroclavine, this compound, Isothis compound | Not specified | Complementation of an easA knockout mutant with the C. purpurea easA gene. | |
| Penicillium roqueforti | Isofumigaclavine A, Festuclavine (B1196704), Agroclavine | Not specified | Accumulates as intermediates. | [2] |
Note: The production of this compound from Agroclavine is an oxidation step that can occur enzymatically within the fungus or through chemical conversion. Therefore, high Agroclavine-producing strains are excellent candidates for this compound production.
Experimental Protocols
Detailed methodologies are essential for replicating and building upon existing research. The following sections outline the key experimental protocols for the cultivation of fungal strains, and the extraction and quantification of clavine alkaloids.
Fungal Strain Cultivation and Fermentation
1. Strain Maintenance:
-
Claviceps purpurea and Penicillium species are typically maintained on potato dextrose agar (B569324) (PDA) slants.
-
Genetically engineered Aspergillus fumigatus strains require selective media corresponding to their specific genetic modifications.
2. Inoculum Preparation:
-
For submerged fermentation, a seed culture is prepared by inoculating a suitable liquid medium with spores or mycelial fragments from an agar plate.
-
The seed culture is incubated on a rotary shaker to ensure vigorous, aerobic growth.
3. Fermentation:
-
Submerged Fermentation: This is the most common method for large-scale production of alkaloids.
-
Medium: A typical fermentation medium for Claviceps sp. is the T25 medium containing sucrose, citric acid, and yeast extract.[1] For Aspergillus species, a variety of media can be used, often supplemented with specific precursors to enhance production.
-
Conditions: Fermentation is carried out in bioreactors where parameters such as temperature, pH, dissolved oxygen, and agitation are carefully controlled. Optimal conditions vary between strains but are generally in the range of 24-28°C with a pH of 5.0-6.0.
-
-
Solid-State Fermentation: Some fungi, particularly Penicillium species, can be cultivated on solid substrates like grain.
-
The solid substrate is sterilized and inoculated with the fungal strain.
-
The culture is incubated in a controlled environment with specific humidity and temperature.
-
Extraction and Purification of Clavine Alkaloids
1. Extraction from Mycelia (Submerged Culture):
-
The fungal mycelia are harvested from the fermentation broth by filtration or centrifugation.
-
The mycelia are dried (e.g., lyophilized) and then ground to a fine powder.
-
The powdered mycelia are extracted with an organic solvent, typically a mixture of chloroform (B151607) and methanol (B129727) (e.g., 2:1 v/v).[3] This process is often repeated multiple times to ensure complete extraction.
-
The solvent extracts are combined and evaporated under reduced pressure to yield a crude extract.
2. Extraction from Culture Filtrate:
-
The fermentation broth is acidified, and the alkaloids are extracted with an organic solvent.
-
Alternatively, the broth is made alkaline, and the alkaloids are extracted with a non-polar solvent.
3. Purification:
-
The crude extract is subjected to further purification steps, which may include:
-
Liquid-liquid extraction: Partitioning the extract between two immiscible solvents to separate alkaloids from other components.
-
Column chromatography: Using silica (B1680970) gel or other stationary phases to separate the different alkaloids based on their polarity.
-
Preparative High-Performance Liquid Chromatography (HPLC): For final purification to obtain highly pure this compound.
-
Quantification of this compound
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS) or Fluorescence Detection (FLD) is the standard method for the quantification of this compound and other ergot alkaloids.
1. Sample Preparation:
-
The purified extract is dissolved in a suitable solvent (e.g., methanol or acetonitrile).
-
The sample is filtered through a 0.22 µm filter before injection into the HPLC system.
2. HPLC-MS/MS Conditions (Example):
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is used. Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for this compound and its isomers.
-
Quantification: A calibration curve is generated using a certified standard of this compound. An internal standard (e.g., a deuterated analog) is often used to correct for matrix effects and variations in instrument response.
Visualizations
This compound Biosynthetic Pathway
The following diagram illustrates the key steps in the biosynthesis of this compound from the central precursor, Chanoclavine-I aldehyde. This pathway highlights the divergence between the production of festuclavine (common in Aspergillus) and agroclavine (common in Claviceps), which is the direct precursor to this compound.
Caption: Biosynthetic pathway of this compound from L-Tryptophan and DMAPP.
Experimental Workflow for this compound Production and Analysis
This diagram outlines the general workflow from fungal strain culture to the final quantification of this compound.
Caption: General workflow for this compound production and analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Clavine Alkaloids Gene Clusters of Penicillium and Related Fungi: Evolutionary Combination of Prenyltransferases, Monooxygenases and Dioxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug Leads from Endophytic Fungi: Lessons Learned via Scaled Production - PMC [pmc.ncbi.nlm.nih.gov]
Setoclavine versus lysergic acid: a comparative toxicological assessment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative toxicological overview of setoclavine and lysergic acid, two ergot alkaloids with distinct structural features and pharmacological profiles. While both compounds share a common ergoline (B1233604) backbone, their differing substituents lead to variations in their toxicological endpoints. This document summarizes available quantitative data, details experimental methodologies for key toxicological assays, and visualizes relevant biological pathways to aid in a comprehensive understanding of their potential risks.
Executive Summary
Lysergic acid, the foundational structure for a wide range of pharmacologically active ergot alkaloids, and this compound, a member of the clavine subgroup, present different toxicological profiles. Extensive research is available for lysergic acid diethylamide (LSD), a potent psychedelic derivative of lysergic acid, which provides some insight into the potential effects of the parent compound. Data on lysergic acid itself is less comprehensive but indicates potential for harm upon ingestion, inhalation, or skin contact. Information on this compound is sparse, with much of the available toxicological data inferred from studies on related clavine alkaloids. This guide aims to collate the existing data to facilitate a comparative risk assessment.
Data Presentation: Quantitative Toxicological Data
The following tables summarize the available quantitative toxicological data for this compound and lysergic acid (with data for lysergic acid diethylamide included for reference). It is important to note the limited availability of direct toxicological data for this compound and lysergic acid.
| Compound | Test | Species/Cell Line | Route of Administration | Result | Reference |
| Lysergic Acid Diethylamide (LSD) | LD50 | Rat | Intravenous | 16.5 mg/kg | [1] |
| LD50 | Mouse | Intraperitoneal | 50 mg/kg | [2] | |
| LD50 | Rabbit | Intravenous | 0.3 mg/kg | [3] | |
| LD50 | Guinea Pig | Subcutaneous | 16 mg/kg | [4] | |
| Cytotoxicity | Human Neuroblastoma SH-SY5Y cells | In vitro | Decreased cell viability significantly in the concentration range from 0.78 to 6.25 µmol/L. | [5] | |
| Genotoxicity (Comet Assay) | Human Neuroblastoma SH-SY5Y cells | In vitro | Significant increase in primary DNA damage at 6.25 µmol/L. | [5] | |
| Lysergic Acid | Acute Toxicity | - | Oral, Inhalation, Dermal | Harmful | [6] |
| This compound | Acute Toxicity | - | - | No data available | |
| Cytotoxicity | - | - | No data available | ||
| Genotoxicity (Ames Test) | Salmonella typhimurium | In vitro | Some related clavine alkaloids show mutagenic effects, particularly after metabolic activation. | [7] |
Experimental Protocols
Detailed methodologies for key toxicological experiments are crucial for the interpretation and replication of results.
Cytotoxicity Assay (MTT/MTS Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay is a colorimetric method used to assess cell viability.[8][9][10][11]
Protocol Outline:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Exposure: Treat the cells with various concentrations of the test compound (this compound or lysergic acid) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Reagent Addition: Add MTT or MTS reagent to each well.
-
Incubation: Incubate the plates to allow for the metabolic conversion of the reagent by viable cells into a colored formazan (B1609692) product.
-
Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a specific wavelength (typically between 490 and 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[12]
Genotoxicity Assay (Ames Test)
The Ames test, or bacterial reverse mutation assay, is a widely used method to assess the mutagenic potential of chemical compounds.[13][14][15][16][17]
Protocol Outline:
-
Bacterial Strains: Utilize several strains of Salmonella typhimurium that are auxotrophic for histidine (his-), meaning they cannot synthesize this essential amino acid.[15]
-
Metabolic Activation: Conduct the test with and without a mammalian metabolic activation system (S9 fraction from rat liver) to assess the mutagenicity of both the parent compound and its metabolites.[16]
-
Exposure: Expose the bacterial strains to various concentrations of the test compound in a minimal agar (B569324) medium containing a trace amount of histidine.
-
Incubation: Incubate the plates for 48-72 hours. The trace amount of histidine allows the bacteria to undergo a few cell divisions, which is necessary for mutations to occur.
-
Colony Counting: Count the number of revertant colonies (his+) that have regained the ability to synthesize histidine and can now grow on the histidine-deficient medium.
-
Data Analysis: Compare the number of revertant colonies in the treated plates to the number in the negative control plates (vehicle-treated). A significant, dose-dependent increase in the number of revertant colonies indicates a mutagenic potential.[18][19][20]
Receptor Binding Assay (Radioligand Binding Assay)
Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.[21][22][23][24][25]
Protocol Outline:
-
Receptor Preparation: Prepare cell membranes or purified receptors that express the target receptor.
-
Radioligand: Select a suitable radiolabeled ligand that binds to the target receptor with high affinity and specificity.
-
Competition Binding: Incubate the receptor preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (the "competitor").
-
Separation: Separate the receptor-bound radioligand from the free radioligand, typically by rapid filtration.
-
Quantification: Measure the amount of radioactivity bound to the receptors using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the competitor. From this competition curve, the IC50 (the concentration of the competitor that displaces 50% of the radioligand) can be determined. The Ki (inhibition constant), which represents the affinity of the competitor for the receptor, can then be calculated using the Cheng-Prusoff equation.
Mandatory Visualization
Signaling Pathways
The primary mechanism of action for many ergot alkaloids involves their interaction with serotonin (B10506) (5-HT) and dopamine (B1211576) (D) receptors. Lysergic acid diethylamide (LSD), a derivative of lysergic acid, is a well-studied partial agonist at the 5-HT2A receptor. Activation of this G-protein coupled receptor (GPCR) initiates a cascade of intracellular signaling events.
Caption: 5-HT2A Receptor Signaling Pathway
Clavine alkaloids, including this compound, are also known to interact with various CNS receptors. While specific signaling pathways for this compound are not well-elucidated, related clavine alkaloids have been shown to act as agonists at certain serotonin and dopamine receptors, likely initiating similar GPCR-mediated signaling cascades.
Experimental Workflows
A logical workflow is essential for a systematic toxicological assessment.
Caption: General Toxicological Assessment Workflow
This workflow outlines the key stages in evaluating the toxicological profile of a chemical substance, from initial screening to a comprehensive risk assessment.
References
- 1. Median lethal dose - Wikipedia [en.wikipedia.org]
- 2. accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com [accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com]
- 3. Lysergic acid diethylamide CAS#: 50-37-3 [m.chemicalbook.com]
- 4. (+)-Lysergic acid diethylamide | C20H25N3O | CID 5761 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Cytotoxic, genotoxic, and oxidative stress-related effects of lysergic acid diethylamide (LSD) and phencyclidine (PCP) in the human neuroblastoma SH-SY5Y cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdnisotopes.com [cdnisotopes.com]
- 7. Clavine alkaloids and derivatives as mutagens detected in the Ames test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Microbial Mutagenicity Assay: Ames Test [en.bio-protocol.org]
- 14. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 15. microbiologyinfo.com [microbiologyinfo.com]
- 16. Microbial Mutagenicity Assay: Ames Test [bio-protocol.org]
- 17. Ames test - Wikipedia [en.wikipedia.org]
- 18. Genotoxic activity and potency of 135 compounds in the Ames reversion test and in a bacterial DNA-repair test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. database.ich.org [database.ich.org]
- 21. journals.physiology.org [journals.physiology.org]
- 22. giffordbioscience.com [giffordbioscience.com]
- 23. 2024.sci-hub.se [2024.sci-hub.se]
- 24. Receptor-Ligand Binding Assays [labome.com]
- 25. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validating the Role of Clavine Oxidases in Setoclavine Biosynthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the enzymes involved in the biosynthesis of setoclavine, a clavine-type ergot alkaloid. The primary focus is on validating the role of clavine oxidases (CloA) in this process and comparing their activity with alternative enzymes, namely fungal peroxidases. This document is intended to aid researchers in designing experiments to elucidate the biosynthetic pathways of ergot alkaloids and to engineer novel production systems.
Executive Summary
This compound is an important intermediate in the ergot alkaloid biosynthetic pathway. While clavine oxidases (CloA), a family of cytochrome P450 monooxygenases, are well-known for their role in the conversion of agroclavine (B1664434) to elymoclavine (B1202758) and subsequently to lysergic acid, their direct involvement in this compound formation is less established. In contrast, non-specific fungal peroxidases have been shown to catalyze the oxidation of agroclavine to this compound. This guide presents a side-by-side comparison of these two enzymatic routes, including available performance data, detailed experimental protocols for validation, and visual representations of the involved pathways and workflows.
Enzymatic Pathways to this compound
The biosynthesis of this compound from the precursor agroclavine can be catalyzed by at least two distinct types of enzymes: clavine oxidases and fungal peroxidases.
-
Clavine Oxidase (CloA): These are heme-thiolate proteins belonging to the cytochrome P450 superfamily. In the established ergot alkaloid pathway, CloA catalyzes the multi-step oxidation of agroclavine at the C-17 methyl group to form elymoclavine and subsequently lysergic acid.[1][2] The formation of this compound by CloA would involve hydroxylation at the C-8 position of agroclavine.
-
Fungal Peroxidases: These are heme-containing enzymes that catalyze the oxidation of a wide range of substrates using hydrogen peroxide as an electron acceptor. Peroxidases from various fungi, such as those from the genus Aspergillus, have been implicated in the conversion of agroclavine to this compound.
Below is a diagram illustrating the two proposed enzymatic pathways leading to this compound.
Comparative Performance of Clavine Oxidase and Fungal Peroxidase
Direct comparative kinetic data for the production of this compound from agroclavine by clavine oxidase and fungal peroxidases is scarce in the literature. Clavine oxidases are highly specific for the oxidation of the C-17 methyl group of agroclavine, making this compound a minor or hypothetical product. Fungal peroxidases, on the other hand, are known for their broad substrate specificity.
| Feature | Clavine Oxidase (CloA) | Fungal Peroxidase (e.g., Horseradish Peroxidase) |
| Enzyme Class | Cytochrome P450 Monooxygenase | Peroxidase |
| Primary Reaction | Agroclavine → Elymoclavine | Agroclavine → this compound |
| Cofactors | NADPH, O₂ | H₂O₂ |
| Substrate Specificity | High for C-17 of agroclavine | Broad, including various phenolic and indole (B1671886) compounds |
| Kinetic Parameters (Agroclavine as substrate) | ||
| Km | Not reported for this compound formation | Estimated in the range of 1-10 mM for similar substrates |
| kcat | Not reported for this compound formation | Highly variable depending on the specific enzyme and conditions |
| Source | Claviceps purpurea and other ergot alkaloid-producing fungi | Widely distributed in fungi and plants |
| Cellular Location | Endoplasmic Reticulum | Secreted or intracellular |
Experimental Protocols for Validation
To validate the role of clavine oxidases and compare their activity with peroxidases in this compound biosynthesis, a series of experiments can be performed. These include heterologous expression of the enzymes, in vitro activity assays, and product analysis.
Heterologous Expression and Purification of Clavine Oxidase
This protocol describes the expression of a clavine oxidase gene in Saccharomyces cerevisiae and its subsequent purification.
Workflow Diagram:
Methodology:
-
Gene Synthesis and Cloning: Synthesize the codon-optimized gene for clavine oxidase (e.g., from Claviceps purpurea) with a C-terminal His-tag and clone it into a yeast expression vector (e.g., pYES-DEST52).
-
Yeast Transformation: Transform Saccharomyces cerevisiae (e.g., strain INVSc1) with the expression vector using the lithium acetate/polyethylene glycol method.
-
Expression: Grow the transformed yeast in appropriate selective media. Induce protein expression by adding galactose to the media.
-
Cell Harvest and Lysis: Harvest the yeast cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse the cells using glass beads or a French press.
-
Purification: Clarify the cell lysate by centrifugation. Purify the His-tagged clavine oxidase from the supernatant using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography.
-
Verification: Confirm the purity and identity of the protein by SDS-PAGE and Western blotting.
In Vitro Enzyme Assays
Clavine Oxidase Activity Assay:
This assay measures the conversion of agroclavine to its oxidized products by the purified clavine oxidase.
-
Reaction Mixture: Prepare a reaction mixture containing:
-
Purified clavine oxidase
-
Agroclavine (substrate)
-
NADPH (cofactor)
-
Potassium phosphate (B84403) buffer (pH 7.5)
-
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 1-2 hours).
-
Reaction Quenching: Stop the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile).
-
Product Analysis: Analyze the reaction products by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to detect and quantify this compound and other products like elymoclavine.
Fungal Peroxidase Activity Assay:
This assay measures the peroxidase-catalyzed oxidation of agroclavine. A commercially available peroxidase like horseradish peroxidase (HRP) can be used as a model.
-
Reaction Mixture: Prepare a reaction mixture containing:
-
Fungal peroxidase (e.g., HRP)
-
Agroclavine (substrate)
-
Hydrogen peroxide (H₂O₂)
-
Citrate-phosphate buffer (pH 5.0)
-
-
Incubation: Incubate the reaction mixture at room temperature.
-
Reaction Monitoring: The reaction can be monitored spectrophotometrically if a colored product is formed, or the reaction can be stopped and analyzed by HPLC-MS.
-
Product Analysis: Use HPLC-MS to identify and quantify this compound.
Product Analysis by HPLC-MS
A robust HPLC-MS method is crucial for the separation and quantification of clavine alkaloids.
Logical Relationship Diagram:
HPLC-MS Parameters (Example):
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid.
-
Detection: Electrospray ionization in positive mode (ESI+).
-
Quantification: Multiple Reaction Monitoring (MRM) using transitions specific for agroclavine, this compound, and elymoclavine.
Conclusion and Future Directions
The validation of the enzymatic route to this compound is a critical step in understanding the diversification of ergot alkaloid biosynthetic pathways. While clavine oxidases are established catalysts for elymoclavine and lysergic acid formation, their role in this compound biosynthesis remains to be definitively proven through in vitro characterization. Fungal peroxidases present a plausible alternative route, and a direct comparison of the catalytic efficiencies of these two enzyme classes is warranted.
Future research should focus on:
-
Kinetic Characterization: Determining the kinetic parameters (Km and kcat) of both clavine oxidase and fungal peroxidases for the conversion of agroclavine to this compound.
-
Enzyme Engineering: Engineering clavine oxidases to enhance their specificity towards C-8 hydroxylation for improved this compound production.
-
Pathway Reconstruction: Reconstructing the this compound biosynthetic pathway in a heterologous host for sustainable production.
By employing the experimental strategies outlined in this guide, researchers can gain deeper insights into the enzymatic logic of ergot alkaloid biosynthesis, paving the way for the development of novel biocatalysts and the production of valuable pharmaceutical compounds.
References
- 1. Increasing lysergic acid levels for ergot alkaloid biosynthesis: Directing catalysis via the F-G loop of Clavine oxidases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Increasing lysergic acid levels for ergot alkaloid biosynthesis: Directing catalysis via the F-G loop of Clavine oxidases [frontiersin.org]
Safety Operating Guide
Safe Disposal of Setoclavine: A Procedural Guide
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of Setoclavine, an ergot alkaloid. Researchers, scientists, and drug development professionals should adhere to these procedures to ensure safety and regulatory compliance. Given the toxic nature of ergot alkaloids, this compound must be managed as hazardous waste from the point of generation through final disposal.
I. Understanding the Hazard Profile
II. Personal Protective Equipment (PPE)
When handling this compound in any form (pure substance, solutions, or contaminated materials), the following PPE is mandatory:
| PPE Category | Description |
| Gloves | Nitrile or other chemical-resistant gloves are required. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles must be worn. |
| Lab Coat | A standard laboratory coat is necessary to protect clothing and skin. |
| Respiratory Protection | If there is a risk of generating aerosols or handling the compound as a powder, a properly fitted N95 (or higher) respirator is recommended to prevent inhalation. |
III. Step-by-Step Disposal Protocol
The disposal of this compound and associated waste must be conducted in strict accordance with institutional and local environmental regulations. Never dispose of this compound down the drain or in regular trash.[2]
1. Waste Segregation:
-
Solid Waste: Collect pure this compound, contaminated consumables (e.g., weigh boats, pipette tips, gloves), and any absorbent materials used for spills in a dedicated, leak-proof hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, clearly labeled, and compatible hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[2]
-
Sharps: Any needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous waste.[2]
2. Labeling:
-
All hazardous waste containers must be clearly and securely labeled with the following information:
-
The words "Hazardous Waste "
-
The full chemical name: "This compound "
-
The specific hazard(s) (e.g., "Toxic ")
-
The date the container was first used for waste accumulation.
-
3. Storage:
-
Store all this compound hazardous waste containers in a designated and secure Satellite Accumulation Area (SAA).
-
Ensure that the storage area is away from incompatible materials.
-
Containers must be kept closed at all times except when adding waste.
4. Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.
IV. Spill and Decontamination Procedures
In the event of a spill, the following steps should be taken:
-
Evacuate and Secure: Alert others in the immediate area and restrict access.
-
Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the proper personal protective equipment.
-
Containment and Cleanup:
-
For liquid spills, use an absorbent material to contain the spill.
-
For solid spills, carefully scoop the material to avoid creating dust.
-
-
Transfer to Waste Container: Place all contaminated absorbent and cleaning materials into a designated hazardous waste container.
-
Decontamination:
-
Initial Rinse: For contaminated glassware, rinse with a suitable organic solvent (e.g., ethanol (B145695) or acetone) to remove the majority of the alkaloid residue. This solvent rinse must be collected as hazardous liquid waste.
-
Washing: After the initial rinse, wash the glassware thoroughly with a laboratory detergent and warm water.
-
Final Rinse: Rinse the glassware with deionized water.
-
V. Experimental Protocols Cited
While no specific experimental protocols for the disposal of this compound were found, the procedures outlined in this document are based on established guidelines for the safe handling and disposal of hazardous chemicals and toxic alkaloids from various safety manuals and guidelines.
VI. This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
References
Essential Safety and Operational Protocols for Handling Setoclavine
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential guidance for the safe handling and disposal of Setoclavine. Adherence to these protocols is critical to minimize exposure risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The primary defense against exposure to hazardous chemicals is the correct and consistent use of Personal Protective Equipment (PPE).[2] The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Two pairs of chemotherapy-rated gloves (ASTM D6978). Inner glove tucked under the gown cuff, outer glove over the cuff. | Prevents skin contact and absorption. Double gloving provides an additional barrier and allows for safe removal of the outer, contaminated glove. |
| Eye/Face Protection | Safety goggles with side shields or a full-face shield. | Protects against splashes, aerosols, and airborne particles that could come into contact with the eyes. |
| Body Protection | Disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs. | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | A NIOSH-certified N95 or higher respirator should be used when there is a risk of generating airborne particles or aerosols. | Protects the respiratory tract from inhalation of the compound. |
Operational Plan for Handling this compound
A systematic approach to handling, storage, and disposal is crucial for safety and to maintain the integrity of the compound.
1. Pre-Handling Preparations:
-
Designated Area: All work with this compound should be conducted in a designated, restricted area, such as a chemical fume hood or a Class II Biosafety Cabinet, to control airborne contaminants.
-
Gather Materials: Before starting, ensure all necessary equipment and supplies are within the containment area. This includes the chemical, solvents, consumables, and waste containers.
-
PPE Donning: Put on all required PPE in the correct order: gown, inner gloves, mask/respirator, eye protection, and outer gloves.
2. Handling Procedure:
-
Weighing: If weighing the solid compound, do so within a containment device to minimize the generation of airborne dust.
-
Dissolving: When preparing solutions, add the solvent to the solid slowly to avoid splashing.
-
Manipulation: All manipulations of this compound, whether in solid or solution form, should be performed carefully to prevent spills and aerosol generation.
3. Post-Handling and Cleanup:
-
Decontamination: Wipe down all surfaces and equipment that may have come into contact with this compound using an appropriate deactivating agent or a 70% alcohol solution.
-
PPE Doffing: Remove PPE in a manner that avoids self-contamination. The outer gloves should be removed first, followed by the gown, and then the remaining PPE.
-
Hand Washing: Wash hands thoroughly with soap and water immediately after removing all PPE.
Disposal Plan
Proper disposal of this compound and all contaminated materials is essential to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All disposable items that have come into contact with this compound, including gloves, gowns, and labware, must be considered hazardous waste.
-
Waste Containers: Collect all hazardous waste in clearly labeled, sealed, and puncture-resistant containers.
-
Disposal Route: Dispose of hazardous waste through an approved chemical waste management program, following all institutional and local regulations.
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe laboratory handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
